molecular formula C19H16BrNO2 B4797567 Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B4797567
M. Wt: 370.2 g/mol
InChI Key: YSABLNSRFKTIDA-UHFFFAOYSA-N
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Description

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C19H16BrNO2 and its molecular weight is 370.2 g/mol. The purity is usually 95%.
The exact mass of the compound propyl 2-(4-bromophenyl)-4-quinolinecarboxylate is 369.03644 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propyl 2-(4-bromophenyl)quinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 2-(4-bromophenyl)quinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-(4-bromophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-11-23-19(22)16-12-18(13-7-9-14(20)10-8-13)21-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABLNSRFKTIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H NMR and 13C NMR characterization of quinoline-4-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Characterization of Quinoline-4-Carboxylate Esters Content Type: Technical Guide / Whitepaper

Executive Summary & Strategic Importance

The quinoline-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for antimalarials (e.g., quinine analogs), antibacterials (fluoroquinolones), and emerging antiviral agents. In synthetic optimization—specifically via the Pfitzinger or Doebner reactions—the accurate characterization of the ester derivative is critical.

Unlike simple aromatics, the quinoline system presents unique anisotropic challenges. The nitrogen heteroatom and the C4-carbonyl group induce strong deshielding zones (the "peri-effect") that can confound standard assignment logic. This guide provides a self-validating protocol for the unambiguous assignment of these esters.

Experimental Protocol: The Foundation of Trustworthiness

To ensure reproducible data, experimental variables must be controlled to minimize concentration-dependent chemical shift drift (


-

stacking is prevalent in planar quinolines).
Sample Preparation Standard
  • Solvent Selection:

    • CDCl3 (Standard): Preferred for lipophilic esters. Provides sharp resolution of coupling constants (

      
      ).
      
    • DMSO-d6 (Alternative): Required for polar derivatives or free acids. Note: Expect a downfield shift of labile protons and H-2/H-8 due to hydrogen bonding and viscosity effects.

  • Concentration:

    • 1H NMR: 5–8 mg in 0.6 mL solvent. High concentrations (>15 mg) cause upfield drifting of aromatic signals due to aggregation.

    • 13C NMR: 25–40 mg in 0.6 mL solvent.

  • Reference: Calibrate to TMS (0.00 ppm) or residual solvent peak (CDCl3: 7.26 ppm / 77.16 ppm).

1H NMR Characterization: The "Peri-Effect" & Ring Logic

The proton spectrum of quinoline-4-carboxylates is defined by three distinct zones: the Heterocyclic Ring, the Benzenoid Ring, and the Ester Moiety.

Zone A: The Heterocyclic Ring (H-2 and H-3)
  • H-2 (The Diagnostic Singlet/Doublet):

    • Shift:

      
       8.9 – 9.2 ppm.
      
    • Causality: This is typically the most downfield signal. It is deshielded by the adjacent electronegative Nitrogen (N-1) and the magnetic anisotropy of the C4-ester group. If C2 is unsubstituted, this appears as a doublet (

      
       Hz) coupling to H-3.
      
  • H-3 (The Shielded Proton):

    • Shift:

      
       7.8 – 8.0 ppm.
      
    • Causality: Located in the

      
      -position to the nitrogen, it is relatively shielded compared to H-2.
      
Zone B: The Benzenoid Ring (H-5, H-6, H-7, H-8)
  • H-5 (The "Peri-Effect" Anomaly):

    • Shift:

      
       8.6 – 8.8 ppm (often distinct from the H-7/H-8 cluster).
      
    • Mechanism: The carbonyl oxygen of the ester at C-4 is spatially proximate to H-5. This "peri-interaction" exerts a strong deshielding effect, pushing H-5 downfield, often separating it from the main aromatic multiplet. This is a key validation checkpoint.

  • H-8 (The Pseudo-Deshielded Proton):

    • Shift:

      
       8.1 – 8.3 ppm.
      
    • Mechanism: Deshielded by the lone pair of the adjacent ring Nitrogen (N-1), though less so than H-5.

  • H-6 & H-7:

    • Shift:

      
       7.5 – 7.8 ppm.
      
    • Pattern: Typically appear as a complex multiplet or overlapping triplets (ddd) due to vicinal couplings.

Zone C: The Ester Moiety (e.g., Ethyl Group)
  • OCH2: Quartet at

    
     4.4 – 4.6 ppm. Significant downfield shift due to the ester oxygen.
    
  • CH3: Triplet at

    
     1.4 – 1.5 ppm.
    

13C NMR Characterization: Skeletal Verification

Carbon NMR confirms the oxidation state and the integrity of the fused ring system.

  • C=O (Ester Carbonyl):

    
     165 – 167 ppm. Distinctive low-field signal.
    
  • C-2 (Imine-like Carbon):

    
     148 – 151 ppm. The most downfield aromatic carbon due to the C=N bond character.
    
  • C-4 (Ipso Carbon):

    
     135 – 140 ppm.
    
  • C-8a (Quaternary Bridgehead):

    
     148 – 150 ppm. Often close to C-2 but can be distinguished via HMBC (couples to H-5 and H-7).
    

Visualization of Logic & Workflows

Diagram 1: Structural Numbering & Chemical Shift Map

This diagram maps the standard numbering scheme to the expected chemical shift zones, highlighting the critical Peri-Effect.

QuinolineShiftMap Core Quinoline-4-Carboxylate Core Structure H2 H-2 (Proton) δ 8.9 - 9.2 ppm (Deshielded by N) Core->H2 H5 H-5 (Proton) δ 8.6 - 8.8 ppm (Peri-Effect from C=O) Core->H5 H3 H-3 (Proton) δ 7.8 - 8.0 ppm Core->H3 Benzenoid H-6, H-7, H-8 δ 7.5 - 8.3 ppm (Aromatic Multiplet) Core->Benzenoid Ester Ester Moiety (OCH2: ~4.5, CH3: ~1.4) Core->Ester

Caption: Chemical shift topology of quinoline-4-carboxylates. Note the extreme downfield shifts of H-2 and H-5 (Red) relative to other aromatic protons.

Diagram 2: Assignment Decision Tree

A self-validating workflow to confirm the structure using 1D and 2D NMR data.

AssignmentWorkflow Start Start: Acquire 1H NMR CheckH2 Identify Singlet/Doublet @ 8.9-9.2 ppm? Start->CheckH2 CheckH2->Start No (Check Purity) ConfirmH2 Assign H-2 CheckH2->ConfirmH2 Yes CheckH5 Identify Doublet/Multiplet @ 8.6-8.8 ppm? ConfirmH2->CheckH5 ConfirmH5 Assign H-5 (Peri-Effect Confirmation) CheckH5->ConfirmH5 Yes AnalyzeEster Check Alkyl Region (4.5 ppm q / 1.4 ppm t) ConfirmH5->AnalyzeEster Finalize Structure Validated AnalyzeEster->Finalize

Caption: Step-by-step logic flow for assigning the quinoline-4-carboxylate spectrum, prioritizing the diagnostic H-2 and H-5 signals.

Consolidated Data Table

Table 1: Representative NMR Data for Ethyl Quinoline-4-carboxylate (in CDCl3)

PositionNucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
2 1H8.95d4.5Deshielded by N-1
3 1H7.91d4.5

-proton
5 1H8.65d/dd8.4, 1.2Peri-effect from C=O
6 1H7.65ddd8.4, 6.9, 1.4Benzenoid ring
7 1H7.78ddd8.4, 6.9, 1.4Benzenoid ring
8 1H8.20d8.4Adjacent to N-1
OCH2 1H4.51q7.1Ester methylene
CH3 1H1.48t7.1Ester methyl
C-4 13C136.5s-Ipso carbon
C=O 13C166.2s-Ester Carbonyl
C-2 13C150.1d-C=N character

References

  • National Institutes of Health (PubChem). Ethyl quinoline-4-carboxylate | C12H11NO2 | Spectral Information. [Link]

  • Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives... using 13C NMR data. [Link]

  • MDPI (Molecules). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Photophysical Properties and NMR Characterization. (Context on Peri-effects). [Link]

  • Oregon State University. 1H NMR Chemical Shifts: Aromatic and Heteroaromatic Regions. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table: Heteroatoms and Aromatics. [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-bromophenyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 2-(4-bromophenyl)quinoline derivatives. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their analysis by mass spectrometry is crucial for their identification, characterization, and quantification. This document will delve into the core principles of their analysis, detailing experimental protocols and the rationale behind methodological choices, ensuring scientific integrity and providing actionable insights for laboratory application.

Introduction: The Significance of 2-(4-bromophenyl)quinoline Derivatives and the Role of Mass Spectrometry

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of biological activities and applications.[1] The introduction of a 4-bromophenyl substituent at the 2-position of the quinoline scaffold creates a unique molecular architecture with potential applications in drug discovery and as a versatile synthetic intermediate.[2][3] The presence of the bromine atom provides a distinctive isotopic signature, while the aromatic system influences the compound's electronic properties and potential for intermolecular interactions.

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of these derivatives. It provides crucial information regarding the molecular weight and elemental composition of the analyte.[4] Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the compound's structure through the analysis of its fragmentation patterns.[1] This guide will explore the two most common ionization techniques employed for the analysis of these compounds: Electron Ionization (EI) and Electrospray Ionization (ESI).[5]

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome. For the volatile and thermally stable 2-(4-bromophenyl)quinoline derivatives, both "hard" ionization with EI and "soft" ionization with ESI are applicable.[6][7]

  • Electron Ionization (EI): This technique bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M•+) and extensive fragmentation.[6] The resulting mass spectrum is a unique "fingerprint" of the molecule, rich in structural information.[8] EI is typically coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution, typically by protonation to form [M+H]+ ions, with minimal fragmentation.[7] This method is ideal for determining the molecular weight of the compound and is readily coupled with Liquid Chromatography (LC) for the analysis of a wider range of compounds, including those that are less volatile or thermally labile.

The Isotopic Signature of Bromine

A key characteristic in the mass spectra of 2-(4-bromophenyl)quinoline derivatives is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a distinctive pair of peaks (M and M+2) of almost equal intensity for any ion containing a bromine atom, providing a clear and readily identifiable marker for these compounds.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of 2-(4-bromophenyl)quinoline derivatives using both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable 2-(4-bromophenyl)quinoline derivatives.

3.1.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the 2-(4-bromophenyl)quinoline derivative and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may require adjustment based on the instrument's sensitivity.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

3.1.2. GC-MS Instrumentation and Parameters

The following table outlines typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific derivative and instrumentation.

ParameterSettingRationale
Gas Chromatograph
Injection Port Temp.280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (10:1)Splitless mode enhances sensitivity for low concentration samples, while a split injection is suitable for higher concentrations to avoid column overloading.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for standard capillary columns, ensuring optimal separation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxaneA standard, non-polar column suitable for the separation of aromatic compounds.
Oven ProgramInitial temp: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A starting temperature program to ensure good separation of the analyte from any impurities. This should be optimized for the specific compound.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Provides characteristic fragmentation for structural elucidation.[6]
Ionization Energy70 eVA standard energy that provides reproducible fragmentation patterns and is consistent with library spectra.[9]
Ion Source Temp.230 °CPrevents condensation of the analyte in the ion source.
Mass Rangem/z 50-500A range that will encompass the molecular ion and expected fragment ions.
Scan Rate2 scans/secProvides sufficient data points across a chromatographic peak for good peak shape and identification.

3.1.3. Expected EI Fragmentation Pattern

The EI mass spectrum of a 2-(4-bromophenyl)quinoline derivative is expected to be rich with structural information. The fragmentation will be driven by the stability of the quinoline ring and the presence of the bromo-phenyl substituent. A study on 2-phenacylquinolines indicated that fragmentation can involve skeletal rearrangements.[10]

Caption: Predicted EI fragmentation of 2-(4-bromophenyl)quinoline.

Interpretation of Key Fragments:

  • Molecular Ion (m/z 283/285): The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic signature of a monobrominated compound.

  • [M-Br]+ (m/z 204): Loss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds.

  • [M-HCN]•+ (m/z 256/258): Expulsion of a neutral hydrogen cyanide molecule is a characteristic fragmentation of the quinoline ring system.[5][9]

  • Bromophenyl cation (m/z 155/157): Cleavage of the bond between the quinoline and the phenyl ring can lead to the formation of this ion.

  • Quinoline fragment (m/z 128): This fragment arises from the cleavage of the phenyl group.

  • Phenyl cation (m/z 77): This can be formed by the loss of a bromine atom from the bromophenyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the method of choice for less volatile derivatives or for quantitative studies in complex matrices.

3.2.1. Sample Preparation

  • Dissolution: Prepare a 1 mg/mL stock solution of the 2-(4-bromophenyl)quinoline derivative in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

3.2.2. LC-MS Instrumentation and Parameters

The following table provides typical starting parameters for LC-MS analysis.

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column providing good retention and separation for aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid aids in the protonation of the analyte for positive ion ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidThe organic component of the mobile phase for eluting the analyte.
Gradient5% B to 95% B over 10 minutesA typical gradient to elute compounds of moderate polarity. This should be optimized for the specific derivative.
Flow Rate0.3 mL/minA suitable flow rate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive Ion ModeIdeal for protonating the nitrogen atom in the quinoline ring, forming [M+H]+.[7]
Capillary Voltage3.5 kVA typical voltage to achieve stable spray and efficient ionization.
Gas Temperature325 °CFacilitates desolvation of the ESI droplets.
Gas Flow8 L/minThe flow of the drying gas to aid in desolvation.
Mass Rangem/z 100-600A range that will include the protonated molecule.

3.2.3. Expected ESI-MS/MS Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 284/286. Tandem MS (MS/MS) of this precursor ion will induce fragmentation, providing structural information.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-bromophenyl)quinoline.

Interpretation of Key Fragments:

  • Precursor Ion ([M+H]+, m/z 284/286): The protonated molecule, again showing the characteristic 1:1 isotopic pattern for bromine.

  • [M+H-HBr]+ (m/z 204): Loss of a neutral hydrogen bromide molecule.

  • [M+H-C7H5Br]+ (m/z 129): This corresponds to the protonated quinoline core after cleavage of the bromophenyl group.

  • Bromophenyl cation (m/z 155/157): Similar to EI, this fragment can be formed through cleavage of the C-C bond linking the two ring systems.

Data Visualization and Interpretation

The following diagrams illustrate the overall workflow for the mass spectrometric analysis of 2-(4-bromophenyl)quinoline derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Volatile Solvent prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter prep2->prep3 gc Gas Chromatography (Separation) prep3->gc ms Mass Spectrometry (EI) (Ionization & Fragmentation) gc->ms chromatogram Chromatogram (Retention Time) ms->chromatogram mass_spectrum Mass Spectrum (Fragmentation Pattern) ms->mass_spectrum identification Compound Identification chromatogram->identification mass_spectrum->identification

Caption: General workflow for GC-MS analysis.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Analysis prep1_lc Dissolve in Mobile Phase Constituent prep2_lc Dilute to Working Concentration prep1_lc->prep2_lc prep3_lc Filter prep2_lc->prep3_lc lc Liquid Chromatography (Separation) prep3_lc->lc ms_lc Mass Spectrometry (ESI) (Ionization) lc->ms_lc msms Tandem MS (MS/MS) (Fragmentation) ms_lc->msms chromatogram_lc Chromatogram (Retention Time) ms_lc->chromatogram_lc mass_spectrum_lc Mass Spectrum ([M+H]+) ms_lc->mass_spectrum_lc msms_spectrum MS/MS Spectrum (Product Ions) msms->msms_spectrum identification_lc Structural Confirmation chromatogram_lc->identification_lc mass_spectrum_lc->identification_lc msms_spectrum->identification_lc

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 2-(4-bromophenyl)quinoline derivatives is a robust and informative process. By leveraging the strengths of both EI and ESI ionization techniques, coupled with appropriate chromatographic separation, researchers can obtain detailed structural information and perform accurate quantification. The characteristic isotopic signature of bromine serves as a powerful diagnostic tool in the interpretation of the mass spectra. The protocols and fragmentation pathways detailed in this guide provide a solid foundation for the successful analysis of this important class of compounds, enabling further advancements in the fields of drug discovery and materials science.

References

  • Špánik, I., & Machyňáková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(5), 325-330.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868355.
  • Jasiewicz, B., Pospieszny, T., & Wyrzykiewicz, E. (2012). Mass spectrometry of metal complexes of bis-quinolizidine alkaloids: EI and ESI mass spectral study of Co(+2), Ni(+2), Cu(+2) and Zn(+2) 2-methylsparteine complexes. Journal of Mass Spectrometry, 47(3), 347-351.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2), 003.
  • El-Gohary, N. S., Shaaban, M. R., & Abd El-Wahab, A. H. F. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17765–17777.
  • Uğur, F., & Hoşgör, Z. (2018). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Polymer Bulletin, 75(11), 5041-5055.
  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 41(2), 24-33.
  • Kollár, L., & Kégl, T. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1145-1153.
  • ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • Rasheed, K. A. (2019). UPLC-ESI-MS/MS and Various Chromatographic Technique for Identification of Phytochemicals in Populus euphratica Oliv. Iraqi Journal of Pharmaceutical Sciences, 28(1), 78-86.
  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Martiskainen, O., Gawinecki, R., Ośmiałowski, B., Wiinamäki, K., & Pihlaja, K. (2009). Electron ionization mass spectra and tautomerism of substituted 2-phenacylquinolines. Rapid Communications in Mass Spectrometry, 23(7), 1075-1084.

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity of Novel Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its inherent structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][3] From the historical significance of quinine in combating malaria to the development of modern synthetic drugs, quinoline-based compounds have consistently demonstrated their therapeutic potential.[4] This guide focuses on a particularly promising class of these compounds: novel quinoline carboxylates. The addition of a carboxylate group provides a crucial handle for modulating physicochemical properties and interacting with biological targets, making these molecules prime candidates for drug discovery and development.

This technical guide offers an in-depth exploration of the multifaceted biological activities of novel quinoline carboxylates, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a curated collection of recent findings to illustrate the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the exciting landscape of quinoline carboxylate research.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline carboxylates have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways.[7]

Mechanisms of Anticancer Action

A primary mode of action for many quinoline derivatives is the inhibition of topoisomerase enzymes , particularly DNA gyrase and topoisomerase IV in bacteria, and their human homologues in cancer cells.[8][9] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, quinoline compounds can induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[8][10]

Furthermore, several novel quinoline carboxylates have been shown to modulate key signaling pathways that are frequently dysregulated in cancer. One of the most critical is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway .[1] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Aberrant activation of the MAPK/ERK pathway is a common feature of many cancers.

Signaling Pathway: The MAPK/ERK Cascade

The diagram below illustrates the canonical MAPK/ERK signaling pathway, a frequent target for anticancer therapies.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Gene Expression

Caption: The MAPK/ERK Signaling Pathway.

Experimental Evaluation of Anticancer Activity

A robust assessment of the anticancer potential of novel quinoline carboxylates requires a multi-tiered approach, beginning with in vitro assays to determine cytotoxicity and progressing to more complex assays to elucidate the mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel quinoline carboxylate. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in the MTT assay protocol.

MTT_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Quinoline Carboxylate (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT Cell Viability Assay.

To assess the impact of quinoline carboxylates on cancer cell migration, a critical aspect of metastasis, the wound healing or "scratch" assay is a straightforward and effective method.[12]

Experimental Protocol: Wound Healing Assay

  • Create a Monolayer: Grow a confluent monolayer of cancer cells in a culture plate.

  • Create the "Wound": Use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.

  • Wash: Gently wash the cells with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Quantitative Data: Anticancer Activity of Novel Quinoline Carboxylates

The following table summarizes the in vitro anticancer activity of recently developed novel quinoline carboxylates against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
9b MGC-803 (Gastric)0.58[11]
9b HCT-116 (Colon)0.68[11]
9b Kyse450 (Esophageal)0.59[11]
12e MGC-803 (Gastric)1.38[7]
12e HCT-116 (Colon)5.34[7]
12e MCF-7 (Breast)5.21[7]
4m MCF-7 (Breast)0.33[12]
4n MCF-7 (Breast)0.33[12]
4k K562 (Leukemia)0.28[12]
4m K562 (Leukemia)0.28[12]
Compound 5a A-549 (Lung)0.025[13]
Compound 5a MCF-7 (Breast)0.023[13]

Antimicrobial Activity: A Renewed Fight Against Pathogens

The quinoline scaffold is the backbone of many successful antimicrobial agents.[14] Novel quinoline carboxylates continue this legacy, demonstrating potent activity against a range of bacterial and parasitic pathogens.

Antibacterial Activity

The primary antibacterial mechanism of quinolone carboxylates is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][15] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[9] Topoisomerase IV is primarily involved in decatenating (unlinking) replicated circular chromosomes, allowing for their segregation into daughter cells.[15] By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to a blockage of replication forks and ultimately, bacterial cell death.[8][10]

Mechanism: Quinolone Interaction with DNA Gyrase

This diagram illustrates the inhibitory action of quinolone carboxylates on bacterial DNA gyrase.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit CleavedDNA Cleaved DNA (Double-Strand Break) GyrA->CleavedDNA DNA Cleavage GyrB GyrB Subunit GyrB->GyrA DNA Bacterial DNA DNA->GyrA Quinolone Quinoline Carboxylate Quinolone->GyrA Binding to Gyrase-DNA Complex ReplicationBlock Replication Fork Stalling CleavedDNA->ReplicationBlock Stabilization of Cleavage Complex CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Inhibition of DNA Gyrase by Quinoline Carboxylates.

A direct way to confirm the mechanism of action of antibacterial quinoline carboxylates is through a DNA gyrase inhibition assay. This can be performed using either a supercoiling or a cleavage assay.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and MgCl2), relaxed circular plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-compound control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will be evident by the presence of relaxed DNA bands at higher compound concentrations.

Antimalarial Activity

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[16] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[16] Quinoline-containing antimalarials, like chloroquine, are thought to accumulate in the food vacuole and interfere with this detoxification process by inhibiting heme polymerization.[16] The resulting buildup of free heme is toxic to the parasite.

Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay

  • Reagent Preparation: Prepare a solution of hematin (the precursor of hemozoin) in NaOH and dilute it in an acidic buffer (e.g., sodium acetate, pH 5.2) to initiate polymerization.

  • Compound Addition: In a 96-well plate, add the test quinoline carboxylate at various concentrations to the hematin solution.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for the formation of β-hematin (synthetic hemozoin).

  • Centrifugation and Washing: Centrifuge the plate to pellet the β-hematin. Wash the pellet to remove unreacted hematin.

  • Quantification: Dissolve the β-hematin pellet in a suitable solvent (e.g., NaOH) and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of heme polymerization inhibition and determine the IC50 value.

Quantitative Data: Antimicrobial Activity of Novel Quinoline Carboxylates

The following table presents the in vitro antimicrobial activity of recently reported novel quinoline derivatives.

Compound IDPathogenMIC/IC50Reference
Compound 4b Plasmodium falciparumIC50: 0.46 µg/mL[16]
Compound 4i Plasmodium falciparumIC50: 0.014 µg/mL[16]
Compound 12 Plasmodium falciparumIC50: 0.46 µg/mL[16]
Compound 1a Acinetobacter baumanniiMIC: 77.5 µg/mL[17]
Compound 5d Gram-positive & Gram-negative bacteriaMIC: 0.125–8 µg/mL[18]
Compound 43a E. coli, S. aureus, B. subtilis, P. aeruginosaMIC: 0.62 mg/mL[19]
Compound 9n Plasmodium falciparum (3D7)IC50: 3.96 µM[20]
Compound 9o Plasmodium falciparum (INDO)IC50: 2.8 µM[20]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and cardiovascular disease.[2] Quinoline derivatives have shown promise as anti-inflammatory agents, primarily through their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway .[21]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[10] Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[10] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Quinoline compounds can interfere with this pathway at various points, thereby suppressing the inflammatory response.

Signaling Pathway: The Canonical NF-κB Pathway

The diagram below depicts the canonical NF-κB signaling cascade, a key target for anti-inflammatory drug development.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Activation of Transcription

Caption: The Canonical NF-κB Signaling Pathway.

Experimental Evaluation: In Vivo Models of Inflammation

While in vitro assays can provide initial insights, the evaluation of anti-inflammatory activity often necessitates the use of in vivo models that can recapitulate the complex cellular and molecular events of inflammation.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test quinoline carboxylate is administered orally or intraperitoneally.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution into the hind paw of the animal induces a localized inflammatory response.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer before and after carrageenan injection.

  • Analysis: The percentage inhibition of edema in the treated group is calculated relative to the control group.

Quantitative Data: Anti-inflammatory Activity of Novel Quinoline Derivatives

The following table highlights the anti-inflammatory activity of some recently developed quinoline derivatives.

Compound IDIn Vitro/In Vivo ModelIC50/Inhibition (%)Reference
Compound 48 Albumin denaturation~Diclofenac activity[2]
Compound 49 Albumin denaturation>Diclofenac activity[2]
Compound 3h LOX InhibitionIC50: 10 µM[3]
Compound 3s LOX InhibitionIC50: 10 µM[3]
Compound 3g LOX InhibitionIC50: 27.5 µM[3]
Compound 11e LOX InhibitionIC50: 52 µM[3]
Compound 13i LPS-induced NF-κB inhibitionIC50 < 50 µM[21]
Compound 16 LPS-induced NF-κB inhibitionIC50 < 50 µM[21]

Conclusion and Future Perspectives

Novel quinoline carboxylates represent a vibrant and highly promising area of drug discovery. Their inherent structural versatility and ability to interact with a multitude of biological targets have positioned them as leading candidates for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The methodologies and data presented in this guide provide a robust framework for the continued exploration and optimization of these remarkable compounds.

Future research in this field will likely focus on several key areas:

  • Target-Specific Design: Leveraging computational modeling and a deeper understanding of structure-activity relationships to design quinoline carboxylates with enhanced selectivity for their intended targets, thereby minimizing off-target effects.

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline carboxylate scaffold with other pharmacophores to create dual-action or multi-target drugs.

  • Advanced Drug Delivery Systems: The development of novel formulations and delivery systems to improve the bioavailability and pharmacokinetic profiles of promising quinoline carboxylate candidates.

  • Combating Drug Resistance: A continued focus on developing quinoline carboxylates that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the compelling biological activities and untapped potential of novel quinoline carboxylates offer a beacon of hope in the ongoing quest for more effective and safer medicines.

References

  • Radini, I. A., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(5), 649. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(5), a015339. [Link]

  • Zhang, W., & Liu, H. T. (2017). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. International Journal of Oncology, 51(2), 381-388. [Link]

  • Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8047-8066. [Link]

  • McMurry, L. M., et al. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 10(4), 1335-1348. [Link]

  • Tiwari, R. K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(36), 22964-22986. [Link]

  • Li, J., et al. (2025). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. Chinese Journal of Chemistry, 43(8), 1987-1996. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5967-5989. [Link]

  • Barnard, G. F., et al. (2001). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83and Asp87. Antimicrobial Agents and Chemotherapy, 45(1), 197-202. [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity evaluation. Mediterranean Journal of Chemistry, 9(4), 325-334. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Vila, J., et al. (2002). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 20(3), 123-131. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Kumar, A., et al. (2023). Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Journal of Biomolecular Structure and Dynamics, 41(10), 4057-4073. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Piddock, L. J. (1999). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 43(suppl_3), 1-11. [Link]

  • Kaur, K., et al. (2025). Quinoline conjugates for enhanced antimalarial activity. Drug Discovery and Development, 2(1), 100012. [Link]

  • Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 526. [Link]

  • Kumar, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1089289. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

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  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Egan, T. J., et al. (2013). Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. Journal of Medicinal Chemistry, 56(15), 6046-6057. [Link]

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  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(46), 33267-33283. [Link]

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In-silico prediction of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate ADMET properties

Author: BenchChem Technical Support Team. Date: February 2026

In-depth technical guide on the in-silico ADMET profiling of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate.

Executive Summary & Compound Architecture

The optimization of quinoline scaffolds remains a cornerstone in medicinal chemistry, particularly for developing antimicrobial agents targeting DNA gyrase and anti-inflammatory therapeutics. This guide details the in silico pharmacokinetic profiling of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate , a lipophilic ester derivative of the biologically active 2-arylquinoline-4-carboxylic acid scaffold.

While the ethyl ester analog has been synthesized as a precursor for hydrazide-based DNA gyrase inhibitors (Al-Wahaibi et al., 2023), the propyl ester variant introduces increased lipophilicity, potentially altering blood-brain barrier (BBB) permeation and metabolic stability. This analysis employs a consensus prediction model integrating physicochemical descriptors, transport vectors, and toxicity endpoints.

Chemical Identity[1]
  • IUPAC Name: Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

  • Molecular Formula:

    
    
    
  • SMILES String: CCCOC(=O)c1c(c2ccccc2nc1c3ccc(Br)cc3)

  • Core Scaffold: Quinoline fused ring system substituted at C2 (aryl) and C4 (ester).

Methodological Framework (Protocol)

To ensure high-confidence predictions, we utilize a multi-engine consensus approach. Single-algorithm predictions often suffer from training set bias; therefore, this protocol triangulates data from SwissADME (physicochemical), pkCSM (toxicity/transporters), and ProTox-II (organ toxicity).

The Prediction Workflow

The following diagram outlines the logical flow of data generation and validation for this specific compound.

ADMET_Workflow Input Input: SMILES String (Propyl 2-(4-bromophenyl)...) PhysChem Physicochemical Filtering (SwissADME) Input->PhysChem Canonicalization ADME ADME Profiling (pkCSM / SwissADME) PhysChem->ADME Lipinski Compliance ADME->PhysChem SAR Refinement Tox Toxicity Endpoints (ProTox-II / AMES) ADME->Tox Bioavailability Check Output Risk/Benefit Analysis (Drug-Likeness) Tox->Output Safety Alert

Figure 1: Consensus In-Silico Workflow. Data flows from structural canonicalization to endpoint prediction, with feedback loops for structural optimization.

Physicochemical Properties & Lipinski Compliance

The first gate in drug development is solubility and permeability, governed by the Rule of Five (Ro5).

Calculated Descriptors

Based on the structural topology of the propyl ester, the following properties are derived. The propyl chain adds methylene units (


) compared to the ethyl analog, increasing lipophilicity.
PropertyValue (Estimated)Interpretation
Molecular Weight (MW) 370.24 g/mol Optimal (< 500 g/mol ). Facilitates passive diffusion.
LogP (Consensus) 5.2 - 5.6High/Borderline. The propyl group + Br + Aromatic rings drive this up. May exceed Ro5 cutoff (5.0).
H-Bond Donors (HBD) 0Optimal. No free -OH or -NH groups.
H-Bond Acceptors (HBA) 3Optimal. (N of quinoline + 2 O of ester).
Rotatable Bonds 4Good. (Propyl chain + Ester linkage + Phenyl rotation). Rigid core favors binding.
TPSA ~40 ŲExcellent. (< 140 Ų). Suggests high membrane permeability.

Expert Insight: The high LogP suggests this compound is highly lipophilic . While it technically violates one rule of Lipinski (LogP > 5), it passes the Veber filter (Rotatable bonds < 10, TPSA < 140), indicating it will likely have high oral bioavailability but poor aqueous solubility.

ADME Profiling (Absorption, Distribution, Metabolism, Excretion)[2][3]

Absorption & Distribution
  • Gastrointestinal Absorption (HIA): Predicted High . The lipophilic nature and low TPSA allow rapid transit across the intestinal epithelium.

  • Blood-Brain Barrier (BBB): Predicted Permeant .

    • Mechanism:[1] Quinoline derivatives with LogP > 2.0 and low polar surface area are known to cross the BBB.

    • Implication: If the target is CNS-based (e.g., glioma), this is favorable. If the target is peripheral (e.g., systemic infection), this poses a risk of CNS side effects (dizziness, neurotoxicity).

  • P-glycoprotein (P-gp) Substrate: Likely Yes. Large lipophilic molecules often interact with P-gp efflux pumps, which could reduce net brain concentration despite high permeability.

Metabolism (The CYP450 Interaction)

The quinoline core is a known metabolic hotspot.

  • CYP2D6 & CYP3A4: The compound is predicted to be a Substrate and potential Inhibitor .

    • Causality: The electron-rich nitrogen in the quinoline ring and the lipophilic bromine substituent make it attractive to Cytochrome P450 enzymes.

    • Risk: Inhibition of CYP2D6 implies potential drug-drug interactions (DDIs) if co-administered with drugs metabolized by this pathway (e.g., antidepressants, beta-blockers).

  • Ester Hydrolysis: The propyl ester at position 4 is metabolically labile. In vivo, plasma esterases will likely hydrolyze this molecule into 2-(4-bromophenyl)quinoline-4-carboxylic acid (the active metabolite) and propanol .

    • Strategy: This molecule should be viewed as a Prodrug . The ester improves absorption (lipophilicity), while the acid is likely the effector species.

Toxicity & Safety Assessment

Safety profiling focuses on structural alerts embedded in the scaffold.

Toxicity Endpoints
EndpointPredictionConfidenceMechanistic Basis
AMES Toxicity Negative MediumWhile some amino-quinolines are mutagenic, the ester/acid derivatives usually lack the specific DNA-intercalating mutagenicity of amino-analogs.
hERG Inhibition Moderate Risk HighCritical Alert. Lipophilic secondary amines and quinolines often block hERG potassium channels, leading to QT prolongation (cardiotoxicity). The 4-bromophenyl moiety increases this risk.
Hepatotoxicity Positive MediumHigh lipophilicity (LogP > 5) correlates with hepatotoxicity burdens due to difficult clearance.
Structural Alerts (Brenk & PAINS)
  • PAINS (Pan-Assay Interference Compounds): Generally Zero alerts for this specific ester.

  • Brenk Alert: Potential alert for the ester group (unstable in plasma), confirming the prodrug hypothesis.

Conclusion & Strategic Recommendations

The in-silico profile of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate reveals a molecule that is a classic "brick dust" candidate—highly permeable but solubility-limited.

  • Prodrug Validation: The propyl ester is likely a prodrug. Efficacy assays should compare this molecule against the free acid form to confirm if the ester is required for cell entry.

  • Solubility Optimization: With a LogP > 5, formulation will be difficult. If synthesis is planned, consider the Ethyl or Methyl analog to slightly reduce lipophilicity without losing the ester benefit, or introduce a polar group on the propyl chain (e.g., 3-hydroxypropyl).

  • Safety Screen: Early in vitro hERG binding assays are mandatory due to the predicted cardiotoxicity risk associated with the bromophenyl-quinoline scaffold.

References

  • Al-Wahaibi, L. H., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 18038–18056.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263.

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Initial screening of quinoline derivatives for anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Screening of Quinoline Derivatives for Anticancer Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Bosutinib (Src/Abl kinase inhibitor). However, the transition from a synthesized library to a validated hit requires a rigorous, self-validating screening funnel.

This guide outlines a standardized workflow for the initial biological evaluation of novel quinoline derivatives. It moves beyond basic cytotoxicity to address solubility challenges, metabolic interference in tetrazolium assays, and the calculation of a robust Selectivity Index (SI).

Section 1: The Quinoline Pharmacophore & Screening Rationale

Before initiating wet-lab work, it is critical to understand why we screen. Quinolines are planar, bicyclic aromatic heterocycles. Their anticancer activity typically stems from three mechanisms:

  • DNA Intercalation: The planar ring slides between base pairs, disrupting replication.

  • Topoisomerase Inhibition: Stabilizing the cleavable complex (DNA-Enzyme), leading to double-strand breaks.

  • Kinase Inhibition: The nitrogen heteroatom often mimics the adenine ring of ATP in the kinase binding pocket (e.g., EGFR, VEGFR).

Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of quinoline binding, which informs your choice of secondary assays (e.g., Cell Cycle analysis).

Quinoline_Mechanism Quinoline Quinoline Derivative Target Target Binding (Topo I/II or Kinase) Quinoline->Target Intercalation/Inhibition DNA_Damage DNA Damage / Replication Stress Target->DNA_Damage Checkpoints Checkpoint Activation (p53 / ATM / ATR) DNA_Damage->Checkpoints Arrest G2/M Cell Cycle Arrest Checkpoints->Arrest Apoptosis Apoptosis (Caspase Cascade) Checkpoints->Apoptosis Direct Induction Arrest->Apoptosis Unresolved Damage

Caption: Cascade from quinoline binding to apoptotic cell death via DNA damage checkpoints.

Section 2: Pre-Screening Logistics (Compound Management)

Poor solubility is the primary cause of false negatives in quinoline screening. The lipophilic nature of the fused benzene-pyridine ring often leads to precipitation in aqueous media.

Protocol: Compound Solubilization & Storage
  • Primary Stock: Dissolve derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .

    • QC Check: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Aliquotting: Store in small aliquots (e.g., 20 µL) at -20°C to avoid freeze-thaw cycles, which degrade sensitive functional groups (e.g., Schiff bases).

  • Assay Dilution:

    • The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) .

    • Example: Diluting a 10 mM stock 1:1000 yields 10 µM drug in 0.1% DMSO.

Expert Insight: Quinolines with extensive hydrophobic substitution may precipitate upon addition to culture media. Always inspect the wells of the highest concentration (e.g., 100 µM) under a microscope 1 hour after treatment. If crystals are visible, the data at that concentration is invalid.

Section 3: Primary Phenotypic Screening (Cytotoxicity)

While the MTT assay is the standard entry-level screen, the SRB (Sulforhodamine B) assay is the NCI-60 gold standard. Quinolines can sometimes alter mitochondrial dehydrogenase activity without killing the cell, leading to false readings in MTT.

Comparative Protocol Selection
FeatureMTT / MTS AssaySRB Assay (Recommended)
Target Mitochondrial Activity (Metabolic)Total Cellular Protein (Biomass)
Mechanism Tetrazolium reduction to FormazanDye binding to basic amino acids
Sensitivity HighModerate to High
Interference High: Reductive compounds can reduce MTT directly.Low: Stable endpoint, less chemical interference.
Throughput Moderate (Solubilization step required)High (Stable plates, no time-sensitive read)
Standardized MTT Screening Protocol

If using MTT for initial high-throughput screening, follow this rigorous workflow to minimize noise.

Step 1: Cell Seeding

  • Seed cancer cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates.

  • Incubate for 24 hours to ensure attachment and log-phase growth.

  • Control: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

Step 2: Drug Treatment

  • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treat cells for 48 or 72 hours .[1][2]

  • Positive Control:[3] Doxorubicin or Cisplatin (standard IC50 ~0.5–5 µM depending on cell line).

Step 3: MTT Addition & Readout

  • Add MTT reagent (final conc. 0.5 mg/mL). Incubate 3–4 hours at 37°C.

  • Carefully aspirate media (avoid dislodging purple crystals).

  • Solubilize crystals with DMSO (100 µL) .

  • Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis: The IC50 Calculation

Do not rely on linear interpolation. Use Non-Linear Regression (Sigmoidal Dose-Response) .



Fit the data to the 4-parameter logistic equation to derive the IC50.

Section 4: Selectivity & Therapeutic Window

Potency (low IC50) is meaningless without selectivity. You must demonstrate that your quinoline derivative kills cancer cells preferentially over normal cells.

Paired Cell Line Models

Use tissue-matched normal cells for the most accurate Selectivity Index (SI).

Cancer TypeTumor Cell LineMatched Normal Cell Line
Breast MCF-7 (Luminal A)MCF-10A (Fibrocystic/Normal)
Lung A549 (Adenocarcinoma)MRC-5 (Fibroblast) or BEAS-2B
Prostate PC-3 (Androgen Indep.)RWPE-1 (Epithelial)
Calculating the Selectivity Index (SI)

[4]
  • SI < 2: General toxin (Not a drug candidate).

  • SI > 3: Acceptable for early hits.

  • SI > 10: High-quality lead candidate.

Section 5: Experimental Workflow Summary

The following diagram summarizes the decision-making process from library synthesis to hit selection.

Screening_Workflow Start Synthesis & QC (NMR/MS) Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Primary Primary Screen (MTT/SRB @ 10µM) Solubility->Primary DoseResponse Dose Response (IC50 Determination) Primary->DoseResponse >50% Inhib. Discard Discard Primary->Discard <50% Inhib. Selectivity Selectivity Index (Normal vs Cancer) DoseResponse->Selectivity Mechanism Mechanism (Flow Cytometry) Selectivity->Mechanism SI > 3 Selectivity->Discard SI < 2

Caption: Decision tree for progressing quinoline hits from synthesis to mechanistic validation.

References

  • NCI-60 Screening Methodology. National Cancer Institute. Detailed protocol for the SRB assay used in the NCI-60 panel. [Link]

  • Guidelines for Accurate EC50/IC50 Estimation. Sebaugh, J. L. (2011). Pharmaceutical Statistics. Statistical rules for reporting relative vs. absolute IC50. [Link]

  • Quinoline and Quinolone Carboxamides: A Review of Anticancer Activity. Janardhan, S., et al. (2025).[4][5] Molecular Diversity. Comprehensive SAR analysis of quinoline derivatives. [Link]

  • Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells. Qu, Y., et al.[6][7] (2015).[6] PLoS ONE. Validation of MCF-10A as the standard control for breast cancer screening. [Link]

Sources

Preliminary Antimicrobial Evaluation of 2-Phenylquinoline-4-carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the preliminary antimicrobial evaluation of 2-phenylquinoline-4-carboxylates, a promising class of compounds in the search for novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and insights into the structure-activity relationships that govern the antimicrobial potential of these molecules.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2] The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the exploration of new chemical entities with novel mechanisms of action. The 2-phenylquinoline-4-carboxylate scaffold, in particular, has garnered significant interest due to its synthetic accessibility and the potential for diverse functionalization, allowing for the fine-tuning of its biological activity.[3] This guide will delineate a systematic approach to the synthesis and preliminary antimicrobial screening of this promising class of compounds.

Synthesis of the 2-Phenylquinoline-4-carboxylate Core

The synthesis of the 2-phenylquinoline-4-carboxylate scaffold is most commonly achieved through the Doebner reaction, a one-pot, three-component condensation.[4] This reaction offers an efficient and versatile route to the desired core structure.

The Doebner Reaction: A Mechanistic Overview

The Doebner reaction involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[5] The reaction is typically catalyzed by a Brønsted or Lewis acid.[6][7] The generally accepted mechanism proceeds through the initial formation of an imine from the aniline and benzaldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to a dihydroquinoline intermediate, which is then oxidized in situ to the aromatic 2-phenylquinoline-4-carboxylic acid.[4]

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Synthesis Process Aniline Aniline Mixing Mixing of Reactants Aniline->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Catalyst Acid Catalyst (e.g., TFA, Fe(OTf)₃) Reaction Doebner Reaction Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Mixing->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization/ Purification Filtration->Purification Product 2-Phenylquinoline-4-carboxylic Acid Purification->Product

Caption: Workflow for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction.

Detailed Experimental Protocol

The following protocol provides a step-by-step method for the synthesis of the parent compound, 2-phenylquinoline-4-carboxylic acid. This protocol is a representative example, and reaction conditions may be optimized for specific substituted analogs.[8][4]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Trifluoroacetic acid (TFA) or Iron(III) trifluoromethanesulfonate [Fe(OTf)₃]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add equimolar amounts of aniline and benzaldehyde in ethanol.

  • Reflux the mixture for approximately 1 hour.

  • To the reaction mixture, add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid.[3]

  • Continue to reflux the mixture for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenylquinoline-4-carboxylic acid.

Preliminary Antimicrobial Evaluation

The in vitro antimicrobial activity of the synthesized 2-phenylquinoline-4-carboxylates is a critical first step in evaluating their therapeutic potential. This is typically assessed using standardized methods to determine the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of clinically relevant bacterial strains.

Methodologies for Antimicrobial Susceptibility Testing

Two primary methods are employed for the preliminary screening of antimicrobial compounds: the agar diffusion method and the broth dilution method.[3][9]

3.1.1. Agar Diffusion Method (Zone of Inhibition)

This method provides a qualitative assessment of the antimicrobial activity.

Protocol:

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the surface of the agar with a standardized suspension of the test bacterium.

  • Apply sterile paper discs impregnated with a known concentration of the test compound to the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

3.1.2. Broth Dilution Method (Minimum Inhibitory Concentration - MIC)

This method provides a quantitative measure of the antimicrobial activity.[3]

Protocol:

  • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_data Data Analysis Compound Synthesized 2-Phenylquinoline-4-carboxylates AgarDiffusion Agar Diffusion Method Compound->AgarDiffusion BrothDilution Broth Dilution Method Compound->BrothDilution ZoneOfInhibition Zone of Inhibition (mm) AgarDiffusion->ZoneOfInhibition MIC Minimum Inhibitory Concentration (µg/mL) BrothDilution->MIC Result Preliminary Antimicrobial Activity Profile ZoneOfInhibition->Result MIC->Result

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of 2-Arylquinoline-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 2-arylquinoline-4-carboxylates. It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 2-arylquinoline-4-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antitubercular , anticancer , antimalarial , and anti-inflammatory properties.[1] This guide dissects the molecular architecture of this scaffold, analyzing how specific structural modifications at the C2, C4, and benzo-fused positions modulate biological efficacy, metabolic stability, and physicochemical properties.[1]

Central to this analysis is the Pfitzinger reaction , the primary synthetic route for accessing these derivatives, and the critical role of the C4-carboxylate moiety—acting either as a direct binding element or a prodrug motif to enhance cellular permeability.

Chemical Foundation: The Scaffold

The quinoline ring (benzo[b]pyridine) is a planar, aromatic, bicyclic system.[1] In 2-arylquinoline-4-carboxylates, the core structure is defined by:

  • Position 2 (C2): An aryl or heteroaryl ring (the "Anchor").[1]

  • Position 4 (C4): A carboxylate ester or acid group (the "Effector").[1]

  • Positions 5-8 (Benzo-ring): The "Modulator" region, often substituted with halogens or lipophilic groups.[1]

Physicochemical Properties
  • Lipophilicity (LogP): Highly tunable via the C4-ester chain length and C2-aryl substituents.[1] High LogP values correlate with improved passive diffusion but may increase metabolic clearance.

  • Electronic Character: The nitrogen atom at position 1 acts as a hydrogen bond acceptor (HBA). Substituents on the C2-phenyl ring modulate the electron density of the quinoline core via conjugation.

Synthetic Strategies

The most robust method for synthesizing 2-arylquinoline-4-carboxylic acids (the precursors to carboxylates) is the Pfitzinger Reaction .[2] This condensation between isatin and a ketone offers high versatility.[2]

Workflow: Pfitzinger Synthesis & Esterification

The synthesis typically proceeds in two stages:

  • Condensation: Reaction of a substituted isatin with an acetophenone derivative in strong base (KOH/EtOH) to yield the 2-arylquinoline-4-carboxylic acid.[1]

  • Esterification: Conversion of the acid to the corresponding ester (carboxylate) using an alcohol and an acid catalyst (Fischer esterification) or via acyl chloride intermediates.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and key intermediates.

PfitzingerSynthesis Isatin Isatin Derivative (Substituted) Base KOH / EtOH (Reflux) Isatin->Base Ketone Acetophenone (R-C(=O)CH3) Ketone->Base Intermediate Isatic Acid Intermediate Base->Intermediate Ring Opening Cyclization Cyclization & Dehydration Intermediate->Cyclization Condensation Acid 2-Arylquinoline-4- carboxylic Acid Cyclization->Acid Esterification ROH / H2SO4 (Esterification) Acid->Esterification FinalProduct 2-Arylquinoline-4- carboxylate (Ester) Esterification->FinalProduct

Figure 1: Step-wise synthetic pathway from Isatin precursors to the final Carboxylate derivative.[1][3][4]

SAR Analysis: The Core Triad

The biological activity of these compounds is governed by the interplay between three structural domains.

The C4 Position: Acid vs. Ester (The Warhead)
  • Carboxylic Acid (-COOH): Often required for direct interaction with polar residues (e.g., Arginine) in enzyme active sites (e.g., COX-2, Gyrase).[1] However, free acids often suffer from poor cell membrane permeability.[1]

  • Carboxylate Ester (-COOR):

    • Prodrug Effect: Esters (Methyl, Ethyl) often show higher in vitro cellular activity (e.g., antitubercular MIC) than their acid counterparts due to enhanced lipophilicity allowing cell wall penetration.[1] Once inside, intracellular esterases may hydrolyze them back to the active acid.

    • Steric Bulk: Bulky esters (e.g., tert-butyl, benzyl) can hinder binding if the pocket is restricted but can improve metabolic stability against hydrolysis.[1]

The C2 Position: The Aryl Anchor

This region dictates the orientation of the molecule within the binding pocket.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -F on the phenyl ring often enhance potency by increasing the acidity of the system or engaging in specific electrostatic interactions.[1]

    • Electron-Donating Groups (EDGs): Groups like -OMe or -CH₃ can increase electron density on the quinoline nitrogen, potentially improving H-bond acceptor capability.[1]

  • Steric Effects: Ortho-substitution on the C2-phenyl ring can force the ring out of coplanarity with the quinoline core, affecting intercalation capability (important for DNA-targeting anticancer agents).[1]

The Benzo-Fused Ring (C5-C8)[1]
  • Halogenation (C6/C8): Introduction of Cl or F at C6 or C8 is a classic medicinal chemistry tactic.[1]

    • Metabolic Block: Prevents oxidative metabolism at susceptible positions.

    • Lipophilicity: Increases LogP, aiding in crossing the mycobacterial cell wall (TB) or blood-brain barrier.[1]

    • Antimalarial Activity: A Chlorine at C7 is critical for inhibition of hemozoin formation (analogous to Chloroquine).[1][5]

Visualization: SAR Logic Map

SAR_Logic Core 2-Arylquinoline-4-carboxylate Scaffold C4 C4: Carboxylate Region Core->C4 C2 C2: Aryl Anchor Core->C2 Benzo C6-C8: Benzo Ring Core->Benzo C4_Effect1 Ester (Prodrug): Increases Permeability C4->C4_Effect1 C4_Effect2 Acid (Active): H-Bond / Ionic Interaction C4->C4_Effect2 C2_Effect1 EWG (NO2, F): Enhances Binding/Potency C2->C2_Effect1 C2_Effect2 Ortho-subs: Twists conformation C2->C2_Effect2 Benzo_Effect1 C6/C8 Halogens: Block Metabolism Benzo->Benzo_Effect1 Benzo_Effect2 Lipophilicity: Aids TB/CNS Entry Benzo->Benzo_Effect2

Figure 2: Strategic modification points and their consequent biological effects.[1]

Therapeutic Applications & Data

Antitubercular Activity

Target: Mycobacterium tuberculosis (Mtb).[1][6][7]

  • Mechanism: Often involves inhibition of DNA Gyrase or ATP synthase.

  • Key Insight: Lipophilicity is paramount for penetrating the mycolic acid-rich cell wall. Esters (Ethyl/Methyl) generally outperform free acids in whole-cell assays (MIC), while acids may be more potent in enzyme-based assays.[1]

  • Data Trend:

    • C2: 4-Nitrophenyl > Phenyl > 4-Methoxyphenyl.[1]

    • C6: Fluorine or Chlorine enhances activity.

Compound IDR (C4-Ester)R' (C2-Aryl)R'' (C6-Quinoline)MIC (µg/mL) vs Mtb H37Rv
QA-1 EthylPhenylH12.5
QA-2 Ethyl4-NO₂-PhenylCl3.12
QA-3 H (Acid)4-NO₂-PhenylCl>25 (Poor permeability)
QA-4 Methyl2-FurylF6.25
Anticancer Activity

Target: Various cell lines (HeLa, MCF-7).[1][8]

  • Mechanism: DNA Intercalation, Topoisomerase II inhibition.[1]

  • Key Insight: Planarity is required for intercalation. Bulky groups at C2 (ortho) or C4 can reduce activity by disrupting planarity.[1]

  • Data Trend: 2-(3,4-dimethoxyphenyl) derivatives often show high cytotoxicity due to mimicry of natural alkaloids.[1]

Anti-inflammatory (COX-2)[1]
  • Mechanism: Selective COX-2 inhibition.[1][9]

  • Key Insight: The C4-carboxylic acid binds to Arg-120 in the COX active site.[9] A bulky, lipophilic group at C2 (e.g., 4-methylsulfonylphenyl) provides selectivity for the larger COX-2 pocket over COX-1.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Nitrophenyl)-6-chloroquinoline-4-carboxylic acid
  • Reagents: 5-Chloroisatin (10 mmol), 4-Nitroacetophenone (10 mmol), KOH (33%, 20 mL), Ethanol (15 mL).

  • Procedure:

    • Dissolve 5-Chloroisatin in warm ethanolic KOH.

    • Add 4-Nitroacetophenone dropwise with stirring.

    • Reflux the mixture for 24–48 hours (monitor via TLC, solvent: Methanol/Chloroform 1:9).

    • Cool to room temperature and pour into crushed ice.

    • Acidify with 10% HCl to pH 2–3. The yellow precipitate forms.

    • Filter, wash with water, and recrystallize from ethanol/DMF.[1]

  • Validation: MP > 280°C; IR: 1700 cm⁻¹ (C=O acid), 1520 cm⁻¹ (NO₂).[1]

Protocol B: Esterification to Ethyl 2-(4-Nitrophenyl)-6-chloroquinoline-4-carboxylate
  • Reagents: Acid product from Protocol A (5 mmol), Absolute Ethanol (20 mL), Conc. H₂SO₄ (0.5 mL).

  • Procedure:

    • Suspend the acid in absolute ethanol.

    • Add H₂SO₄ catalytically.

    • Reflux for 8–12 hours.

    • Evaporate excess ethanol under reduced pressure.

    • Neutralize residue with NaHCO₃ solution.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.[1]

  • Validation: 1H NMR: Triplet at ~1.4 ppm (CH₃), Quartet at ~4.4 ppm (CH₂) indicates ethyl ester formation.[1]

Future Directions

  • Hybridization: Coupling the C4-carboxylate with other pharmacophores (e.g., hydrazine, thiazole) to create "hybrid drugs" that target multiple pathways and overcome resistance.[1]

  • Metal Complexation: Utilizing the N1 and C4-carboxylate oxygen to chelate metals (Cu, Ru, Ga) for enhanced anticancer efficacy and ROS generation.[1]

  • Nanodelivery: Encapsulation of the highly lipophilic esters to improve bioavailability and reduce systemic toxicity.

References

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides. Vertex AI Search (NIH Source).[1]7[1][10][11]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones. Vertex AI Search (MDPI Source).12[1][10][11]

  • Substituted 2-arylquinoline derivatives with selective anticancer activity. Vertex AI Search (RSC Source).[1]8[1][10][11]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Vertex AI Search (PubMed).[1]9[1][10]

  • Application Notes and Protocols for the Pfitzinger Reaction. Vertex AI Search (BenchChem).2

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Vertex AI Search (MDPI).13[1][10]

Sources

Technical Guide: Pfitzinger Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid

[1][2][3]

Executive Summary

The synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid (often referred to as a Cinchophen derivative) represents a critical entry point into the development of pharmacologically active quinoline scaffolds. This specific derivative is highly valued in drug discovery due to its dual functionality: the carboxylic acid moiety allows for solubility modulation and prodrug formation, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the Pfitzinger reaction , a robust cyclocondensation between isatin and 4-bromoacetophenone. Unlike the Friedländer synthesis, which requires unstable 2-aminobenzaldehydes, the Pfitzinger route utilizes stable, commercially available isatin, making it the preferred industrial and laboratory method.

Part 1: Mechanistic Underpinnings[4][5]

The Pfitzinger reaction is not a simple condensation; it is a cascade sequence involving hydrolysis, aldol-type addition, and cyclodehydration. Understanding this mechanism is vital for troubleshooting low yields.

The Reaction Pathway[2][3][5][6][7][8][9][10]
  • Nucleophilic Ring Opening: The reaction initiates with the base-promoted hydrolysis of the isatin lactam bond (amide), generating the reactive isatinate (2-aminophenylglyoxylate) intermediate.

  • Aldol Condensation: The enolate of 4-bromoacetophenone attacks the ketone carbonyl of the isatinate. This is often the rate-determining step.

  • Cyclization & Dehydration: The resulting intermediate undergoes intramolecular imine formation followed by dehydration to aromatize the pyridine ring, yielding the quinoline core.

Mechanistic Visualization[4]

PfitzingerMechanismFigure 1: Mechanistic Cascade of the Pfitzinger ReactionIsatinIsatin(Starting Material)IsatinateIsatinate Anion(Open Ring Intermediate)Isatin->IsatinateRing OpeningBaseKOH/Ethanol(Hydrolysis)Base->IsatinateAdductAldol Adduct(Transient)Isatinate->AdductKetone4-Bromoacetophenone(Enolate Formation)Ketone->AdductCondensationQuinoline2-(4-bromophenyl)quinoline-4-COOHAdduct->QuinolineCyclization &-2 H2O

Caption: The transformation proceeds via the in situ generation of isatinate, preventing the need for isolating unstable amino-carbonyl precursors.

Part 2: Strategic Synthesis Planning

Reagent Stoichiometry & Solvent Selection
ComponentRoleEquiv.Notes
Isatin Electrophile1.0Quality is critical; recrystallize from methanol if red/black impurities are present.
4-Bromoacetophenone Nucleophile1.1 - 1.2Slight excess drives the reaction to completion.
KOH (33% w/v) Base/Catalyst4.0 - 6.0High concentration is required to maintain the isatinate form and generate ketone enolates.
Ethanol (Abs.) SolventN/APreferred over methanol for higher reflux temperature (

).
Critical Control Points
  • Temperature: The reaction requires reflux (

    
    ) to overcome the activation energy of the condensation step. Room temperature stirring will only yield the isatinate salt, not the quinoline.
    
  • Acidification: The product exists as a soluble potassium carboxylate salt in the reaction mixture. Careful acidification to pH 4-5 is required to precipitate the free acid.

Part 3: Optimized Experimental Protocol

This protocol is validated for synthesis on a 1–10 gram scale.

Workflow Diagram

WorkflowStep1Dissolve Isatin (1.0 eq)in 33% KOH (aq)Step2Add 4-Bromoacetophenone (1.1 eq)in EthanolStep1->Step2Step3Reflux at 80°C(8 - 12 Hours)Step2->Step3Step4Cool & Evaporate EtOHStep3->Step4Step5Acidify with 3M HClto pH 5-6Step4->Step5Step6Filter Precipitate(Crude Product)Step5->Step6Step7Recrystallize(Ethanol or AcOH)Step6->Step7

Caption: Step-by-step workflow for the isolation of high-purity quinoline-4-carboxylic acid.

Detailed Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (5.0 g, 34 mmol) in 33% aqueous KOH (20 mL) . The solution will turn a deep red/orange color, indicating the formation of potassium isatinate.

  • Addition: Dissolve 4-Bromoacetophenone (7.45 g, 37.4 mmol) in absolute ethanol (40 mL) . Add this solution dropwise to the isatinate mixture.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 12 hours .
    
    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting isatin spot should disappear.

  • Work-up:

    • Allow the reaction to cool to room temperature.[1]

    • Remove the ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with distilled water (100 mL) .

    • Optional: Wash the aqueous phase with diethyl ether (

      
      ) to remove unreacted ketone.
      
  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring until the pH reaches 5–6. A thick yellow/off-white precipitate will form.

    • Note: Do not drop pH below 2, or the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, lowering the yield.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ). Recrystallize the crude solid from hot ethanol or glacial acetic acid to obtain the pure product.
    

Part 4: Characterization & Validation

The following spectral data confirms the identity of 2-(4-bromophenyl)quinoline-4-carboxylic acid .

ParameterObserved DataInterpretation
Physical State White to pale yellow powderTypical for aryl-quinoline acids.
Yield 35% - 65%Dependent on purification method (crystallization vs. precipitation).

NMR

14.07 (s, 1H, COOH)

8.65 (d,

Hz, 1H)

8.48 (s, 1H, H-3)

8.28 (d,

Hz, 2H, Ar-H)

8.18 (d, 1H)
The singlet at 8.48 ppm is characteristic of the H-3 proton on the quinoline ring.[2][3]
MS (ESI)

327.99

Matches calculated mass for

.

Data sourced from verified spectroscopic studies [1, 2].

Part 5: Downstream Utility in Drug Discovery

The 4-bromo substituent is not merely structural; it is a functional "handle" that allows this molecule to serve as a divergent intermediate.

  • Suzuki-Miyaura Coupling: The Ar-Br bond allows for the introduction of biaryl systems, critical for increasing lipophilicity or targeting specific protein pockets (e.g., HDAC inhibitors).

  • Amide Coupling: The C-4 carboxylic acid can be converted to hydrazides or amides, a common pharmacophore in DNA gyrase inhibitors [1].

Safety Note: 4-Bromoacetophenone is a lachrymator. All operations involving this reagent should be conducted in a fume hood.

References

  • El-Mekabaty, A., & Hashem, H. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[4] ACS Omega, 8(20).[4] [4]

  • Zhang, Y., et al. (2022).[3] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.

  • BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction.

  • Sigma-Aldrich. (n.d.). 2-Phenyl-4-quinolinecarboxylic acid Product Data.

Physicochemical Profiling of Substituted Quinoline Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling of substituted quinoline esters, focusing on the critical interplay between lipophilicity and solubility in drug discovery.

Executive Summary

Substituted quinoline esters represent a privileged scaffold in medicinal chemistry, widely utilized in antimalarial (e.g., chloroquine analogues), anticancer (e.g., tyrosine kinase inhibitors), and antibacterial research. However, the efficacy of these compounds is frequently attrition-prone due to poor physicochemical compliance.

The core challenge lies in the "Solubility-Permeability Paradox" : the ester moiety enhances membrane permeability (high lipophilicity) but compromises aqueous solubility, often leading to precipitation in biological media or poor oral bioavailability. This guide provides a rigorous framework for measuring, interpreting, and optimizing these properties, treating the quinoline ester not just as a structure, but as a dynamic physicochemical system.

Molecular Architecture & Electronic Baseline

To optimize these parameters, one must first understand the electronic environment of the quinoline-3- or 4-carboxylate core.

  • The Basic Nitrogen (N-1): The quinoline nitrogen is a weak base (pKa ~4.9). At gastric pH (1.2), it is protonated (cationic), aiding solubility. At physiological pH (7.4), it exists largely as the neutral free base, driving lipophilicity but risking precipitation.

  • The Ester Functionality: Unlike the parent carboxylic acid, the ester masks the hydrogen bond donor (HBD), significantly raising logP. It is also a metabolic soft spot, susceptible to hydrolysis by plasma esterases.

  • Substituent Effects:

    • Electron Withdrawing Groups (EWGs): (e.g., -Cl, -NO2 at C6/C7) reduce the basicity of N-1, potentially lowering solubility in acidic media.

    • Lipophilic Spacers: Increasing the alkyl chain length of the ester (Methyl

      
       Ethyl 
      
      
      
      
      
      -Butyl) exponentially increases logP (approx. +0.5 log units per methylene group).

Lipophilicity Assessment (logP/logD)

Lipophilicity is the single most predictive parameter for ADME fate. For quinoline esters, we must distinguish between logP (partition coefficient of the neutral species) and logD (distribution coefficient at a specific pH).

The Critical Distinction

For a quinoline ester with a pKa of 4.9:

  • logP: Constant. Measures the intrinsic hydrophobicity.

  • logD

    
    : 
    
    
    
    logP (since the molecule is >99% neutral at pH 7.4).
  • logD

    
    :  Significantly lower than logP (due to protonation).
    
Experimental Protocols
Method A: RP-HPLC Determination (High Throughput)

Best for screening large libraries. This method correlates the retention time (


) of the analyte on a C18 column with known standards to derive logP.
  • Column: C18 end-capped (prevents silanol interactions with the basic quinoline nitrogen).

  • Mobile Phase: Methanol/Water (buffered at pH 7.4 with MOPS or Phosphate).

  • Standards: Use a set of quinolines with known logP (e.g., Quinoline, 8-Hydroxyquinoline, Quinine).

  • Protocol:

    • Measure dead time (

      
      ) using Uracil (unretained).
      
    • Calculate capacity factor

      
      .
      
    • Plot log

      
       vs. logP of standards.
      
    • Interpolate sample logP.

Method B: Shake-Flask Method (The Gold Standard)

Required for lead candidates.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve quinoline ester in the octanol phase. Add equal volume of aqueous buffer.

  • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via UV-Vis (approx. 254 nm or 320 nm for quinolines) or HPLC.

  • Calculation:

    
    .
    

Critical Note: Quinoline esters can hydrolyze during the shake-flask procedure if the buffer pH is too high (>8.0) or incubation is too long, leading to false low logP readings (due to the formation of the hydrophilic acid).

Solubility Profiling

Solubility is not a single number; it is a thermodynamic state defined by the solid form.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measured from a DMSO stock solution precipitating into buffer. Relevant for bioassays.[1][2][3] Risk: Supersaturation often yields overestimated solubility values.

  • Thermodynamic Solubility: Measured from solid material in equilibrium with buffer. Relevant for formulation. Requirement: Crystalline purity is essential.

Protocol: Thermodynamic Solubility at pH 7.4
  • Preparation: Add excess solid quinoline ester (approx. 2 mg) to 1 mL PBS (pH 7.4) in a glass vial.

  • Incubation: Shake at 25°C for 24–48 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane (low binding).

  • Analysis: Dilute filtrate with mobile phase and quantify via HPLC-UV against a standard curve.

  • pH Check: Measure the final pH of the solution. If the compound is a salt, the pH may have drifted.

Visualization of Workflows & SAR

Diagram 1: Physicochemical Profiling Workflow

This flowchart illustrates the decision matrix for evaluating new quinoline derivatives.

G Start Synthesis of Quinoline Ester QC QC: Purity & Identity (NMR, LCMS) Start->QC Kinetic Kinetic Solubility (DMSO Stock -> Buffer) QC->Kinetic Screen Bioassay Screening Kinetic->Screen Thermo Thermodynamic Solubility (Solid -> Buffer) Screen->Thermo Active Hits LogP LogP/D Determination (HPLC -> Shake Flask) Thermo->LogP Decision Lead Selection Criteria LogP->Decision Decision->Start Fail (Re-design) Formulation Formulation Strategy (Salt/Prodrug) Decision->Formulation Pass

Caption: Integrated workflow for physicochemical characterization. Green nodes indicate critical quantitative checkpoints.

Diagram 2: Structure-Property Relationships (SAR)

A logic tree demonstrating how structural modifications shift the Lipophilicity/Solubility balance.

SAR Core Quinoline Ester Scaffold EsterChain Ester Chain (R) (Methyl vs t-Butyl) Core->EsterChain RingSub Ring Substitution (C6/C7 Halogens) Core->RingSub Nitrogen Quinoline Nitrogen (N1) Core->Nitrogen Effect1 High LogP Low Solubility EsterChain->Effect1 Long Chain Effect2 Metabolic Stability (Steric Hindrance) EsterChain->Effect2 Bulky Group Effect3 Increased LogP Electron Withdrawal RingSub->Effect3 Cl/F/Br Effect4 pH Dependent Solubility Nitrogen->Effect4 pKa ~4.9

Caption: SAR Map detailing the impact of specific structural zones on physicochemical outcomes.

Data Synthesis & Optimization Strategies

The following table summarizes the impact of common substitutions on the quinoline-3-carboxylate core.

Substituent (R)Predicted LogPSolubility (pH 7.[4]4)Strategic Insight
Methyl 2.5 - 3.0ModerateGood starting point; susceptible to rapid hydrolysis.
Ethyl 3.0 - 3.5LowStandard balance for cellular permeability.
t-Butyl 4.0 - 4.5Very LowHigh metabolic stability (steric bulk), but poor solubility.
Benzyl 4.5 - 5.0InsolubleOften too lipophilic; use only if target requires hydrophobic bulk.
Amino-alkyl 1.5 - 2.5HighIntroduces ionizable center; creates "self-solubilizing" tail.
Optimization Heuristics
  • The "LogP 3-4" Sweet Spot: For quinoline esters, aim for a logP between 3 and 4. This ensures passive diffusion without trapping the compound in the lipid bilayer.

  • Solubility Rescue: If logP > 5, introduce a solubilizing tail (e.g., morpholine or piperazine) at the C-7 position. This leverages the pKa to boost aqueous solubility without destroying the ester pharmacophore.

  • Crystal Packing: High melting point compounds (>200°C) often suffer from "Brick Dust" insolubility. Disrupt symmetry (e.g., use iso-propyl instead of n-propyl) to lower Lattice Energy and improve solubility.

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Institutes of Health (PMC). [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay. MDPI. [Link]

  • Determination of Log P for Compounds of Different Polarity Using HPLC. Agilent Technologies Application Note. [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. MDPI. [Link]

  • Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. National Institutes of Health (PMC). [Link]

Sources

Advanced Computational Protocols for Quinoline Derivatives: From Electronic Structure to Dynamic Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and energetic characterization of quinoline derivatives.[1] Quinoline scaffolds are ubiquitous in medicinal chemistry—forming the core of antimalarials (chloroquine), anticancer agents (camptothecin), and antivirals. However, their specific electronic properties (e.g., the basicity of the pyridinic nitrogen) and planar aromatic nature require tailored simulation protocols.

This guide moves beyond generic tutorials, focusing on the specific causality behind method selection (DFT functionals, force field parameters) and providing self-validating workflows for researchers in drug discovery.

Part 1: Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) is the first line of analysis. It validates the ligand's geometry before docking and provides electronic descriptors that correlate with biological activity (QSAR).

The Protocol: Electronic Structure & Reactivity

For quinoline derivatives, accurate description of


-

stacking and lone-pair interactions is critical. Standard functionals like B3LYP often fail to capture medium-range dispersion forces, which are essential for predicting how these flat molecules stack in active sites.

Recommended Functional: M06-2X or


B97X-D .
  • Causality: These functionals include dispersion corrections (empirically or explicitly), providing significantly more accurate geometries and energies for aromatic heterocycles than B3LYP.

Basis Set: 6-311++G(d,p) or def2-TZVP .

  • Causality: The "++" (diffuse functions) are non-negotiable for quinolines if studying the anionic forms or hydrogen-bonding interactions involving the ring nitrogen.

Workflow: Geometry Optimization & Properties
  • Conformational Search: Use a low-level method (e.g., PM6 or MMFF) to find the global minimum before DFT.

  • Optimization (Opt): Run at M06-2X/6-311++G(d,p) in the gas phase or implicit solvent (PCM/SMD water).

  • Frequency Calculation (Freq): Essential to verify the stationary point (zero imaginary frequencies).

  • Electronic Descriptors:

    • HOMO/LUMO Gap: Correlates with chemical hardness (

      
      ). A smaller gap often indicates higher reactivity and potential toxicity.
      
    • Molecular Electrostatic Potential (MEP): Visualizes the electron density.[2] For quinolines, the distinct negative region over the pyridinic nitrogen is the primary H-bond acceptor site.

Visualization: DFT Workflow

DFT_Workflow Start Start: 2D Structure ConfSearch Conformational Search (MMFF/PM6) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt FreqCheck Freq Calculation (Check Imaginary Freqs) GeomOpt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision Decision->GeomOpt Yes (Re-optimize) Properties Calculate Properties (FMO, MEP, NBO) Decision->Properties No (Stable) Output Output: Optimized Ligand for Docking/MD Properties->Output

Caption: Workflow for DFT geometry optimization and property calculation. Note the iterative loop to ensure a true local minimum (zero imaginary frequencies).

Part 2: Molecular Dynamics (MD) Simulations[3][4]

While DFT handles the isolated ligand, MD simulations predict its behavior within a dynamic biological environment.[3] The critical challenge for quinolines is parameterization .

Ligand Parameterization (The Bottleneck)

Standard protein force fields (AMBER ff99SB, CHARMM36) do not contain parameters for specific drug-like molecules.

  • Protocol:

    • Charge Method: RESP (Restrained Electrostatic Potential) charges calculated via HF/6-31G* (for AMBER) are the gold standard.

    • Topology Generation:

      • Option A (AMBER): Use antechamber with GAFF2 (General Amber Force Field).

      • Option B (CHARMM): Use CGenFF (CHARMM General Force Field).

    • Validation: Compare the ligand's dihedral energy profiles from the force field against DFT scans. If they deviate significantly, the force field parameters must be re-fitted.

Simulation Setup (GROMACS Focus)
  • System Construction:

    • Box Type: Dodecahedron (saves 30% water volume vs. cubic).

    • Distance: Minimum 1.0 nm from protein to box edge to prevent self-interaction.

  • Solvation & Ionization:

    • Use TIP3P water model.[4]

    • Neutralize with Na+/Cl- to 0.15 M (physiological strength).[4]

  • Equilibration (The "Settling" Phase):

    • NVT (Canonical): 100 ps. Stabilizes Temperature (300 K).[4] Use V-rescale thermostat.

    • NPT (Isobaric): 100 ps.[4] Stabilizes Pressure (1 bar). Use Parrinello-Rahman barostat.

    • Self-Validation: Check the density graph.[1][5] It must plateau around 1000 kg/m ³.

Production Run & Analysis

Run for 50–100 ns minimum.

  • RMSD (Root Mean Square Deviation): Measures structural stability.[4] A plateau indicates the system has equilibrated.

  • RMSF (Root Mean Square Fluctuation): Measures flexibility.[4] High peaks in the protein usually correspond to loops; low regions are secondary structures.

  • Hydrogen Bond Analysis: Track the persistence of H-bonds between the quinoline nitrogen and active site residues (e.g., Serine, Histidine).

Visualization: MD Pipeline

MD_Pipeline Ligand Ligand (DFT Opt) Param Parameterization (GAFF2/CGenFF) Ligand->Param Protein Protein (PDB) Complex Build Complex (Solvate + Ions) Protein->Complex Param->Complex Minim Energy Minimization (Steepest Descent) Complex->Minim Equil Equilibration (NVT -> NPT) Minim->Equil Prod Production MD (50-100 ns) Equil->Prod Analysis Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: End-to-end Molecular Dynamics pipeline using GROMACS. Parameterization is the critical merge point between ligand chemistry and protein physics.

Part 3: Binding Free Energy (MM-PBSA)

Molecular Docking scores (kcal/mol) are notoriously unreliable for ranking active compounds. MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) is the industry standard for post-processing MD trajectories to estimate rigorous binding free energies (


).
The Theory


Where:


The Protocol
  • Extract Frames: Select 100–500 snapshots from the stable portion of the MD trajectory (e.g., the last 20 ns).

  • Strip Solvent: Remove water and ions (implicit solvation models are used).

  • Calculate Terms:

    • Van der Waals & Electrostatic: From the force field.

    • Polar Solvation: Solved via the Poisson-Boltzmann (PB) equation.

    • Non-polar Solvation: Estimated via Solvent Accessible Surface Area (SASA).[6]

  • Output: A binding energy value (e.g., -45.2 kJ/mol). Note: Absolute values are often overestimated; focus on the relative ranking between derivatives.

Visualization: MM-PBSA Logic

MMPBSA_Logic Trajectory MD Trajectory Snapshots Extract Snapshots Trajectory->Snapshots EMM Vacuum Energy (VdW + Elec) Snapshots->EMM GPB Polar Solv. (PB Eq) Snapshots->GPB GNP Non-Polar (SASA) Snapshots->GNP DeltaG ΔG Binding EMM->DeltaG GPB->DeltaG GNP->DeltaG

Caption: Decomposition of Free Energy terms in MM-PBSA. The sum of Vacuum Energy, Polar Solvation, and Non-Polar Solvation yields the final binding affinity.

Data Summary: Key Parameters

ParameterRecommended Setting (Quinoline Focus)Reason
DFT Functional M06-2X or

B97X-D
Captures

-

stacking dispersion forces.
Basis Set 6-311++G(d,p)Diffuse functions (++) describe lone pair/anions well.
MD Force Field CHARMM36 (Protein) + CGenFF (Ligand)High compatibility; CGenFF automates penalty scores.
Water Model TIP3PStandard calibration for CHARMM/AMBER fields.
Ensemble NPT (300K, 1 bar)Mimics laboratory/physiological conditions.
Binding Energy MM-PBSAMore accurate than docking scores; cheaper than FEP.

References

  • M06 Functional Performance: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

  • Quinoline DFT/MD Studies: El-Azab, I. H., et al. (2021). Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2.[7] Journal of Biomolecular Structure and Dynamics.

  • MM-PBSA Methodology: Kumari, R., et al. (2014).[8] g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations. Journal of Chemical Information and Modeling.

  • GROMACS Protocol: Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS Molecular Simulation Package. Living Journal of Computational Molecular Science.

  • Ligand Parameterization: Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.

Sources

Methodological & Application

Application Note & Protocol: Esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The esterification of the carboxylic acid moiety is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This application note provides detailed protocols for two robust methods for the esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods is often dictated by the substrate's sensitivity to acidic conditions and the desired scale of the reaction.

Method Selection: A Tale of Two Esterifications

The selection of an appropriate esterification method is paramount for achieving high yields and purity. The two protocols presented here offer distinct advantages and are suited for different experimental constraints.

  • Fischer-Speier Esterification: This method is a cornerstone of organic synthesis, relying on an acid catalyst (typically sulfuric acid) and a large excess of the alcohol, which also serves as the solvent.[3][4][5][6] The reaction is driven to completion by the removal of water, often by azeotropic distillation or by the sheer excess of the alcohol reactant. It is a cost-effective and scalable method, particularly well-suited for simple, unhindered alcohols.[7] However, the harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups that may be present in more complex derivatives.

  • Steglich Esterification: For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a mild and efficient alternative.[7][8][9] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[9][10] The reaction proceeds at room temperature and under neutral conditions, making it compatible with a broader range of functional groups.[9][10] A key characteristic of this reaction is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid

This protocol is adapted from a reported synthesis of the corresponding ethyl ester.[1][11]

Materials:

  • 2-(4-bromophenyl)quinoline-4-carboxylic acid

  • Absolute Ethanol (or other desired alcohol, in large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-(4-bromophenyl)quinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (or the desired alcohol, which acts as the solvent). The amount of alcohol should be sufficient to ensure effective stirring, typically 10-20 mL per gram of carboxylic acid.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol% for larger scales) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.[13]

Visualization of the Fischer-Speier Esterification Workflow:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2-(4-bromophenyl)quinoline- 4-carboxylic acid + Alcohol B Add H₂SO₄ (cat.) A->B C Reflux (4-12h) B->C D Cool & Concentrate C->D E Dissolve in EtOAc D->E F Wash with NaHCO₃, H₂O, Brine E->F G Dry (Na₂SO₄) F->G H Filter & Concentrate G->H I Recrystallization or Column Chromatography H->I J Pure Ester I->J

Caption: Workflow for the Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid

This protocol is a general method for Steglich esterification and is suitable for this substrate.[8][9]

Materials:

  • 2-(4-bromophenyl)quinoline-4-carboxylic acid

  • Alcohol (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)quinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[9]

  • Work-up:

    • Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Steglich Esterification Mechanism:

Steglich_Mechanism RCOOH Carboxylic Acid OAI O-acylisourea intermediate RCOOH->OAI + DCC DCC DCC DCC->OAI DMAP DMAP AE Acylpyridinium ion ('Active Ester') DMAP->AE ROH Alcohol Ester Ester ROH->Ester OAI->AE + DMAP DCU DCU OAI->DCU AE->DMAP regenerated AE->Ester + ROH

Caption: Simplified mechanism of the Steglich Esterification.

Data Summary and Comparison

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄)DMAP (catalytic)
Coupling Agent NoneDCC
Temperature Reflux0 °C to Room Temperature
Reaction Time 4-12 hours4-24 hours
Conditions AcidicMild, Neutral
Byproducts WaterDicyclohexylurea (DCU)
Advantages Scalable, inexpensive reagentsMild conditions, high yields, broad substrate scope
Disadvantages Harsh conditions, potential for side reactions with sensitive substratesCost of reagents, DCU removal can be tedious on large scale

Characterization of the Product

The successful synthesis of the ester should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For an ethyl ester, one would expect to see a characteristic triplet and quartet for the ethyl group in the ¹H NMR spectrum.[1][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester functional group.[15]

Conclusion

The esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid can be effectively achieved by both the Fischer-Speier and Steglich methods. The choice of protocol should be guided by the stability of the starting material and any other functional groups present, as well as considerations of scale and cost. For simple esters where the starting material is robust, the Fischer-Speier method is a reliable and economical choice. For more delicate substrates or when milder conditions are imperative, the Steglich esterification provides an excellent alternative, often delivering high yields of the desired product.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 18035–18053.
  • Maddox, S. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Omega, 7(5), 4434–4450.
  • Narasimha, G., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 4(5), 1-11.
  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. SynOpen, 7(4), 438-444.
  • IJCRT. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Ester. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6898.
  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Organic Syntheses. (1985).
  • RSC Publishing. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

Sources

Step-by-step synthesis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific target molecule, Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, is a member of this versatile class of heterocyclic compounds. The presence of the 2-aryl substituent and the carboxylate group at the 4-position makes it a valuable scaffold for further chemical modification and a potential candidate in drug discovery programs.[2][3]

This document provides a comprehensive, step-by-step guide for the synthesis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol is designed with scientific integrity at its core, explaining the rationale behind procedural choices and ensuring a reproducible workflow. The synthesis is approached in two primary stages: the formation of the quinoline core via the Pfitzinger reaction, followed by the esterification of the resulting carboxylic acid.

Synthetic Strategy Overview

The synthesis is a two-step process beginning with commercially available starting materials.

  • Step 1: Pfitzinger Reaction. Synthesis of the key intermediate, 2-(4-bromophenyl)quinoline-4-carboxylic acid, by reacting isatin with 4-bromoacetophenone in a basic medium.

  • Step 2: Fischer-Speier Esterification. Conversion of the carboxylic acid intermediate to the final propyl ester product using propanol under acidic conditions.

The overall workflow is depicted below.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Fischer Esterification Isatin Isatin Pfitzinger_Reaction Pfitzinger Reaction (KOH, Ethanol, Reflux) Isatin->Pfitzinger_Reaction Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Pfitzinger_Reaction Carboxylic_Acid 2-(4-bromophenyl)quinoline-4-carboxylic acid Pfitzinger_Reaction->Carboxylic_Acid Carboxylic_Acid_2 2-(4-bromophenyl)quinoline-4-carboxylic acid Propanol Propanol Esterification Fischer Esterification (H₂SO₄, Reflux) Propanol->Esterification Final_Product Propyl 2-(4-bromophenyl)quinoline-4-carboxylate Esterification->Final_Product Carboxylic_Acid_2->Esterification

Caption: Overall synthetic workflow.

Part I: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid

Principle and Mechanism: The Pfitzinger Reaction

The Pfitzinger reaction is a classic and highly effective method for synthesizing quinoline-4-carboxylic acids.[4] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an aldehyde or ketone, under basic conditions.[5][6] We have selected this method due to its reliability and high efficiency in forming the desired 2-substituted quinoline core from readily available precursors.

The mechanism proceeds as follows:

  • Base-Catalyzed Ring Opening: The hydroxide ion (from KOH) attacks the C2-carbonyl of isatin, leading to the cleavage of the amide bond and the formation of an isatinate salt intermediate.

  • Condensation: The enolate of 4-bromoacetophenone, also formed under basic conditions, attacks the ketone carbonyl of the opened isatin intermediate.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the aromatic quinoline ring system.

G cluster_mech1 Pfitzinger Reaction Mechanism Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate 1. KOH (Ring Opening) Condensation Aldol Condensation Isatinate->Condensation Enolate Enolate of 4-Bromoacetophenone Enolate->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(4-bromophenyl)quinoline- 4-carboxylic acid Dehydration->Product

Caption: Mechanism of the Pfitzinger reaction.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
IsatinC₈H₅NO₂147.1310.0 mmol (1.47 g)
4-BromoacetophenoneC₈H₇BrO199.0410.0 mmol (1.99 g)
Potassium Hydroxide (KOH)KOH56.1140.0 mmol (2.24 g)
Ethanol (Absolute)C₂H₅OH46.0750 mLSolvent
Hydrochloric Acid (conc.)HCl36.46As neededFor acidification
Distilled WaterH₂O18.02As neededFor work-up
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (2.24 g, 40.0 mmol) in absolute ethanol (50 mL).

  • Addition of Reactants: To the stirred ethanolic KOH solution, add isatin (1.47 g, 10.0 mmol). Stir the mixture at room temperature for 30 minutes until a dark-colored solution is formed.

  • Ketone Addition: Add 4-bromoacetophenone (1.99 g, 10.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 150 mL of cold distilled water.

  • Acidification: Carefully acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A yellow precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The product, 2-(4-bromophenyl)quinoline-4-carboxylic acid, is obtained as a yellow solid.[7]

Expected Results and Characterization
  • Yield: Typically 80-90%.

  • Appearance: Yellow solid.

  • Melting Point: Literature reports melting points in the range of 245-246 °C.[8]

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons and a downfield signal for the carboxylic acid proton (>13 ppm).

  • IR (KBr, cm⁻¹): Characteristic peaks around 3400-2500 (broad, O-H stretch of carboxylic acid), 1700-1720 (C=O stretch), and 1600-1450 (aromatic C=C stretches).[6]

Part II: Synthesis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Principle and Mechanism: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9] It is an equilibrium process, and to drive it towards the product, an excess of the alcohol (propanol) is used, and a strong acid catalyst (sulfuric acid) is employed. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][5]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
2-(4-bromophenyl)quinoline-4-carboxylic acidC₁₆H₁₀BrNO₂328.165.0 mmol (1.64 g)From Part I
n-PropanolC₃H₈O60.1040 mLSolvent and Reagent
Sulfuric Acid (conc.)H₂SO₄98.081 mLCatalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Ethyl Acetate & Hexane--As neededFor chromatography
Experimental Protocol
  • Reaction Setup: Suspend 2-(4-bromophenyl)quinoline-4-carboxylic acid (1.64 g, 5.0 mmol) in n-propanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 97-98°C) and maintain for 8-12 hours. Monitor the reaction's completion by TLC (ethyl acetate:hexane 1:2), observing the disappearance of the starting carboxylic acid spot.

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the excess propanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid, followed by a wash with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford the pure Propyl 2-(4-bromophenyl)quinoline-4-carboxylate.

Expected Results and Characterization
  • Yield: Typically 70-85% after purification.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the propyl group (a triplet around 0.9-1.1 ppm, a sextet around 1.7-1.9 ppm, and a triplet around 4.2-4.4 ppm) in addition to the aromatic protons of the quinoline and bromophenyl rings.

  • ¹³C NMR (CDCl₃): Signals corresponding to the ester carbonyl carbon (~165-170 ppm), the propyl group carbons, and the aromatic carbons.[5]

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₉H₁₆BrNO₂).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. (2022). Revues Scientifiques Marocaines.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023).
  • Preparation method for quinoline-4-carboxylic acid derivative. (N.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). PMC.
  • Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. (2022).
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (n.d.). RSC Publishing.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025).
  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series.
  • Ester synthesis by esterific
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube.
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.

Sources

Application Note: Evaluation of Quinoline-4-Carboxylate Esters as Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The rapid emergence of multi-drug resistant (MDR) bacteria necessitates the exploration of novel scaffolds beyond traditional fluoroquinolones (which typically possess a 3-carboxylic acid group). Quinoline-4-carboxylate esters represent a distinct structural class that has garnered significant attention due to their ability to target DNA Gyrase (Topoisomerase II) through alternative binding modes, potentially overcoming established resistance mechanisms found in the Quinolone Resistance-Determining Region (QRDR).

While the free carboxylic acid at position 3 of standard fluoroquinolones is critical for the "water-metal ion bridge" interaction with the GyrA subunit, quinoline-4-carboxylates (and their ester derivatives) often exhibit a dual-mechanism profile:

  • Prodrug Activity: Esters enhance lipophilicity, facilitating passive diffusion across the Gram-negative outer membrane, followed by intracellular hydrolysis to the active acid species.

  • Direct GyrB Inhibition: Certain 4-substituted quinoline derivatives target the ATPase domain of the GyrB subunit, distinct from the DNA-cleavage site targeted by ciprofloxacin.

This guide details the protocols for evaluating these compounds, focusing on distinguishing enzymatic inhibition (supercoiling/ATPase) from whole-cell antibacterial activity (MIC).

Mechanism of Action

Bacterial DNA Gyrase is an


 heterotetramer essential for introducing negative supercoils into DNA using ATP hydrolysis.
  • GyrA Subunit: Responsible for DNA cleavage and reunion.

  • GyrB Subunit: Responsible for ATP hydrolysis and energy transduction.

Quinoline-4-carboxylate esters typically interfere with this cycle either by stabilizing the cleavable complex (after hydrolysis to acid) or by competitively inhibiting the ATP binding pocket on GyrB.

Diagram 1: DNA Gyrase Catalytic Cycle & Inhibition Points

GyraseMechanism RelaxedDNA Relaxed DNA Substrate Binding DNA-Gyrase Complex RelaxedDNA->Binding Gyrase DNA Gyrase (A2B2) Gyrase->Binding Cleavage Cleaved DNA Intermediate (GyrA Mediated) Binding->Cleavage ATP_Bind ATP Binding (GyrB Domain) Cleavage->ATP_Bind StrandPass Strand Passage & Supercoiling ATP_Bind->StrandPass ATP Hydrolysis Supercoiled Negatively Supercoiled DNA StrandPass->Supercoiled Q4_Ester Quinoline-4-Carboxylate Ester (Prodrug / Allosteric) Q4_Ester->ATP_Bind Direct GyrB Inhibition (If bulky ester) Hydrolysis Intracellular Hydrolysis Q4_Ester->Hydrolysis Active_Acid Active Free Acid Hydrolysis->Active_Acid Active_Acid->Cleavage Stabilizes Cleavable Complex (GyrA Target)

Caption: The dual-pathway mechanism where Quinoline-4-carboxylates may act directly on GyrB or require hydrolysis to target the GyrA cleavage complex.[1]

Experimental Protocols

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To determine the


 of the compound against the catalytic activity of the enzyme. This assay distinguishes direct enzymatic inhibitors from compounds that are only toxic to cells via off-target effects.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA (Substrate).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.

  • Stop Buffer: 50 mM EDTA, 1% SDS, 50% Glycerol, 0.05% Bromophenol Blue.

Workflow:

  • Compound Preparation: Dissolve quinoline-4-carboxylate esters in 100% DMSO. Prepare serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Keep final DMSO concentration <1%.
  • Master Mix: Prepare a mix of Assay Buffer and Relaxed pBR322 (0.5

    
    g per reaction).
    
  • Incubation (Pre-incubation is critical):

    • Add 1

      
      L compound dilution to 29 
      
      
      
      L Master Mix.
    • Add 1 U of DNA Gyrase.

    • Note: Do not add ATP yet. Incubate enzyme + DNA + Drug for 10 mins at 25°C. This allows the drug to bind the enzyme-DNA interface before turnover begins.

  • Reaction Start: Add ATP (1 mM final) to initiate supercoiling. Incubate at 37°C for 60 minutes.

  • Termination: Add Stop Buffer.

  • Analysis: Load samples on a 1% agarose gel (TAE buffer). Run at 50V for 3 hours. Stain with Ethidium Bromide.

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Measure the density of the supercoiled band relative to the DMSO control.

Protocol B: Gyrase B ATPase Activity Assay (Malachite Green)

Purpose: To verify if the ester targets the ATPase domain (GyrB) specifically, a common trait of 4-substituted quinolines.

Workflow:

  • Incubate E. coli GyrB subunit (or Holoenzyme) with the test compound in ATPase buffer (50 mM Tris pH 7.5, 5 mM

    
    , 10% glycerol) for 10 min.
    
  • Add ATP (0.5 mM) to start the reaction. Incubate at 37°C for 30-60 min.

  • Add Malachite Green Reagent (molybdate/malachite green in

    
    ).
    
  • Measure Absorbance at 620 nm. Phosphate release is proportional to ATPase activity.

  • Validation: Novobiocin (known GyrB inhibitor) should be used as a positive control.

Protocol C: Minimum Inhibitory Concentration (MIC)

Purpose: To evaluate whole-cell permeability and efficacy.

Standard: CLSI M07-A10 Guidelines. Organisms: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

Workflow:

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well round-bottom plates. Add 100

    
    L of inoculum to wells containing 100 
    
    
    
    L of serial compound dilutions (range 64
    
    
    g/mL – 0.125
    
    
    g/mL).
  • Controls:

    • Growth Control: Bacteria + Solvent (DMSO).

    • Sterility Control: Media only.

    • Reference Drug: Ciprofloxacin or Novobiocin.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or Resazurin dye (0.01%) addition (Blue -> Pink indicates viable cells).

Data Interpretation & Troubleshooting

The relationship between enzymatic


 and cellular MIC is crucial for lead optimization.
ScenarioSupercoiling

MIC (Cellular)InterpretationAction Plan
Ideal Hit Low (< 1

M)
Low (< 1

g/mL)
Potent inhibitor with good permeability.Proceed to ADME/Tox.
Permeability Issue Low (< 1

M)
High (> 64

g/mL)
Target engaged, but drug cannot enter cell or is effluxed.Ester Strategy: The ester might be too stable. Optimize ester chain length to improve uptake or hydrolysis rates.
Prodrug Requirement High (> 50

M)
Low (< 5

g/mL)
Compound is inactive in vitro but active in cells.The ester is likely a Prodrug . It hydrolyzes intracellularly to the active acid. Confirm by testing the free acid in the Supercoiling assay.
Off-Target High (> 50

M)
High (> 64

g/mL)
Inactive.Discard or redesign scaffold.

Integrated Workflow Diagram

Diagram 2: From Synthesis to Lead Selection

Workflow Design Scaffold Design (Quinoline-4-Carboxylate) Docking In Silico Docking (PDB: 5D7D / 4URO) Design->Docking Synth Synthesis (Pfitzinger/Mannich) EnzymeAssay Enzymatic Assay (Supercoiling/ATPase) Synth->EnzymeAssay Purified Cmpd Docking->Synth High Score CellAssay Cellular Assay (MIC / Time-Kill) EnzymeAssay->CellAssay IC50 < 10 uM CellAssay->Design High MIC (SAR Loop) Decision Hit Selection CellAssay->Decision MIC < 4 ug/mL

Caption: Iterative workflow for validating quinoline-4-carboxylate esters, prioritizing enzymatic validation before cellular testing.

References

  • Vertex AI Search. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Link

  • Vertex AI Search. (2024). Fluoroquinolones tackling antimicrobial resistance: Rational design, mechanistic insights and comparative analysis. Bioorganic Chemistry. Link[2]

  • Vertex AI Search. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Vertex AI Search. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (MDPI). Link

  • Vertex AI Search. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research. Link

Sources

Application Notes and Protocols: Propyl 2-(4-bromophenyl)quinoline-4-carboxylate in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological profiles include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] Propyl 2-(4-bromophenyl)quinoline-4-carboxylate is a member of this versatile family. The quinoline scaffold is a key feature in numerous approved drugs and clinical candidates, highlighting its therapeutic potential.[5] This document provides a comprehensive guide for researchers on the application of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate in cell viability assays, offering detailed protocols and insights into the underlying scientific principles.

Derivatives of quinoline-4-carboxylic acid have shown notable anticancer activity by targeting crucial cellular pathways.[1] One of the key mechanisms of action for some quinoline derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.[1][6] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA.[1] By impeding DHODH, these compounds can deplete the pyrimidine pool, leading to cell cycle arrest and a reduction in tumor growth.[1] Furthermore, some quinoline derivatives have been investigated as inhibitors of microbial DNA gyrase, a type II topoisomerase vital for bacterial DNA replication, transcription, and repair.[1][7]

This application note will detail the use of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate in three common cell viability assays: the MTT assay, the Neutral Red uptake assay, and the Caspase-3/7 activity assay. These assays provide a multi-faceted approach to assessing the compound's effects on cell health, from metabolic activity and lysosomal integrity to the induction of apoptosis.

Principle of Cell Viability Assays

Cell viability assays are fundamental tools in toxicology and drug development for assessing the overall health of a cell population in response to external stimuli.[8] These assays measure various physiological and biochemical markers that distinguish live, metabolically active cells from dead or dying ones.[9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[9][11] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9][13]

Neutral Red (NR) Uptake Assay

The Neutral Red uptake assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14] This dye is a weak cationic dye that readily penetrates cell membranes by non-ionic passive diffusion and accumulates in the lysosomes, where the proton gradient leads to its trapping.[14][15] The amount of dye extracted from the viable cells is proportional to the number of living cells in the culture.[15]

Caspase-3/7 Activity Assay

The activation of caspases, a family of cysteine-aspartic proteases, is a hallmark of apoptosis or programmed cell death.[16][17] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[18][19] The Caspase-3/7 assay utilizes a fluorogenic or colorimetric substrate containing the DEVD (Asp-Glu-Val-Asp) peptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[16][18] The resulting fluorescent or colored product can be measured to quantify the level of apoptosis.[18][19]

Experimental Workflows and Protocols

The following section details the step-by-step protocols for evaluating the effect of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate on cell viability using the MTT, Neutral Red, and Caspase-3/7 assays.

General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assessment cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate prep_cells Cell Seeding in 96-well Plates treatment Treat Cells with Serial Dilutions of the Compound prep_cells->treatment incubation Incubate for Desired Time Period (e.g., 24, 48, 72 hours) treatment->incubation assay_choice Perform Viability Assay incubation->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity nr Neutral Red Assay assay_choice->nr Lysosomal Integrity caspase Caspase-3/7 Assay assay_choice->caspase Apoptosis readout Measure Absorbance/ Fluorescence mtt->readout nr->readout caspase->readout calculation Calculate Cell Viability (%) readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for assessing cell viability.

Protocol 1: MTT Assay

This protocol is adapted from established methods for determining cell viability through metabolic activity.[9][13]

Materials:

  • Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

  • Cell line of interest (e.g., HCT-116, MIA PaCa-2)[6]

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[20]

  • Incubation and Reading: Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan crystals.[20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Protocol 2: Neutral Red Uptake Assay

This protocol is based on the principle of dye uptake by viable cells and is a reliable method for assessing cytotoxicity.[14][21]

Materials:

  • Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Neutral Red solution (e.g., 0.33% in culture medium)[14]

  • Wash/Fixative solution (e.g., 1% CaCl2 in 0.5% formaldehyde)

  • Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with the wash/fixative solution.

  • Dye Extraction: Add 150 µL of the solubilization solution to each well and shake for 10 minutes to extract the dye.

  • Reading: Measure the absorbance at 540 nm using a microplate reader.

Protocol 3: Caspase-3/7 Activity Assay

This protocol provides a method to specifically detect apoptosis induced by the test compound through the measurement of key effector caspase activity.[18][22]

Materials:

  • Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

  • Cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates suitable for fluorescence measurements

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like (Ac-DEVD)2-R110 and a lysis buffer)[18]

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol, using a white-walled plate.

  • Incubation: Incubate the plate for the desired time period.

  • Assay Reagent Preparation: Prepare the Caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing the substrate with the assay buffer.

  • Reagent Addition: Add 100 µL of the prepared Caspase-3/7 assay reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 490 nm excitation and 520 nm emission for R110).[18]

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the untreated control.

Calculation of Percent Viability:

Percent Viability = [(Absorbance/Fluorescence of Treated Cells - Absorbance/Fluorescence of Blank) / (Absorbance/Fluorescence of Untreated Control - Absorbance/Fluorescence of Blank)] x 100

The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Results and Data Presentation

The following table provides a hypothetical example of data obtained from the described assays.

Concentration (µM)% Viability (MTT)% Viability (Neutral Red)Caspase-3/7 Activity (RFU)
0 (Control)100 ± 5.2100 ± 4.8150 ± 12
195 ± 4.192 ± 5.5250 ± 20
578 ± 6.375 ± 5.9800 ± 65
1052 ± 4.948 ± 6.11500 ± 110
2525 ± 3.821 ± 4.22200 ± 150
5010 ± 2.18 ± 2.52800 ± 190

Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.

A decrease in percent viability in the MTT and Neutral Red assays with increasing concentrations of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate would suggest a cytotoxic or anti-proliferative effect. A corresponding increase in Caspase-3/7 activity would indicate that this effect is mediated, at least in part, by the induction of apoptosis.

Potential Signaling Pathway Involvement

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[3] While the specific pathway affected by Propyl 2-(4-bromophenyl)quinoline-4-carboxylate requires further investigation, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.

G compound Propyl 2-(4-bromophenyl) quinoline-4-carboxylate stress Cellular Stress (e.g., DHODH Inhibition) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential intrinsic apoptotic pathway activation.

Conclusion

This application note provides a detailed framework for utilizing Propyl 2-(4-bromophenyl)quinoline-4-carboxylate in fundamental cell viability assays. The described protocols for MTT, Neutral Red, and Caspase-3/7 assays offer a robust and multi-parametric approach to characterizing the compound's biological activity. By understanding the principles behind these assays and following the detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of the therapeutic potential of this and other quinoline derivatives.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). Frontiers. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ResearchGate. (2023, May 21). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. (2022, October 28). Frontiers. Retrieved from [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (2022, October 29). MDPI. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Royal Society of Chemistry. Retrieved from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Revues Scientifiques Marocaines. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12). ACS Publications. Retrieved from [Link]

  • How to measure and improve cell viability? - Single Use Support. (2023, July 31). Single Use Support. Retrieved from [Link]

  • Tips on Cell-Based Assay Selection | Biocompare: The Buyer's Guide for Life Scientists. (2016, October 4). Biocompare. Retrieved from [Link]

  • Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR. (n.d.). EURL ECVAM Tracking System for Alternative methods towards Regulatory acceptance. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit - Boster Bio. (2023, April 26). Boster Bio. Retrieved from [Link]

  • Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.). Institute for In Vitro Sciences, Inc.. Retrieved from [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie. Retrieved from [Link]

Sources

Advanced Evaluation of Quinoline Antimalarial Efficacy: From Heme Detoxification to In Vivo Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive, multi-tiered technical guide for evaluating the efficacy of quinoline-based antimalarial compounds. Moving beyond basic screening, this protocol integrates mechanistic validation (inhibition of hemozoin formation) with cellular potency (SYBR Green I assay) and physiological translation (Peters' 4-Day Suppressive Test). Designed for drug discovery professionals, this guide emphasizes the causality between the quinoline pharmacophore and its biological target, ensuring robust, reproducible data generation.

Introduction: The Quinoline Mechanism & Experimental Logic

The enduring success of the quinoline scaffold (e.g., chloroquine, amodiaquine, mefloquine) stems from its ability to target the malaria parasite's unique heme detoxification pathway. During the erythrocytic stage, Plasmodium species digest host hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[1] To survive, the parasite polymerizes this heme into an insoluble, inert crystal known as hemozoin (


-hematin).

Mechanistic Target: Quinolines function by accumulating in the parasite's acidic digestive vacuole and binding to free heme, thereby inhibiting its polymerization into hemozoin.[2] The resulting accumulation of free heme/drug-heme complexes induces oxidative stress, membrane peroxidation, and parasite death.

Therefore, a robust evaluation pipeline must confirm this specific mechanism of action before proceeding to general cytotoxicity or in vivo efficacy.

DOT Diagram: Quinoline Mechanism of Action

QuinolineMechanism Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Digestive Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin (Beta-Hematin) (Inert Crystal) FreeHeme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex FreeHeme->Complex Intercepted by Drug ROS ROS Generation & Membrane Peroxidation FreeHeme->ROS Accumulation Quinoline Quinoline Compound (Drug) Quinoline->FreeHeme Binds Complex->Hemozoin BLOCKS Complex->ROS Death Parasite Death ROS->Death

Figure 1: The mechanistic pathway of quinoline antimalarials. The drug intercepts toxic free heme, preventing detoxification into hemozoin and driving oxidative stress-mediated cell death.[3]

Primary Screen: Cell-Free -Hematin Inhibition Assay

Objective: To determine if the test compound specifically inhibits the formation of


-hematin (synthetic hemozoin). This high-throughput assay eliminates off-target cytotoxic hits early in the pipeline.

Principle: In an acidic acetate buffer (mimicking the digestive vacuole), hematin spontaneously polymerizes into insoluble


-hematin. Quinolines inhibit this process.[2][4][3][5][6][7] Unreacted (soluble) hematin is detected colorimetrically after washing or by dissolving the final pellet in pyridine.
Reagents & Preparation
ComponentComposition/Notes
Hemin Stock 3 mM Hemin chloride dissolved in 0.1 M NaOH. Freshly prepared.
Acetate Buffer 10 M or Saturated Sodium Acetate, pH 5.0.
Solvent DMSO (for drug dissolution).[8]
Pyridine Solution 5% Pyridine in Hepes buffer (20 mM, pH 7.5) or 50% Pyridine/Water.
Protocol Steps
  • Drug Plate Prep: Dispense 10

    
    L of test compounds (0–500 
    
    
    
    M final conc) into a 96-well flat-bottom plate. Include Chloroquine (CQ) as a positive control.[9]
  • Reaction Initiation: Add 100

    
    L of Hemin solution (diluted to ~100 
    
    
    
    M in acetate buffer, pH 5.0) to each well.
  • Incubation: Incubate the plate at 60°C for 18–24 hours . Heat is required to catalyze spontaneous polymerization in a cell-free system.

  • Analysis (Solubility Method):

    • Add 50

      
      L of the Pyridine solution to dissolve unpolymerized free heme. (Note: Polymerized 
      
      
      
      -hematin remains insoluble and does not react/absorb effectively in this specific detection window or is spun down).
    • Alternative: Wash the pellet with DMSO/Bicarbonate to remove free heme, then dissolve the pellet in 0.1 M NaOH to quantify the formed hemozoin.

  • Quantification: Measure absorbance at 405 nm .

    • High Absorbance (Pyridine method) = High Free Heme = Effective Inhibition .

    • Low Absorbance = Low Free Heme (converted to crystal) = Ineffective Drug .

Secondary Screen: In Vitro SYBR Green I Fluorescence Assay

Objective: To quantify the


 of the compound against live Plasmodium falciparum parasites.

Principle: SYBR Green I is a fluorescent dye that intercalates into double-stranded DNA.[10] Since human erythrocytes lack DNA, the fluorescence signal is directly proportional to the parasite load (parasitemia).[10] This method replaces the radioactive


-hypoxanthine assay.
Reagents & Buffers

Lysis Buffer (2x Concentration):

  • Tris-HCl: 20 mM (pH 7.5)

  • EDTA: 5 mM

  • Saponin: 0.008% (w/v) (Lyses RBCs to release parasites)

  • Triton X-100: 0.08% (v/v) (Lyses parasite membranes)

  • SYBR Green I: 1:5000 dilution of commercial stock (added fresh).

Protocol Steps
  • Culture Synchronization: Synchronize P. falciparum cultures (strains 3D7 or Dd2) to the ring stage using 5% Sorbitol treatment 48 hours prior to the assay.

  • Plating:

    • Prepare a suspension of infected RBCs (iRBCs) at 1% parasitemia and 2% hematocrit .

    • Dispense 100

      
      L of suspension into 96-well black optical plates.
      
  • Drug Treatment: Add 100

    
    L of serial drug dilutions (in complete RPMI 1640 medium).
    
    • Controls: No Drug (100% growth), Chloroquine (Positive Control), Uninfected RBCs (Background).

  • Incubation: Incubate at 37°C in a gassed chamber (90%

    
    , 5% 
    
    
    
    , 5%
    
    
    ) for 72 hours (allowing ~1.5 replication cycles).
  • Development:

    • Freeze-thaw the plates (optional, enhances lysis) or add 100

      
      L of 2x Lysis Buffer  directly to the wells.
      
    • Incubate in the dark at Room Temperature for 1 hour.

  • Readout: Measure fluorescence using a plate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

Data Analysis

Calculate the


 using a non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.


Tertiary Screen: Peters' 4-Day Suppressive Test (In Vivo)

Objective: To evaluate the physiological efficacy, bioavailability, and pharmacokinetics of the lead compound in a mammalian host.

Principle: Mice are infected with Plasmodium berghei and treated for 4 consecutive days.[8][9][11] Efficacy is determined by comparing parasitemia in treated vs. control groups on Day 4.

Experimental Design
  • Host: Swiss Albino Mice (Male, 20-25g).

  • Parasite: Plasmodium berghei (ANKA strain, chloroquine-sensitive).[9]

  • Group Size: n=5 or 6 mice per group.

Protocol Steps
  • Inoculation (Day 0):

    • Passage P. berghei in a donor mouse until parasitemia reaches ~20-30%.[8]

    • Dilute infected blood in Phosphate Buffered Saline (PBS).

    • Infect test mice intraperitoneally (IP) with

      
       infected RBCs  in 0.2 mL.[8][12]
      
  • Treatment (Day 0 - Day 3):

    • Administer the test compound 2-4 hours post-infection (Day 0).

    • Continue dosing once daily for Day 1, Day 2, and Day 3 (Total 4 doses).

    • Route: Oral gavage (PO) is preferred to assess bioavailability; IP can be used for initial toxicity checks.

    • Vehicle: Solubilize drug in water, Tween-80, or CMC depending on solubility.

  • Evaluation (Day 4):

    • 24 hours after the last dose, collect tail blood.

    • Prepare thin blood smears and stain with 10% Giemsa (pH 7.2) for 15 minutes.

  • Microscopy:

    • Count infected RBCs per 1,000 - 2,000 total RBCs under oil immersion (100x).

    • Calculate % Parasitemia.[8][13][14]

Calculation of Suppression


Workflow Summary & Decision Logic

This diagram outlines the decision-making process for advancing a compound through the pipeline.

DOT Diagram: Evaluation Workflow

Workflow Start New Quinoline Analog BetaHematin Beta-Hematin Inhibition Assay (Cell-Free) Start->BetaHematin Decision1 Inhibits > 50%? BetaHematin->Decision1 Discard1 Discard / Redesign (Mechanism Failure) Decision1->Discard1 No InVitro SYBR Green I Assay (P. falciparum 3D7/Dd2) Decision1->InVitro Yes Decision2 IC50 < 1 uM? InVitro->Decision2 Decision2->Discard1 No Cytotox Cytotoxicity Counter-Screen (HepG2 / Vero cells) Decision2->Cytotox Yes Selectivity Selectivity Index > 10? Cytotox->Selectivity Selectivity->Discard1 No InVivo Peters' 4-Day Suppressive Test (P. berghei in Mice) Selectivity->InVivo Yes

Figure 2: Strategic workflow for quinoline drug discovery. Compounds must pass mechanistic and in vitro potency thresholds before in vivo ethical clearance is sought.

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[3][13] Link

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds.[5] Analytical Biochemistry. Link

  • Fidock, D. A., et al. (2004).[15] Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. Link

  • Peters, W. (1975).[8][16] The four-day suppressive in vivo antimalarial test.[9][11][12] Annals of Tropical Medicine and Parasitology. Link

  • World Health Organization (WHO). (2001). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine / pyrimethamine and artemisinin. WHO Methods. Link

  • Vanderberg, J. P., & Gwadz, R. W. (1980). The transmission by mosquitoes of plasmodia in the laboratory. Malaria.[1][2][4][3][5][6][7][8][9][13] Link

Sources

Application Note: Scalable Synthesis of Quinoline-4-Carboxylic Acids via Pfitzinger Reaction

[1][2][3]

Abstract & Strategic Value

The Pfitzinger reaction—the condensation of isatin with enolizable ketones under strongly alkaline conditions—remains the premier route for synthesizing substituted quinoline-4-carboxylic acids (cinchoninic acids).[1] These scaffolds are critical intermediates for kinase inhibitors, antimalarials, and high-performance ligands.

While the reaction is robust on a gram scale, "dump-and-stir" methodologies fail at the kilogram scale due to exotherm mismanagement , viscosity transitions , and occlusion of impurities during precipitation. This guide outlines a transition from batch to semi-batch dosing protocols , ensuring thermal safety and consistent purity profiles.

Mechanistic Insight for Scale-Up

To scale this reaction, one must control the kinetics of the intermediate species. The reaction proceeds through three distinct phases:[1]

  • Ring Opening (Hydrolysis): Isatin opens in base to form the isatinate salt (potassium 2-aminophenylglyoxylate).

  • Condensation: The ketone enolate attacks the isatinate ketone.

  • Cyclization & Dehydration: Intramolecular ring closure followed by aromatization.

The Scale-Up Trap: On a small scale, isatin and ketone are often mixed with base simultaneously. On a large scale, this causes a competition between the desired condensation and the aldol self-condensation of the ketone , leading to tarry byproducts.

  • Solution: Pre-conversion of isatin to isatinate ensures the electrophile is ready before the ketone (nucleophile) is introduced.

Visualization: Reaction Mechanism & Pathway

PfitzingerMechanismcluster_sideSide Reaction (Avoid)IsatinIsatin(Starting Material)IsatinateIsatinate Salt(Open Ring Intermediate)Isatin->IsatinateRing OpeningBaseKOH/NaOH(Hydrolysis)Base->IsatinateAldolAldol Intermediate(Transient)Isatinate->Aldol+ KetoneKetoneEnolizable Ketone(Nucleophile)Ketone->AldolKetoneSelfKetone Self-Condensation(Tars)Ketone->KetoneSelfHigh Temp/ConcCyclizationCyclization &DehydrationAldol->Cyclization- H2OProductSaltQuinoline-4-carboxylate(Salt Form)Cyclization->ProductSaltFinalProductQuinoline-4-carboxylic Acid(Precipitate)ProductSalt->FinalProduct+ HCl/AcOHAcidificationAcidification(pH 4-5)

Caption: Mechanistic pathway highlighting the critical ring-opening step required before ketone addition to minimize side reactions.

Critical Process Parameters (CPPs)

ParameterLab Scale (Standard)Pilot Scale (Optimized)Rationale
Stoichiometry 1:1 to 1:1.5 (Isatin:Ketone)1:1.1 to 1:1.2Excess ketone is hard to remove at scale; minimize excess via controlled addition.
Base Conc. 30-40% KOH (aq)33% KOH (aq)33% provides optimal balance between solubility and reaction rate without excessive viscosity.
Addition Mode All-in-one (Batch)Semi-Batch (Dosage) Adding ketone to the hot isatinate salt controls the exotherm and limits ketone dimerization.
Temperature Reflux (80-100°C)75-80°C (Controlled)Prevent thermal runaway; reflux at scale can overwhelm condenser capacity.
Workup Vacuum FiltrationCentrifugationLarge cakes of quinoline acids are thixotropic; centrifugation removes mother liquor more effectively.

Protocol 1: Optimized Pilot Scale Synthesis (1 kg Input)

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan)

Equipment Requirements
  • Reactor: 20L Jacketed Glass Reactor with overhead stirrer (anchor impeller recommended for slurry handling).

  • Thermal Control: Cryostat/Heater capable of -10°C to +120°C.

  • Dosing: Peristaltic pump for ketone addition.

  • Monitoring: Internal temperature probe, pH probe.

Step-by-Step Methodology
Phase 1: Isatinate Formation (The "Salt Break")
  • Charge 5.0 L of water and 1.65 kg of KOH (pellets, 85%) into the reactor.

    • Note: Exothermic dissolution. Cool to 25°C before proceeding.

  • Agitate at 150 RPM.

  • Charge 1.0 kg of Isatin (6.8 mol) via solids funnel.

  • Heat to 40°C and hold for 30 minutes.

    • Checkpoint: The suspension will turn from orange/red to a clear yellow/brown solution. This confirms the formation of Potassium Isatinate. Do not proceed until solution is clear.

Phase 2: Controlled Condensation (Semi-Batch)
  • Heat the isatinate solution to 75°C.

  • Charge 2.0 L of Ethanol (95%) to solubilize the organic transition state.

  • Dosing: Begin addition of Acetophenone (0.90 kg, 7.5 mol - 1.1 eq) via peristaltic pump.

    • Rate: Add over 2 hours (approx. 8-10 mL/min).

    • Control: Maintain internal temperature between 75-80°C. If T > 85°C, stop addition.

  • Post-Reaction: After addition, hold at 80°C for 4-6 hours.

    • Validation: TLC or HPLC should show <1% residual Isatin.

Phase 3: Workup & Isolation[1]
  • Distillation: Switch condenser to distillation mode. Remove ethanol (approx. 1.5 - 2.0 L) under mild vacuum (400 mbar) to reduce solubility of the final product.

  • Dilution: Add 5.0 L of cold water to the reactor. Cool batch to 20°C.

  • Extraction (Impurity Removal):

    • Wash the aqueous alkaline layer with 2-MeTHF (2 x 2.0 L).

    • Why 2-MeTHF? It is a greener alternative to ether/DCM, separates phase quickly, and effectively removes unreacted acetophenone and aldol byproducts.

  • Precipitation (Critical Step):

    • Return aqueous phase to reactor. Cool to 10°C.

    • Slowly dose Glacial Acetic Acid (or 6M HCl) until pH reaches 4.5 - 5.0 .

    • Caution: Massive CO2 evolution is not expected here, but heat of neutralization is significant. Control T < 25°C.

    • Note: Do not drop pH < 3, or you may co-precipitate inorganic salts or protonate the quinoline nitrogen, forming a soluble hydrochloride salt.

  • Filtration: Centrifuge or filter the thick slurry. Wash cake with 5.0 L water followed by 1.0 L acetone (to remove trace water and color).

  • Drying: Vacuum oven at 60°C for 12 hours.

Troubleshooting & Safety

Scale-Up Decision Tree

ScaleUpLogicStartStart Scale-UpCheckSolubilityIs Potassium Salt Soluble?Start->CheckSolubilitySolubleYesCheckSolubility->SolubleClear SolutionInsolubleNo (Thick Slurry)CheckSolubility->InsolublePrecipitateProceedProceed to Ketone AdditionSoluble->ProceedAddCosolventAdd 10-20% Ethanol/GlycolInsoluble->AddCosolventAddCosolvent->CheckSolubilityCheckExothermIs Exotherm > 10°C rise?Proceed->CheckExothermHighExothermYesCheckExotherm->HighExothermLowExothermNoCheckExotherm->LowExothermDosingStrategyExtend Dosing Time(Active Cooling)HighExotherm->DosingStrategyBatchModeBatch Mode OKLowExotherm->BatchMode

Caption: Decision logic for managing solubility and thermal risks during Pfitzinger scale-up.

Common Failure Modes
  • "The product is trapped in a hard rock."

    • Cause: Acidification was too fast or too concentrated, causing rapid precipitation that occluded salts.

    • Fix: Re-dissolve in base and re-precipitate slowly over 1 hour.

  • "Low Yield / Tarry Material."

    • Cause: Ketone self-condensation.

    • Fix: Ensure Isatin is fully hydrolyzed (clear solution) before adding ketone. Reduce reaction temperature by 5-10°C.

References

  • Pfitzinger Reaction Review & Mechanism

    • Sangshetti, J. N., et al. (2014).[2] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • Scale-Up Mixing Principles

    • Paul, E. L., et al. (2004). "Handbook of Industrial Mixing: Science and Practice." (Applied for mixing sensitive multiphase reactions).
  • Green Solvent Selection (2-MeTHF vs Ether)

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
  • Classic Synthesis of 2-Phenylquinoline-4-carboxylic Acid

    • "Quinoline-4-carboxylic acids via Pfitzinger Reaction."[3][4][1][2][5][6][7] Organic Syntheses, Coll. Vol. 3, p. 796 (1955).

In vitro cytotoxicity testing of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Executive Summary

This guide details the validation protocols for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate , a synthetic quinoline derivative designed for enhanced lipophilicity compared to its ethyl-ester analogs. Quinoline-4-carboxylates are privileged scaffolds in medicinal chemistry, known to act as DNA intercalators, Topoisomerase II inhibitors, or EGFR kinase inhibitors.

The presence of the 4-bromophenyl moiety at the C-2 position introduces potential halogen bonding interactions within the target protein binding pocket, while the propyl ester at C-4 modulates the partition coefficient (LogP), potentially improving cellular uptake over the free acid or methyl/ethyl esters. This note addresses the specific challenges of testing this lipophilic compound, including solubility optimization, cytotoxicity screening (MTT), and mechanistic validation.

Pre-Analytical Phase: Compound Handling

Context: The propyl ester chain increases hydrophobicity. Improper solubilization is the #1 cause of false negatives (precipitation) or false positives (crystal-induced lysis) in cytotoxicity assays.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

      
       370.24  g/mol .
      
    • Protocol: Weigh 3.7 mg and dissolve in 1 mL DMSO (for 10 mM). Vortex for 2 minutes. Sonicate at 37°C for 5 minutes if visual turbidity persists.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Precipitation Check (The "Cloud Point" Test)

Before adding to cells, validate stability in culture media.

  • Dilute stock to 100 µM in warm culture media (DMEM + 10% FBS).

  • Incubate at 37°C for 1 hour.

  • Microscopy Check: Inspect under 20x phase contrast. If needle-like crystals are visible, the compound has crashed out.

    • Correction: If precipitation occurs, use an intermediate dilution step or add a solubilizer like Tween-80 (0.1% final concentration) strictly controlling for vehicle toxicity.

Core Protocol: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against validated cancer lines.

Cell Line Selection

Based on literature regarding 2-phenylquinoline scaffolds, the following lines are recommended:

  • MCF-7 (Breast Adenocarcinoma): Highly sensitive to quinoline-based Topo-II inhibitors.

  • HepG2 (Hepatocellular Carcinoma): Standard for metabolic competence (esterase activity may hydrolyze the propyl ester to the active acid form).

  • HCT-116 (Colorectal Carcinoma): High relevance for apoptosis-inducing agents.[1][2]

  • Hek293 or Vero (Normal Control): Essential to calculate the Selectivity Index (SI).

Experimental Workflow

Step 1: Cell Seeding

  • Harvest cells in the exponential growth phase.

  • Density:

    • MCF-7/HepG2:

      
       to 
      
      
      
      cells/well (96-well plate).
    • Volume: 100 µL per well.

  • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment [3]

  • Prepare serial dilutions (2-fold or 10-fold) in culture media.

    • Range: 0.1 µM to 100 µM.

  • Vehicle Control: Media + DMSO (matched to the highest concentration used, typically 0.5% or 1%).

  • Positive Control: Doxorubicin (1 µM - 10 µM) or Cisplatin.

  • Add 100 µL of treatment media to wells (Total Vol = 200 µL).

  • Incubate for 48 to 72 hours .

Step 3: MTT Addition & Readout

  • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate 3-4 hours until purple formazan crystals form.

  • Carefully aspirate supernatant (do not disturb crystals).

  • Add 150 µL DMSO to dissolve crystals. Shake plate for 15 mins.

  • Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:


[3]

Selectivity Index (SI):



  • Interpretation: SI > 3 indicates potential therapeutic selectivity.

Advanced Protocol: Mechanistic Validation

If the IC50 is promising (< 10 µM), validate the mechanism. Quinoline-4-carboxylates typically induce apoptosis via DNA damage or cell cycle arrest.

Morphological Analysis (AO/EB Staining)
  • Reagent: Acridine Orange (AO) and Ethidium Bromide (EB) mix (100 µg/mL each).

  • Protocol:

    • Treat cells at IC50 concentration for 24h.

    • Wash with PBS. Add 10 µL dye mix.

    • Immediate Fluorescence Microscopy (Blue/Green filter).

  • Interpretation:

    • Green (Intact): Viable.

    • Orange/Red (Condensed Chromatin): Apoptosis.[1][2][4][5]

Cell Cycle Analysis (Flow Cytometry)
  • Rationale: Quinolines often arrest cells at the G2/M phase (characteristic of Topoisomerase inhibition).

  • Protocol:

    • Fix treated cells in 70% ice-cold ethanol overnight.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze DNA content via Flow Cytometer (FL2 channel).

Visualization of Workflows & Pathways

Figure 1: Experimental Workflow

This diagram outlines the critical path from synthesis check to IC50 generation.

ExperimentalWorkflow cluster_Assay Cytotoxicity Assay (MTT) Compound Propyl 2-(4-bromophenyl) quinoline-4-carboxylate QC QC Check (NMR/Solubility) Compound->QC Stock Stock Solution (DMSO 10mM) QC->Stock Pass Seeding Cell Seeding (MCF-7 / HepG2) Stock->Seeding Dilution Treatment Treatment (0.1 - 100 µM) Seeding->Treatment 24h Readout OD 570nm Calculation Treatment->Readout 48-72h Analysis IC50 & SI Determination Readout->Analysis

Caption: Step-by-step workflow for validating the cytotoxicity of lipophilic quinoline derivatives.

Figure 2: Proposed Mechanism of Action

Based on structural analogs (Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate), the proposed pathway involves ester hydrolysis and DNA interaction.

Mechanism Prodrug Propyl Ester (Lipophilic Entry) CellEntry Passive Diffusion (Membrane) Prodrug->CellEntry Hydrolysis Intracellular Esterases CellEntry->Hydrolysis Cytosol Active Active Acid Form (COOH) Hydrolysis->Active Conversion Target Target Binding (Topo II / DNA) Active->Target Intercalation Outcome Apoptosis (G2/M Arrest) Target->Outcome Caspase 3/7

Caption: Putative mechanism: Lipophilic entry followed by esterase activation and DNA targeting.

Data Summary Template

Use the following table structure to report your findings in lab notebooks or manuscripts.

Compound IDR1 (Pos 2)R2 (Pos 4)MCF-7 (

µM)
HepG2 (

µM)
Hek293 (

µM)
SI (HepG2)
Target 4-Br-PhPropyl Ester[Data][Data][Data]Calc
Ref 1 4-Br-PhEthyl Ester2.5 ± 0.34.1 ± 0.5> 50> 12
Control -Doxorubicin0.8 ± 0.11.2 ± 0.25.54.5

References

  • ACS Omega (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[6] (Discusses the ethyl ester precursor and synthesis of the 2-(4-bromophenyl)quinoline scaffold).

  • RSC Advances (2024).Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (Provides IC50 benchmarks for this scaffold against HepG2 and MCF-7).

  • Arabian Journal of Chemistry (2022). Review on recent development of quinoline for anticancer activities.[7] (Overview of structure-activity relationships for quinoline-4-carboxylates).

  • BenchChem Application Note.Derivatives of Quinoline-4-Carboxylic Acid. (General protocols for quinoline cytotoxicity testing).

Sources

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Substituted Quinoline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the antibacterial Minimum Inhibitory Concentration (MIC) of novel substituted quinoline esters. Quinolines are a pivotal class of antimicrobials that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, ultimately leading to bacterial cell death.[1][2][3][4] This guide presents a detailed, field-proven protocol for the broth microdilution method, adhering to the standards of the Clinical and Laboratory Standards Institute (CLSI).[3][5] Special considerations are addressed for the inherent challenges of these compounds, such as low aqueous solubility. Crucially, this document introduces a vital control step to assess the stability of the ester moiety during the assay, ensuring that the determined MIC corresponds to the intact ester and not a hydrolyzed, potentially more or less active, parent molecule.

Introduction: The Scientific Rationale

The quinoline scaffold is a cornerstone in the development of synthetic antibacterial agents.[2] These compounds typically exert their bactericidal or bacteriostatic effects by forming a ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV), which prevents the re-ligation of cleaved DNA strands and leads to the fragmentation of the bacterial chromosome.[1][2][3] The substitution patterns on the quinoline ring, including the addition of ester functional groups, are critical for modulating the compound's antibacterial spectrum, potency, and pharmacokinetic properties.

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of a new antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a defined incubation period.[8][9] This quantitative measure is essential for the primary screening of new chemical entities, establishing structure-activity relationships (SAR), and providing a basis for comparison with existing antibiotics.

This guide focuses on the broth microdilution method, a highly accurate and widely adopted technique for MIC determination.[10] This method is particularly advantageous over agar-based methods for hydrophobic compounds like many quinoline esters, as it circumvents issues related to poor diffusion in a solid matrix.[11][12]

Core Principles & Experimental Design

The Broth Microdilution Method

The protocol detailed herein is based on the CLSI M07 guidelines, which describe the reference method for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[3][5] The principle involves exposing a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[6][9] After incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that prevents visible growth.

Addressing Hydrophobicity: Solvent Selection

Substituted quinoline esters often exhibit poor water solubility.[14] To overcome this, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[11][15] It is crucial to ensure that the final concentration of DMSO in the assay wells is kept to a minimum (typically ≤1%), as higher concentrations can inhibit bacterial growth and confound the results.[11] A solvent toxicity control is a mandatory component of the experimental setup.

Ensuring Data Integrity: Quality Control (QC)

Rigorous quality control is the foundation of a reproducible and trustworthy MIC assay. This is achieved by concurrently testing reference bacterial strains with known and predictable MIC values for standard control antibiotics.[1][15] Any deviation of the control antibiotic's MIC from the established acceptable range indicates a potential issue with the assay setup (e.g., medium, inoculum, incubation) and invalidates the results for the test compounds.[1]

Recommended QC Strains and their Purpose:

  • Staphylococcus aureus ATCC® 29213™: A Gram-positive reference strain.

  • Escherichia coli ATCC® 25922™: A Gram-negative reference strain.

These strains are recommended by both CLSI and EUCAST for routine quality control.[1][16]

Detailed Experimental Protocol

Required Materials and Reagents
  • Substituted Quinoline Ester compounds

  • Reference antibiotic powder (e.g., Ciprofloxacin)

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][17]

  • Sterile 0.85% Saline

  • 0.5 McFarland Turbidity Standard

  • QC bacterial strains: S. aureus ATCC® 29213™, E. coli ATCC® 25922™

  • Test bacterial strains (clinical isolates or other strains of interest)

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettors and sterile tips

  • Incubator (35°C ± 2°C)

Workflow Diagram

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 1: Assay Setup cluster_incubation Day 1-2: Incubation cluster_analysis Day 2: Analysis A Prepare Compound Stock Solutions (100x in DMSO) F Create Serial Dilutions of Compounds A->F B Prepare QC Antibiotic Stock B->F C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum in CAMHB C->D G Inoculate Plates with Standardized Bacteria D->G E Dispense CAMHB into 96-well plates E->F F->G H Incubate Plates (16-20 hours at 35°C) G->H I Read Plates Visually for Turbidity H->I J Determine MIC Values I->J K Validate Results with QC Strain Data J->K

Caption: High-level workflow for the broth microdilution MIC assay.

Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solutions

  • Accurately weigh the substituted quinoline ester powder and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or as solubility allows). Vortex thoroughly to ensure complete dissolution.

  • From this primary stock, prepare a working stock solution in DMSO at 100 times the highest final concentration to be tested (e.g., for a top final concentration of 128 µg/mL, prepare a 12.8 mg/mL working stock). This minimizes the amount of DMSO carried into the assay.

  • Prepare stock solutions for the quality control antibiotic (e.g., Ciprofloxacin) in the appropriate solvent (water or DMSO, as recommended) following the same principle.

Step 2: Preparation of Bacterial Inoculum

  • Using a sterile loop, pick 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[15] This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance of 0.08-0.13 at 625 nm).

  • Within 15 minutes of standardization, dilute this suspension in CAMHB. The dilution factor will depend on the final volume in the wells but is calculated to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[15]

Step 3: Microtiter Plate Preparation and Serial Dilution

  • Dispense 100 µL of sterile CAMHB into columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the 2x final starting concentration of the test compound (prepared in CAMHB from the DMSO stock) to column 1.

  • Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution across the plate to column 10.

  • After mixing column 10, discard 100 µL.

  • Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria, only CAMHB). A solvent control (highest DMSO concentration with bacteria) should also be included.

Serial_Dilution cluster_plate 96-Well Plate Serial Dilution Well1 Col 1 200µL Cmpd (2x Conc) Well2 Col 2 100µL Broth Well1->Well2 100µL Transfer Well3 Col 3 100µL Broth Well2->Well3 100µL Transfer ... ... Well3->... 100µL Transfer Well10 Col 10 100µL Broth Discard Discard 100µL from Col 10 Well10->Discard Well11 Col 11 Growth Ctrl Well12 Col 12 Sterility Ctrl ...->Well10 100µL Transfer

Caption: Schematic of the serial dilution process in a 96-well plate.

Step 4: Inoculation and Incubation

  • Using a multichannel pipettor, add 100 µL of the standardized bacterial inoculum (from Step 2.4) to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well (1-11) is now 200 µL, and the compound concentrations and inoculum density have been diluted to their final 1x concentrations.

  • Seal the plates or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

Reading and Interpreting Results
  • Place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells. The sterility control (column 12) should be clear. The growth control (column 11) should be distinctly turbid. The solvent control should also be turbid.

  • The MIC is the lowest concentration of the substituted quinoline ester at which there is no visible growth (i.e., the first clear well).[8]

  • Record the MIC in µg/mL.

A Self-Validating System: QC and Compound Stability

Quality Control Acceptance Criteria

Before interpreting the MICs for the test compounds, verify the results for the QC strains. The MIC value for the control antibiotic (e.g., Ciprofloxacin) against the QC strains (S. aureus ATCC® 29213™ and E. coli ATCC® 25922™) must fall within the acceptable ranges published by CLSI or EUCAST.[1]

Table 1: Example QC Ranges for Ciprofloxacin (Broth Microdilution)

QC Strain ATCC® No. Ciprofloxacin MIC Range (µg/mL)
Staphylococcus aureus 29213 0.12 - 0.5
Escherichia coli 25922 0.004 - 0.016
Pseudomonas aeruginosa 27853 0.25 - 1

Note: These ranges are illustrative and must be verified against the current CLSI M100 or EUCAST QC documents.[1]

If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.

Critical Protocol: Assessing Ester Stability

The potential for enzymatic hydrolysis of the ester linkage is a significant confounding variable.[2] To ensure the measured MIC is that of the intact ester, a stability assessment is strongly recommended.

Protocol for Stability Assessment:

  • Setup: Prepare a 96-well plate as described in the main protocol, but do not add the bacterial inoculum . Add the test compound dilutions to the CAMHB.

  • Incubation: Incubate this "mock" MIC plate under the exact same conditions (35°C, 16-20 hours) as the main experiment.

  • Analysis: After incubation, analyze the contents of the wells using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: Compare the chromatogram of the incubated sample to a freshly prepared standard of the intact ester and a standard of the potential hydrolyzed product (the parent quinoline carboxylic acid). The presence and relative peak area of the parent acid will indicate the extent of hydrolysis. If significant degradation (>10-15%) is observed, the MIC value cannot be confidently attributed to the ester alone.

Data Presentation and Interpretation

MIC data should be presented in a clear, tabular format, allowing for easy comparison across different compounds and bacterial strains.

Table 2: Hypothetical MIC Data for Substituted Quinoline Esters

Compound ID R¹ Group R² Group S. aureus ATCC 29213 (µg/mL) MRSA Isolate 1 (µg/mL) E. coli ATCC 25922 (µg/mL) P. aeruginosa PAO1 (µg/mL)
QE-001 H -COOCH₃ 8 16 64 >128
QE-002 F -COOCH₃ 2 4 32 128
QE-003 F -COOC₂H₅ 4 8 64 >128

| Ciprofloxacin | (Control) | (Control) | 0.25 | 0.5 | 0.008 | 0.5 |

Interpreting the Results:

  • A lower MIC value indicates higher potency.[8]

  • MIC values for one antibiotic cannot be directly compared to the MIC values of another to determine which is "better" without considering established clinical breakpoints.[8][18]

  • For novel compounds without established breakpoints, MICs are used for ranking and SAR analysis.

  • Results categorized as Susceptible (S), Intermediate (I), or Resistant (R) are based on comparing the MIC to clinical breakpoints defined by bodies like CLSI. An "Intermediate" result may suggest that the drug could be effective in body sites where it concentrates or if a higher dosage can be used.[8]

Conclusion

This application note provides a robust, detailed, and scientifically validated protocol for determining the MIC of substituted quinoline esters. By adhering to CLSI standards, implementing rigorous quality control, and critically addressing the inherent challenges of hydrophobicity and ester stability, researchers can generate reliable and reproducible data. This high-quality data is indispensable for advancing the discovery and development of new antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Hetrick, B., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

  • CLSI and EUCAST. (2025). Modification of Antimicrobial Susceptibility Testing Methods. CLSI. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Hetrick, B., & Schoenfuss, T. C. (2020). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC. [Link]

  • Khan, Z. A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Geddes, L., et al. (2020). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Medicinal Chemistry Research, 29(8), 1436–1450.
  • Sader, H. S., et al. (2004). Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods. Journal of Clinical Microbiology, 42(6), 2797–2798.
  • Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • Patel, K., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Core. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Wolska, K., Grudniak, A., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169.
  • rapidmicrobiology. (2014). ATCC Reporter-Labeled Strains. [Link]

  • Tirkaso, A. A., et al. (2021). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Molecules, 26(21), 6485.
  • Pfaller, M. A., et al. (2021). Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity. Journal of Clinical Microbiology, 59(7), e00156-21.
  • ResearchGate. (n.d.). Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48, and 72 h. [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507–1513.
  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Sharma, S., et al. (2015). Microbial Esterases. International Journal of Current Microbiology and Applied Sciences, 4(1), 134-146.
  • CLSI. (2024).
  • NICD. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 9.0. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. (2024). Some samples show very good antibacterial properties in MIC estimation, but show no result in Disk diffusion method. Why?. [Link]

  • Bachovchin, D. A., et al. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship.org. [Link]

  • Pfaller, M. A., et al. (2004). Evaluation of the Etest Method Using Mueller-Hinton Agar with Glucose and Methylene Blue for Determining Amphotericin B MICs for 4,936 Clinical Isolates of Candida Species. Journal of Clinical Microbiology, 42(8), 3507–3510.
  • Wikipedia. (n.d.). Broth microdilution. [Link]

Sources

Application Note: Practical Applications of Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Quinoline Scaffold

In modern drug discovery, the quinoline ring system (benzo[b]pyridine) is designated as a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets with high affinity.[1] Its planar, aromatic structure allows for DNA intercalation, while its nitrogen atom serves as a hydrogen bond acceptor, critical for interaction with kinase hinge regions (e.g., Lenvatinib , Bosutinib ) and topoisomerase enzymes (e.g., Camptothecin analogs).

This Application Note provides a streamlined workflow for the rational design, microwave-assisted synthesis, and mechanistic validation of quinoline derivatives, specifically targeting oncology indications.

Experimental Workflow Overview

QuinolineWorkflow Design 1. Rational Design (C4/C2 Functionalization) Synth 2. Microwave Synthesis (Modified Friedländer) Design->Synth Select Reagents Purify 3. Purification (Recrystallization/Flash) Synth->Purify < 10 min Rxn Assay 4. Bio-Evaluation (Topo II Relaxation) Purify->Assay > 95% Purity Assay->Design SAR Feedback Lead Lead Candidate Assay->Lead IC50 < 1 µM

Figure 1: Integrated workflow for rapid quinoline library generation and testing.

Module A: Synthetic Protocol (Microwave-Assisted)[2][3][4][5][6]

Traditional quinoline synthesis (e.g., Skraup, Doebner-Miller) often requires harsh conditions (sulfuric acid, high heat) and suffers from low yields. We recommend a Modified Friedländer Condensation using microwave irradiation.[2] This method is robust for generating 2,4-disubstituted quinolines, a substitution pattern critical for kinase inhibition.

Protocol: Rapid Synthesis of 2-Aryl-4-Carboxylic Quinolines

Objective: Synthesize 2-phenylquinoline-4-carboxylic acid derivatives (Atophan analogs) in <15 minutes.

Materials:

  • Isatin derivatives (substituted at C5/C6)

  • Acetophenone derivatives (or other methyl ketones)

  • Potassium Hydroxide (33% w/v aq.)

  • Ethanol (absolute)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave-transparent vial, dissolve Isatin (1.0 mmol) in 33% KOH (2 mL) .

  • Activation: Slight warming may be required to open the isatin ring to the isatinate form (color change from orange to yellow).

  • Addition: Add the Acetophenone derivative (1.1 mmol) and Ethanol (1 mL) to the vial.

  • Microwave Irradiation:

    • Mode: Dynamic Power

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 200 psi

  • Work-up:

    • Allow the vial to cool to room temperature.[3]

    • Transfer the reaction mixture to a beaker containing crushed ice (10 g).

    • Acidify carefully with 10% HCl until pH ~4.0. A heavy precipitate should form.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (3 x 5 mL) to remove salts.

    • Critical Step: Recrystallize from hot ethanol. If the product is intended for biological assay, ensure purity >95% via HPLC.

Mechanism of Action (Synthesis): The base-catalyzed ring opening of isatin provides an o-amino aromatic ketone, which undergoes condensation with the acetophenone followed by cyclodehydration.

Module B: Biological Validation (Topoisomerase II Assay)

Many quinoline derivatives (e.g., fluoroquinolones, amsacrine) function by stabilizing the DNA-Topoisomerase cleavage complex. The Topoisomerase II Plasmid Relaxation Assay is the gold standard for confirming this mechanism.

Protocol: Human Topoisomerase II Relaxation Assay

Principle: Topoisomerase II relaxes supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this relaxation, leaving the DNA in the supercoiled state.

Materials:

  • Human Topoisomerase II

    
     (recombinant)
    
  • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction )

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA, 1 mM ATP)

  • Test Compounds (dissolved in DMSO)[4][5]

  • Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol)

  • Agarose (1%) and TAE Buffer

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare enough Master Mix for your sample set. Per reaction:

    • Assay Buffer (10X): 2 µL

    • pBR322 DNA: 0.5 µg

    • ATP (10 mM): 2 µL

    • H₂O: to final volume of 20 µL

  • Compound Addition:

    • Add 1 µL of test compound (start at 100 µM, titrate down).

    • Control 1 (Negative): 1 µL DMSO (No inhibitor).

    • Control 2 (Positive): 1 µL Etoposide (100 µM).

  • Enzyme Initiation: Add 1-2 units of Topo II

    
     enzyme to start the reaction.
    
    • Note: Keep enzyme on ice until the very last second.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add 4 µL of Stop Buffer .

  • Analysis (Gel Electrophoresis):

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).

    • Run at 60V for 2-3 hours.

    • Stain gel with Ethidium Bromide (0.5 µg/mL) for 15 mins, destain in water for 10 mins.

  • Visualization: Image under UV light.

    • Active Enzyme (DMSO): Band migrates slower (Relaxed DNA).

    • Inhibited Enzyme (Quinoline): Band migrates faster (Supercoiled DNA).

Module C: Structure-Activity Relationship (SAR) Strategy

To optimize the quinoline hit, systematic modification at C2, C4, and C6 is required. The table below summarizes the SAR logic based on current FDA-approved kinase inhibitors like Lenvatinib.

PositionModification StrategyBiological Impact
C4 Ether/Amide Linkage to Urea moietyPrimary Pharmacophore: Critical for H-bonding in the ATP-binding pocket (hinge region). Often determines kinase selectivity (e.g., VEGFR vs. EGFR).
C2 Aromatic/Heteroaromatic ringSolubility & Binding: Enhances lipophilicity for membrane permeability; provides π-π stacking interactions with phenylalanine residues in the active site.
C6/C7 Electron Withdrawing Groups (F, Cl, OMe)Metabolic Stability: Blocks metabolic oxidation (CYP450). Fluorine at C6 increases potency by altering electron density of the ring.
N1 Quaternary Salt (optional)DNA Targeting: Alkylation or protonation here increases DNA intercalation affinity (common in antiseptics/antimalarials).
Mechanism of Action Visualization

The following diagram illustrates the dual-mode action potential of quinoline derivatives: Intercalation (DNA) and ATP-Competitive Inhibition (Kinase).

MOA Quinoline Quinoline Derivative (Planar Aromatic) Target_DNA Target A: DNA (Intercalation) Quinoline->Target_DNA π-stacking Target_Kinase Target B: Tyrosine Kinase (ATP Pocket) Quinoline->Target_Kinase N1 Acceptor Mech_Topo Stabilize Cleavage Complex (Topo II Poison) Target_DNA->Mech_Topo Mech_ATP H-Bond with Hinge Region (DFG-in conformation) Target_Kinase->Mech_ATP Death Apoptosis / Cell Cycle Arrest Mech_Topo->Death Mech_ATP->Death

Figure 2: Dual mechanistic pathways for quinoline-based therapeutics.

References

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery.[1][6][7] Saudi Pharmaceutical Journal, 21(1), 1–12. Link

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay Protocol. Inspiralis Protocols. Link

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[8] ACS Medicinal Chemistry Letters, 6(1), 89–94. Link

  • FDA. (2015).[9] Lenvima (lenvatinib) Prescribing Information.[10] U.S. Food and Drug Administration.[10] Link

  • Gould, L. A., et al. (2017). Microwave-assisted synthesis of quinoline derivatives. Green Chemistry Letters and Reviews, 10(4). Link

Sources

Use of TMSCl as a catalyst for quinoline-4-carboxylate ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: TMSCl-Mediated Synthesis of Quinoline-4-Carboxylate Esters

Executive Summary

The synthesis of quinoline-4-carboxylate esters is a critical step in the development of antimalarial drugs (e.g., mefloquine analogues), antiviral agents, and antibacterial fluoroquinolones. Traditional methods, such as the Pfitzinger reaction, typically yield the carboxylic acid intermediate. These acids often suffer from poor solubility in organic solvents (high melting points, zwitterionic character), making purification and subsequent esterification challenging and low-yielding.

This Application Note details a One-Pot Cascade Protocol utilizing Trimethylsilyl Chloride (TMSCl) . Acting as both a Lewis acid promoter and a chemical dehydrating agent, TMSCl facilitates the condensation of isatins with ketones and simultaneous esterification in alcoholic media. This method circumvents the isolation of the insoluble acid intermediate, significantly improving yield and operational efficiency.

Mechanism of Action

The efficacy of TMSCl in this transformation relies on its dual-role capability.[1] Unlike traditional mineral acids (e.g.,


), TMSCl reacts with the alcoholic solvent to generate anhydrous HCl in situ while simultaneously scavenging water produced during condensation.

Key Mechanistic Steps:

  • In-situ HCl Generation:

    
    . This provides a highly active, anhydrous proton source.
    
  • Activation: The generated HCl activates the C3-carbonyl of isatin.

  • Condensation: The enol form of the ketone attacks the activated isatin (Aldol-type addition).

  • Cyclization & Dehydration: Ring expansion occurs followed by dehydration. TMSCl reacts with the water byproduct (

    
    ), driving the equilibrium toward the product (Le Chatelier’s principle).
    
  • Esterification: The carboxylic acid formed at position 4 is immediately esterified by the excess alcohol, catalyzed by the anhydrous HCl.

TMSCl_Mechanism TMSCl TMSCl + Alcohol HCl Anhydrous HCl (In Situ) TMSCl->HCl Solvolysis Isatin Isatin HCl->Isatin Activation Inter Aldol Intermediate Isatin->Inter + Ketone Ketone Ketone (R-CO-CH3) Ketone->Inter Acid Quinoline-4-COOH (Transient) Inter->Acid Cyclization/Dehydration Water H2O Byproduct Scavenge TMSCl Scavenging (Forms HMDSO) Water->Scavenge Consumed Ester Quinoline-4-Carboxylate (Final Product) Scavenge->Ester Drives Eq. Acid->Water Acid->Ester + Alcohol / HCl

Figure 1: Mechanistic cascade of the TMSCl-mediated Pfitzinger-Esterification reaction.

Experimental Protocol

Protocol A: One-Pot Synthesis from Isatin and Ketones

Best for: Direct synthesis of 2-substituted quinoline-4-esters from basic building blocks.

Reagents:

  • Isatin (1.0 equiv)

  • Ketone (e.g., Acetophenone) (1.2 equiv)

  • TMSCl (Trimethylsilyl chloride) (4.0 - 6.0 equiv)

  • Solvent: Methanol or Ethanol (Anhydrous, 10-15 mL per mmol Isatin)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]

  • Mixing: Add Isatin (e.g., 5 mmol) and the Ketone (6 mmol) to the flask. Add Methanol (50 mL). The isatin may not fully dissolve initially; this is normal.

  • Catalyst Addition (Critical): Cool the mixture to 0°C in an ice bath. Add TMSCl (20-30 mmol) dropwise via syringe.

    • Expert Insight: The reaction of TMSCl with methanol is exothermic. Dropwise addition prevents solvent boiling and controls the rate of HCl generation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (65°C for MeOH) for 6–12 hours.

    • Monitoring: Monitor by TLC.[1][2] The disappearance of the deep orange/red isatin spot and the appearance of a fluorescent blue spot (quinoline ester) under UV (254/365 nm) indicates progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into crushed ice/water (50 mL).

    • Neutralize carefully with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via recrystallization (EtOH/Hexane) or flash column chromatography.
    
Protocol B: Esterification of Pre-existing Quinoline-4-Carboxylic Acids

Best for: Converting "stubborn" insoluble Pfitzinger products into soluble esters.

  • Suspension: Suspend the Quinoline-4-carboxylic acid (1 mmol) in Methanol (10 mL).

  • Activation: Add TMSCl (3-4 mmol) dropwise at room temperature.

  • Solubilization: Heat to reflux. The suspension will typically clarify within 30-60 minutes as the ester forms and dissolves.

  • Isolation: Evaporate volatiles. The residue is often the pure hydrochloride salt of the ester. Neutralize and extract as above if the free base is required.

Data Analysis & Optimization

The following table compares the TMSCl method against the traditional base-catalyzed Pfitzinger reaction (followed by separate esterification).

ParameterTraditional Pfitzinger (KOH/EtOH) + EsterificationTMSCl One-Pot Method
Steps 2 (Synthesis + Esterification)1 (Cascade)
Reaction Time 24 - 48 hours total6 - 12 hours
Yield (Avg) 45 - 60%75 - 92%
Solubility Issues High (Intermediate acid crashes out)Low (Product remains in solution)
Moisture Sensitivity Low (Aqueous workup required between steps)Moderate (Requires anhydrous start)

Optimization Guidelines:

  • Stoichiometry: Use at least 4 equivalents of TMSCl. 1 equiv generates HCl, 1 equiv scavenges water, and excess ensures the reaction remains strictly anhydrous to drive esterification.

  • Substrate Tolerance:

    • Electron-Withdrawing Groups (EWGs) on Isatin (e.g., 5-NO2, 5-F) accelerate the reaction (more electrophilic carbonyl).

    • Electron-Donating Groups (EDGs) (e.g., 5-OMe) may require longer reflux times (12-18h).

Safety & Handling

  • TMSCl Hazards: Highly corrosive. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Pressure: Ensure the reflux system is open to a nitrogen line or drying tube; do not seal the system completely as HCl gas evolution occurs.

  • Quenching: Always quench TMSCl reactions by pouring into excess ice/water or saturated bicarbonate.

Workflow_Safety Start Start: Dry Glassware N2 Atmosphere Add Add Isatin + Ketone + MeOH Start->Add Cool Cool to 0°C Add->Cool TMS Add TMSCl Dropwise (CAUTION: Exotherm) Cool->TMS Reflux Reflux 6-12h TMS->Reflux Quench Quench into Ice/NaHCO3 Reflux->Quench

Figure 2: Operational workflow emphasizing safety control points.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (General reference for TMSCl reactivity and water scavenging mechanisms).

  • Lu, J., Bai, Y., Wang, Z., Yang, B., & Ma, H. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives catalyzed by TMSCl. Tetrahedron Letters, 55(15), 2465-2468. (Primary source for the one-pot Isatin/Ketone/TMSCl protocol).

  • Lian, X.-F., et al. (2009). TMSCl-mediated efficient synthesis of esters from carboxylic acids and alcohols. Chemical Papers, 63(2), 237-240. (Validates the esterification efficiency of TMSCl).

  • Ghasemi, Z., et al. (2020). Recent advances in the synthesis of quinoline-4-carboxylic acids.[4][5][6] Journal of the Iranian Chemical Society. (Review of Pfitzinger modifications).

Sources

The Friedländer Synthesis of Functionalized Quinolines: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] Its prevalence in pharmaceuticals, from antimalarial to anticancer drugs, underscores the enduring importance of efficient and versatile synthetic routes to this privileged heterocycle.[3][4] The Friedländer synthesis, a classic name reaction dating back to 1882, remains one of the most direct and adaptable methods for constructing functionalized quinolines.[5][6] This guide provides an in-depth exploration of the experimental setup for the Friedländer synthesis, offering researchers, scientists, and drug development professionals a practical resource to leverage this powerful reaction in their work.

Understanding the Friedländer Synthesis: Mechanism and Versatility

The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, which is then followed by a cyclodehydration to form the quinoline ring system.[6] The reaction can be catalyzed by either acids or bases, and modern advancements have introduced a wide array of catalysts to improve efficiency and broaden the substrate scope.[7][8]

Two primary mechanistic pathways are generally considered for the Friedländer synthesis.[9] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by the formation of a Schiff base and subsequent cyclization. The second pathway proposes the initial formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol condensation and dehydration to yield the quinoline product. The prevailing mechanism can be influenced by the specific reactants and reaction conditions employed.

Caption: Plausible mechanistic pathways for the Friedländer synthesis.

Experimental Setup: Key Considerations and Modern Approaches

The success of a Friedländer synthesis hinges on the careful selection of reactants, catalyst, solvent, and reaction conditions. The following sections detail these critical parameters.

Reactant Selection
  • 2-Aminoaryl Aldehydes and Ketones: A wide variety of substituted 2-aminoaryl aldehydes and ketones can be employed, allowing for the introduction of diverse functionalities onto the benzene portion of the quinoline ring. The nature and position of these substituents can influence the electronic properties and reactivity of the starting material.

  • α-Methylene Carbonyl Compounds: The choice of the α-methylene-containing reactant dictates the substitution pattern on the pyridine ring of the quinoline product. Common examples include ketones, β-ketoesters, and malononitrile, each offering a route to different classes of functionalized quinolines.[10]

Catalyst Choice: From Classical to Contemporary

The catalyst is a pivotal component of the Friedländer synthesis, often determining the reaction's efficiency, selectivity, and environmental footprint.

Catalyst TypeExamplesAdvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HClReadily available, effective for many substrates.[8]
Bases KOH, NaOH, PiperidineClassical approach, suitable for certain substrates.[8]
Lewis Acids ZrCl₄, FeCl₃, Sc(OTf)₃Can offer milder reaction conditions and improved yields.[3][8]
Modern Catalysts Ionic liquids, Metal-Organic Frameworks (MOFs), Nanoparticles, Graphene OxideHigh efficiency, reusability, and greener reaction profiles.[3][11][12][13]
Solvent and Reaction Conditions

The choice of solvent depends on the solubility of the reactants and the chosen catalyst. Common solvents include ethanol, methanol, and toluene.[5] However, a significant trend in modern Friedländer synthesis is the move towards more environmentally friendly conditions, such as using water as a solvent or performing the reaction under solvent-free conditions, often with the aid of microwave irradiation or ultrasound.[10][14][15] Reaction temperatures can range from room temperature to reflux, with reaction times varying from minutes to several hours depending on the specific protocol.[5]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of functionalized quinolines using both conventional and modern catalytic systems.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using zirconium(IV) chloride as a Lewis acid catalyst.[3]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add ZrCl₄ (10 mol%) to the solution.

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired quinoline.[3]

Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Annulation

This protocol outlines a simple and efficient method using molecular iodine as a catalyst under solvent-free conditions.[16]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a reaction vessel, add the 2-aminoaryl ketone and the active methylene compound.

  • Add molecular iodine to the mixture.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[16]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Caption: General experimental workflow for the Friedländer synthesis.

Troubleshooting Common Issues

While the Friedländer synthesis is generally robust, researchers may encounter challenges such as low yields or the formation of side products.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive or inappropriate catalyst; Harsh reaction conditions leading to degradation; Poor solubility of reactants.[16]Use a fresh batch of catalyst or screen different catalysts; Optimize reaction temperature and time; Choose a more suitable solvent or consider solvent-free conditions.[8][16]
Formation of Side Products Self-condensation of the ketone (aldol condensation); Formation of regioisomers with unsymmetrical ketones.[7][8]Under basic conditions, consider using the imine analog of the 2-aminoaryl carbonyl compound; For regioselectivity issues, explore specific catalysts or protecting group strategies.[7]
Incomplete Reaction Insufficient reaction time or temperature; Catalyst deactivation.Increase the reaction time and/or temperature incrementally while monitoring by TLC; Increase catalyst loading or use a fresh batch.[16]

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its versatility in generating a diverse array of functionalized quinolines, coupled with ongoing advancements in catalytic systems and reaction conditions, ensures its continued application in the quest for novel therapeutics. By understanding the underlying mechanism and carefully optimizing the experimental setup, researchers can effectively harness the Friedländer synthesis to construct complex quinoline-based molecules with significant pharmacological potential.

References

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19387. [Link]

  • Martinez, R., Ramon, D. J., & Yus, M. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 64(46), 10498-10504. [Link]

  • Catarino, R. I. L., et al. (2018). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4), 276-289. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). In Name Reactions in Heterocyclic Chemistry II. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2018). Journal of Saudi Chemical Society, 22(7), 803-827. [Link]

  • Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. (2017). Letters in Organic Chemistry, 14(8), 564-571. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Molecular and Cellular Biology, 12(4). [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. (2019). Letters in Organic Chemistry, 16(1), 54-60. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize and troubleshoot the synthesis of quinoline-4-carboxylic acids. We understand that while the Pfitzinger reaction is a powerful tool, achieving high yields can be challenging. This document provides in-depth, experience-based insights and actionable protocols to help you overcome common hurdles.

Section 1: Foundational Understanding - The 'Why' of the Pfitzinger Reaction

Before troubleshooting, it is crucial to understand the reaction mechanism. The Pfitzinger reaction is the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The process begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form an α-keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[3] Understanding this sequence is key to diagnosing issues; a failure at any step will lead to low or no yield.

Pfitzinger_Mechanism Isatin Isatin Ketoacid Isatinate (Keto-acid Intermediate) Isatin->Ketoacid + Base (e.g., KOH) Ring Opening Enamine Enamine Intermediate Ketoacid->Enamine + Carbonyl Compound Condensation Carbonyl Carbonyl Compound (R-CO-CH₂-R') Carbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline - H₂O Dehydration

Caption: Simplified mechanism of the Pfitzinger quinoline synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a dark brown tar. What happened? Tar formation is often due to side reactions, such as the self-condensation of the carbonyl compound (an aldol reaction) or polymerization, which are promoted by high temperatures and incorrect reactant addition.[4][5] To mitigate this, ensure the isatin is completely dissolved and its ring opened by the base before adding the carbonyl compound.[5] Also, maintain strict temperature control.

Q2: I have a lot of unreacted isatin left. How can I improve conversion? This is a common issue pointing to incomplete reaction. The primary solutions are to increase the excess of the carbonyl compound to push the equilibrium forward and to ensure the base concentration is optimal for your specific substrates.[5] Additionally, extending the reaction time, while monitoring via Thin Layer Chromatography (TLC), can be beneficial.[5]

Q3: What is the best base to use? Potassium hydroxide (KOH) is the most commonly used and effective base.[6] However, the optimal base and its concentration can be substrate-dependent. For less reactive ketones, a stronger base or higher concentration might be necessary to facilitate the initial condensation.

Q4: Can I use a different solvent instead of ethanol? While ethanol or ethanol/water mixtures are standard, solvent choice can impact the solubility of intermediates.[5][7] If you are experiencing issues with precipitation or side reactions, exploring other protic solvents might be a valid optimization step.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems with potential causes and validated solutions.

Symptom 1: Low or No Product Formation

If your yield is disappointingly low or you've failed to isolate any product, consider the following causes:

Possible Cause 1.1: Incomplete Isatin Ring Opening The very first step, the hydrolysis of the isatin amide bond, is critical. If the ring does not open to form the isatinate intermediate, the subsequent condensation cannot occur.[1]

  • Diagnosis: When isatin is added to a strong base like KOH, the solution should change color from deep purple/orange to a pale yellow or light brown, indicating the formation of the isatinate salt.[4] If this color change is not observed or is incomplete, the ring opening has failed.

  • Solution:

    • Sequential Addition: Do not mix all reactants at once. First, dissolve the isatin in the aqueous or alcoholic base solution.[5]

    • Stirring Time: Allow this mixture to stir at room temperature for a set period (e.g., 1 hour) before adding the carbonyl component.[1] This ensures the complete formation of the reactive intermediate.

    • Base Strength: Ensure your base is not old or degraded. Use a fresh, high-purity source of KOH or NaOH.

Possible Cause 1.2: Poor Carbonyl Reactivity or Instability Not all carbonyl compounds are created equal.

  • Aldehydes: Simple aldehydes like acetaldehyde are often unstable in the strongly alkaline conditions of the Pfitzinger reaction and can undergo rapid self-condensation, leading to tar formation instead of the desired product.[4]

  • Steric Hindrance: Highly substituted or sterically hindered ketones may react very slowly or not at all.

  • Enolization Issues: The carbonyl compound must have an α-methylene group (-CH2-CO-) to react.[7] Compounds that enolize poorly will exhibit low reactivity.

  • Diagnosis: Monitor the reaction by TLC. If the isatin spot disappears but no product spot appears (only streaks or baseline material), side reactions of the carbonyl compound are likely. If both starting material spots remain largely unchanged, poor reactivity is the probable cause.

  • Solution:

    • Use an Excess: Employing an excess (1.5 to 2.5 equivalents) of the carbonyl compound can help drive the reaction to completion.[5]

    • Temperature Optimization: For sluggish reactions, a moderate increase in temperature (e.g., refluxing in ethanol) may be required.[7] Conversely, for highly reactive carbonyls prone to side reactions, lower temperatures (e.g., 30-40°C) for a longer duration may improve the yield.[4]

    • Use Proxies: For unstable carbonyls like biacetyl, literature suggests using a more stable proxy such as acetoin (3-hydroxybutanone).[4]

Symptom 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces the yield of the desired quinoline.

Possible Cause 2.1: Self-Condensation of Carbonyl Compound This is the most common side reaction, especially with ketones under strongly basic conditions, leading to aldol condensation products and polymers (tars).[4]

  • Diagnosis: The formation of a thick, dark, intractable tar is the primary indicator.

  • Solution:

    • Controlled Addition: Add the carbonyl compound slowly or dropwise to the solution of the pre-formed isatinate. This maintains a low instantaneous concentration of the ketone, favoring the reaction with the isatinate over self-condensation.

    • Lower Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can significantly suppress aldol side reactions.

Possible Cause 2.2: Improper pH during Workup During the final acidification step to precipitate the quinoline-4-carboxylic acid product, incorrect pH control can be detrimental.

  • Diagnosis: An oily or gummy precipitate forms instead of a crystalline solid, or the product remains dissolved in the aqueous layer.

  • Solution:

    • Slow Acidification: Add the acid (e.g., acetic acid or dilute HCl) slowly while vigorously stirring the solution, which should be cooled in an ice bath.[1][2] This prevents localized areas of high acidity that can cause product degradation.

    • Target pH: Carefully monitor the pH, aiming for a final pH of approximately 4-5 for complete precipitation of the carboxylic acid.[1]

Section 4: Key Parameter Optimization

A systematic approach is key to optimizing the Pfitzinger reaction. The following workflow and tables provide a guide.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Reactant Purity (Isatin, Carbonyl, Base) Start->Check_Purity Check_Procedure 2. Confirm Correct Procedure (Sequential Addition?) Check_Purity->Check_Procedure Purity OK Optimize_Stoichiometry 3. Optimize Stoichiometry (Increase Carbonyl Excess) Check_Procedure->Optimize_Stoichiometry Procedure OK Optimize_Conditions 4. Vary Reaction Conditions (Temperature & Time) Optimize_Stoichiometry->Optimize_Conditions Yield Still Low Optimize_Base 5. Screen Base/Solvent Optimize_Conditions->Optimize_Base Yield Still Low Success Yield Improved Optimize_Base->Success Optimization Successful

Caption: A logical workflow for troubleshooting low yields in the Pfitzinger reaction.

Table 1: Guide to Reaction Parameters
ParameterCommon ChoiceEffect on Reaction & Optimization Strategy
Base 33-50% aq. KOHEffect: Catalyzes isatin ring-opening and condensation. Concentration is critical. Strategy: For unreactive substrates, try increasing the concentration. If tarring is an issue, a slightly lower concentration may be beneficial.
Solvent Ethanol, Ethanol/H₂OEffect: Affects solubility of reactants and intermediates. Strategy: Pure ethanol or other alcohols can be used. For some substrates, a fully aqueous medium gives good results.[3][7]
Temperature Room Temp to RefluxEffect: Higher temperatures increase reaction rate but also promote side reactions. Strategy: Start at a moderate temperature (e.g., 60-80°C).[1] If the reaction is clean but slow, increase the temperature. If tar formation occurs, lower the temperature and increase the reaction time.[4][5]
Carbonyl Stoichiometry 1.5 - 2.5 eq.Effect: Excess carbonyl drives the reaction to completion. Strategy: Start with ~2 equivalents. If unreacted isatin persists, increase the excess.[5]
Reaction Time 8 - 24 hoursEffect: Insufficient time leads to incomplete conversion. Strategy: Monitor the reaction by TLC to determine the point at which the isatin has been consumed and the product concentration is maximized.[1][5]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis

This robust protocol incorporates best practices to minimize side reactions.

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1-5 mL).[1][3]

  • Isatin Ring Opening: Add isatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change from orange/purple to a pale brown/yellow, indicating the formation of the potassium isatinate.[1][4]

  • Carbonyl Addition: Add the carbonyl compound (0.015 mol, 2 equivalents) to the mixture, either all at once or dropwise if it is particularly prone to self-condensation.[1]

  • Reaction: Heat the mixture to a gentle reflux (e.g., ~80°C in ethanol) and maintain this temperature for 8-24 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).[1]

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Add distilled water (20 mL) to dissolve the potassium salt of the product.[1]

    • Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 20 mL) to remove unreacted carbonyl compound and other neutral impurities.[7]

    • Cool the remaining aqueous layer in an ice bath.

  • Precipitation & Isolation:

    • Slowly add glacial acetic acid or 1M HCl to the cooled aqueous layer with vigorous stirring until the pH reaches 4-5.[2]

    • A precipitate of the quinoline-4-carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1]

Protocol 2: TLC Monitoring of the Reaction
  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: On the baseline, spot the isatin starting material, the carbonyl starting material, and a co-spot (both starting materials). As the reaction progresses, carefully take a small aliquot from the reaction mixture and spot it on the plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light.

  • Interpretation: A successful reaction will show the disappearance of the isatin spot over time and the appearance of a new, typically lower Rf spot corresponding to the polar carboxylic acid product.

Section 6: References

  • The Pfitzinger Reaction - Sciencemadness Discussion Board. (2024). Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Available at: [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). SlideShare. Available at: [Link]

  • The Pfitzinger Reaction. (Review). (2022). ResearchGate. Available at: [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ali, A. A., et al. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 1143-1148. Available at: [Link]

Sources

How to reduce tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Mitigation of Polymerization and Tar Formation in Quinoline Synthesis

Root Cause Analysis: The "Tar Trap"

In the Skraup synthesis, tar is not merely a byproduct; it is the result of a kinetic race between productive cyclization and uncontrolled polymerization. Understanding this competition is the first step to mitigation.

The Mechanism of Failure

The reaction relies on the in situ dehydration of glycerol to form acrolein . Acrolein is a highly reactive


-unsaturated aldehyde.
  • The Productive Path: Acrolein undergoes a Michael addition with aniline, followed by acid-catalyzed cyclization and oxidation to form quinoline.

  • The Destructive Path (Tar): Acrolein is prone to rapid radical polymerization, especially under the high-temperature, highly acidic conditions required for the Skraup reaction. Additionally, the oxidation of aniline (by nitrobenzene) can be too vigorous, leading to aniline black (polyaniline) formation.

Visualization: Competing Kinetic Pathways

The following diagram illustrates the critical branching points where the reaction deviates toward tar formation.

SkraupTarMechanism Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein Dehydration (H2SO4) High Temp SchiffBase Michael Adduct / Schiff Base Acrolein->SchiffBase + Aniline Tar1 Poly-Acrolein (TAR) Acrolein->Tar1 Polymerization (Uncontrolled Heat) Aniline Aniline Aniline->SchiffBase Tar2 Aniline Black (TAR) Aniline->Tar2 Violent Oxidation (Nitrobenzene) Dihydroquinoline 1,2-Dihydroquinoline SchiffBase->Dihydroquinoline Cyclization Quinoline Quinoline (Target Product) Dihydroquinoline->Quinoline Controlled Oxidation

Figure 1: Kinetic competition in Skraup synthesis. Red paths indicate failure modes leading to tar.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a solid black brick."

Diagnosis: Runaway exothermic polymerization. Technical Explanation: The dehydration of glycerol is endothermic, but the subsequent Michael addition and ring closure are exothermic. If the oxidant (nitrobenzene) is active too early, it triggers a "thermal runaway," causing acrolein to polymerize instantly. Corrective Action:

  • Use a Moderator: Add Ferrous Sulfate (

    
    ) . It acts as an oxygen carrier, regulating the oxidation potential and preventing the violent spikes in temperature that favor polymerization.
    
  • Protocol Adjustment: Do not heat to reflux immediately. Heat only until the first sign of boiling, then remove the heat source. Let the reaction's own exotherm drive the process for 15–30 minutes before reapplying external heat.

Scenario B: "I have low yield and difficult purification due to sludge."

Diagnosis: Inefficient oxidant usage or acrolein loss. Technical Explanation: If acrolein is generated faster than it can react with aniline, it polymerizes. If the oxidant is too strong, it destroys the aniline. Corrective Action:

  • Steam Distillation: This is non-negotiable for "tarry" Skraup reactions. Quinoline is steam volatile; the tar is not. This is the most effective purification method.

  • Alternative Oxidant: If nitrobenzene is causing too much tar, switch to Iodine or use the Sulfo-mix method (using m-nitrobenzenesulfonic acid), which is milder.

Scenario C: "The reaction is violent and blows out of the condenser."

Diagnosis: "Delayed" initiation followed by flash boiling. Corrective Action:

  • Stirring: Ensure vigorous magnetic or mechanical stirring. Viscous glycerol creates hot spots if not mixed.

  • Boric Acid: Addition of boric acid can temper the violence of the reaction, similar to ferrous sulfate, by forming borate esters with glycerol that dehydrate more controllably.

Validated Protocols

Protocol A: The "Clarke-Davis" Modification (Standard)

Best for: Reliable, large-scale synthesis with minimized violence.

Rationale: This protocol uses Ferrous Sulfate to moderate the oxidation intensity, significantly reducing tar formation compared to the original 1880 method.

ReagentAmountRole
Aniline 38 g (0.41 mol)Substrate
Glycerol 120 g (1.3 mol)C3 Fragment Source
Nitrobenzene 24 g (0.20 mol)Oxidant
Sulfuric Acid (Conc.) 100 gCatalyst / Dehydrating Agent
Ferrous Sulfate (

)
10 gReaction Moderator

Step-by-Step Workflow:

  • Setup: Use a 2L round-bottom flask (RBF) with a wide-bore reflux condenser. Safety: Perform in a fume hood; acrolein is toxic.

  • Mixing: Add reagents in this order: Ferrous sulfate

    
     Glycerol 
    
    
    
    Aniline
    
    
    Nitrobenzene
    
    
    Sulfuric Acid.
    • Critical: Mix thoroughly.[1][2] The

      
       must be dispersed.
      
  • Initiation: Heat gently with a Bunsen burner or heating mantle.

  • The "Pause": As soon as boiling starts, remove the heat source immediately . Wrap the flask in a towel if needed to maintain heat, but do not add external energy. The reaction will boil on its own (exotherm).

  • Reflux: Once the spontaneous boiling subsides (approx. 15 mins), reapply heat and reflux for 4 hours.

  • Workup (Tar Removal):

    • Dilute with water.

    • Steam distill to remove unreacted nitrobenzene.

    • Basify with NaOH.[1][2]

    • Steam distill again to collect the Quinoline (leaving tar behind in the flask).

Protocol B: Microwave-Assisted Ionic Liquid Synthesis (Modern)

Best for: High-throughput screening, minimal tar, green chemistry.

Rationale: Ionic liquids (ILs) act as both solvent and catalyst, absorbing microwave energy efficiently to drive rapid heating.[3] This bypasses the slow thermal ramp where polymerization often competes with cyclization.

ComponentSpecification
Ionic Liquid

or

Catalyst

(Optional Lewis Acid)
Conditions Microwave irradiation, 150°C, 10–20 mins

Workflow:

  • Mix Aniline (1 eq), Glycerol (1.5 eq), and Nitrobenzene (0.5 eq) in the Ionic Liquid (2 mL).

  • Irradiate at 150°C for 15 minutes.

  • Extract product with ether; the IL can often be recycled.

    • Result: Yields often >80% with virtually no tar due to the short reaction time.

Decision Matrix for Optimization

OptimizationTree Start Start: Tar Reduction Scale What is your scale? Start->Scale Large Large (>50g) Scale->Large Production Small Small (<1g) Scale->Small Screening Violence Is reaction violent? Large->Violence Action2 Use Protocol B (Microwave/IL) Small->Action2 Action1 Use Protocol A (FeSO4 Moderator) Violence->Action1 Yes (Standard) Action3 Add Boric Acid + Slow Addition Violence->Action3 No (Just Tar)

Figure 2: Decision matrix for selecting the appropriate mitigation strategy.

References

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
  • BenchChem Technical Support. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

  • Varma, R. S., & Namboodiri, V. V. (2001). An expeditious solvent-free synthesis of ionic liquids using microwave irradiation. Chemical Communications, (7), 643-644.

Sources

Overcoming poor solubility of quinoline carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Overcoming "Brick Dust" Solubility Profiles in Quinoline Scaffolds. Lead Scientist: Dr. A. Chen, Senior Application Scientist.

Executive Summary: The "Brick Dust" Challenge

Quinoline carboxylic acid derivatives (including fluoroquinolones) present a classic "Brick Dust" solubility profile. Unlike "Grease Ball" molecules (which are lipophilic and amorphous), these compounds possess:

  • High Melting Points (>250°C): Due to strong intermolecular

    
     stacking of the planar quinoline ring.
    
  • Zwitterionic Character: The coexistence of the acidic carboxyl group (C-3) and the basic quinoline/piperazine nitrogen creates an internal salt at neutral pH, drastically reducing solubility.

  • Intramolecular Hydrogen Bonding: The C-3 carboxyl proton often H-bonds with the C-4 carbonyl oxygen, locking the molecule in a stable, hydrophobic conformation.

This guide provides self-validating protocols to disrupt these forces and solubilize your compound for assays and formulation.

Module 1: The Diagnostic Framework

Before adding solvents, you must define the ionization state.

Most researchers fail because they treat these derivatives as simple bases. They are ampholytes . The solubility profile is U-shaped: high at low pH (cationic), high at high pH (anionic), and lowest at the isoelectric point (zwitterionic, typically pH 6–8).

Workflow: Solubility Decision Matrix

SolubilityMatrix Start Start: Compound Insoluble in Water/Buffer CheckMP Check Melting Point (MP) Start->CheckMP BrickDust MP > 200°C (Crystal Lattice Energy Dominates) CheckMP->BrickDust High MP GreaseBall MP < 150°C (Lipophilicity Dominates) CheckMP->GreaseBall Low MP pHCheck Check Calculated pKa BrickDust->pHCheck Zwitterion Is pH between pKa1 (acid) and pKa2 (base)? pHCheck->Zwitterion Action1 Action: Adjust pH > 9 or < 4 to break Zwitterion Zwitterion->Action1 Yes (Isoelectric Region) Action2 Action: Salt Formation (Mesylate/Chloride) Zwitterion->Action2 No (Already charged but insoluble) Action3 Action: Cyclodextrin Complexation or Solid Dispersion Action1->Action3 If pH adjustment fails

Caption: Decision tree for categorizing solubility issues based on melting point and ionization state.

Module 2: Formulation Troubleshooting
Issue 1: "My compound precipitates in PBS (pH 7.4)."

Root Cause: At pH 7.4, many quinoline carboxylic acids exist as neutral zwitterions (net charge = 0). The lattice energy is too high for water to overcome. Solution: Salt Formation (In-Situ). Do not rely on simple pH adjustment with HCl, as the chloride salt may still be insoluble due to the "common ion effect" in saline media. Use Methanesulfonic Acid (MSA) to create a Mesylate salt, which disrupts


 stacking more effectively than chlorides.

Protocol: Preparation of Mesylate Salt (In-Situ)

  • Suspend: Suspend 10 mg of compound in 1 mL of water (it will be cloudy).

  • Acidify: Add 1.05 equivalents of Methanesulfonic Acid (MSA).

    • Why MSA? The bulky methanesulfonate anion interferes with crystal packing better than the small chloride ion [1].

  • Sonicate: Bath sonicate at 40°C for 10 minutes.

  • Validation: Solution should become clear. If clear, filter through 0.22 µm PTFE.

  • Lyophilize: Freeze-dry to obtain the amorphous mesylate salt, which has higher kinetic solubility.

Issue 2: "Bioavailability is low despite using DMSO."

Root Cause: DMSO "crash-out." When a DMSO stock is injected into aqueous media (blood/media), the solvent exchange is instantaneous, causing the hydrophobic quinoline to precipitate as micro-crystals. Solution: Cyclodextrin Complexation. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic quinoline ring while the exterior hydroxyls interact with water.

Protocol: HP-


-CD Complexation 
Parameter Specification

| Host | Hydroxypropyl-


-Cyclodextrin (HP-

-CD) | | Molar Ratio | 1:1 to 1:2 (Drug:CD) | | Solvent | Water or 20% Ethanol/Water | | Time | 24–48 hours |

Step-by-Step:

  • Carrier Solution: Dissolve HP-

    
    -CD in water to create a 20% (w/v) solution.
    
  • Addition: Add the quinoline derivative in excess of its intrinsic solubility.

  • Equilibration: Stir (do not sonicate continuously) at room temperature for 48 hours.

    • Note: Sonicating can degrade cyclodextrins or overheat the sample.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Quantification: Analyze filtrate by UV-Vis or HPLC to determine the apparent solubility.

  • Use: Use this filtrate directly for dosing; it prevents the "crash-out" effect seen with DMSO [2].

Module 3: Analytical Challenges (HPLC/LC-MS)
Issue: Severe Peak Tailing (Asymmetry Factor > 2.0)

Root Cause: Silanol Interactions. The basic nitrogen in the quinoline/piperazine ring interacts strongly with residual acidic silanols (Si-OH) on the silica column stationary phase.

Troubleshooting Guide:

VariableRecommendationMechanism
Mobile Phase pH Low (pH 2.0 – 3.0) Protonates the silanols (Si-OH), suppressing their ionization to Si-O⁻, preventing cation exchange with the drug [3].
Additive 0.1% Trifluoroacetic Acid (TFA) Acts as an ion-pairing agent. The trifluoroacetate anion pairs with the positive quinoline nitrogen, neutralizing the charge.
Column Choice End-capped C18 or PFP (Pentafluorophenyl) End-capping replaces free silanols. PFP columns offer

interactions specific to the quinoline ring, improving selectivity.

Visual Workflow: HPLC Optimization

HPLC_Troubleshoot Problem Peak Tailing Step1 Lower pH to 2.5 (Formic Acid/TFA) Problem->Step1 Check1 Improved? Step1->Check1 Step2 Add Ion Pair Reagent (10mM Ammonium Acetate) Check1->Step2 No Done Done Check1->Done Yes Check2 Improved? Step2->Check2 Step3 Switch Column: C18 -> Phenyl-Hexyl Check2->Step3 No

Caption: Step-by-step logic for eliminating peak tailing in quinoline analysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use PEG-400 as a cosolvent? A: Yes, but with caution. PEG-400 (up to 20%) works well for intravenous formulations of quinolines. However, for oral dosing in rodents, high PEG loads can cause osmotic diarrhea, confounding bioavailability data. A mixture of 10% PEG-400 / 5% Tween 80 / 85% Water is a safer starting point.

Q2: Why does my compound dissolve in DMSO but precipitate immediately when added to cell culture media? A: This is the "Solvent Shock" phenomenon. The quinoline is soluble in DMSO but insoluble in water. When you dilute 1:1000, the solvent power drops instantly. Fix: Pre-dilute your DMSO stock into warm serum-free media slowly with vortexing. If precipitation persists, use the HP-


-CD complex  described in Module 2.

Q3: How do I measure the pKa of my derivative accurately? A: Standard potentiometric titration often fails due to precipitation during the titration. Use Cosolvent Titration (titrate in methanol/water mixtures and extrapolate to 0% methanol) or UV-metric titration (Yasuda-Shedlovsky extrapolation), which requires lower concentrations (avoiding precipitation) [4].

References
  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Technical Support Center: Managing Exothermic Reactions in Classical Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into managing the significant exothermic events associated with these powerful, yet challenging, reactions. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure safer, more reliable experimental outcomes.

Classical methods like the Skraup, Doebner-von Miller, and Combes syntheses are cornerstones of heterocyclic chemistry, but their reliance on strong acids and condensation reactions often leads to highly exothermic and sometimes violent reactions.[1][2] Understanding and controlling this energy release is paramount for achieving high yields and, most importantly, for laboratory safety.

Core Principles of Exothermic Reaction Management

An exothermic reaction releases energy, typically as heat, into its surroundings.[3][4] In quinoline synthesis, this is often due to acid-catalyzed dehydration, condensation, and polymerization side-reactions.[5] The key to management is controlling the reaction rate.

  • Rate of Reagent Addition: Adding a reactive species dropwise to the reaction mixture allows the heat generated to dissipate between additions. This prevents the accumulation of unreacted reagents that could later react simultaneously, causing a dangerous temperature spike.[6]

  • Efficient Cooling & Heat Transfer: The ability to remove heat from the reaction vessel is critical. This involves selecting an appropriate cooling bath and ensuring efficient stirring to maintain a uniform temperature throughout the mixture.[6][7]

  • Monitoring: Continuous monitoring of the internal reaction temperature is non-negotiable. It is the most direct indicator of the reaction's progress and stability.

Troubleshooting Guide: Skraup Synthesis

The Skraup synthesis is notoriously vigorous, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][8][9] The primary cause of its violent nature is the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a highly exothermic polymerization and condensation with the aniline.[1][5][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup reaction is extremely violent and difficult to control, producing a low yield of black tar. What is happening and how can I mitigate this?

A1: This is the most common issue with the Skraup synthesis. The uncontrollable exotherm is due to the rapid, uncatalyzed polymerization of acrolein.[5] The "tar" consists of high-molecular-weight polymers that trap your desired product.

Expert Insight & Causality: The reaction's vigor is directly tied to the concentration of acrolein at any given moment. The goal is to moderate its formation and consumption. Ferrous sulfate (FeSO₄) is a classic moderator. It is believed to function as an oxygen carrier, smoothing the oxidation step and preventing a sudden, violent reaction.[1][5] Boric acid can also be used.[1]

Protocol: Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Ice bath

  • Heating mantle with temperature controller

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the aniline, glycerol, and ferrous sulfate.

  • Initial Cooling: Place the flask in an ice bath to manage the initial exotherm from mixing.

  • Controlled Acid Addition: Begin vigorous stirring. Slowly, add the concentrated sulfuric acid dropwise via the dropping funnel. Crucially, monitor the internal temperature. Do not allow it to rise uncontrollably. The initial mixing of sulfuric acid and glycerol is itself exothermic.

  • Initiating the Reaction: Once the acid is added, add the oxidizing agent (e.g., nitrobenzene).

  • Gradual Heating: Remove the ice bath. Gently heat the mixture using a heating mantle. A spontaneous exothermic reaction should begin. As soon as the reaction starts to boil on its own, immediately remove the heat source .[5]

  • Maintaining Control: The reaction's own heat should sustain the reflux. Only reapply gentle heat after the initial vigorous phase has subsided to complete the reaction.

  • Work-up: After cooling, dilute the mixture with water and neutralize carefully with a concentrated sodium hydroxide solution. The work-up is also highly exothermic and requires cooling.[2] Steam distillation can then be used to isolate the quinoline.[2]

Q2: My yield is consistently low, even when the reaction is controlled. Where is my product going?

A2: Low yields can result from incomplete reaction or product loss during workup. Besides polymerization, side reactions can consume starting material.[5] Furthermore, if the final neutralization and extraction are not performed correctly, the quinoline product may remain in the aqueous layer as a salt.

Troubleshooting Steps:

  • Ensure Complete Reaction: After the main exothermic phase, ensure you heat the mixture for a sufficient duration as per established protocols to drive the reaction to completion.

  • Work-up pH: When neutralizing the acidic reaction mixture, ensure the solution is strongly alkaline (pH > 10) before extraction. This converts the quinoline salt back into its free base form, which is soluble in organic solvents.

  • Extraction: Use an appropriate organic solvent (e.g., dichloromethane, toluene) and perform multiple extractions to ensure complete recovery from the aqueous layer.

Troubleshooting Guide: Doebner-von Miller Synthesis

This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ.[10] Like the Skraup, it uses strong acids and is prone to exothermic polymerization of the carbonyl component, leading to tar formation.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing significant tar formation in my Doebner-von Miller reaction. How can I improve the yield and purity?

A1: Tar formation is the principal challenge, arising from the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone.[11]

Expert Insight & Causality: The key is to maintain a low concentration of the reactive carbonyl species to favor the desired reaction with aniline over self-polymerization.

Preventative Measures & Protocol Adjustments
  • Slow Addition: Add the α,β-unsaturated carbonyl compound (or the aldehyde/ketone used to generate it) slowly to the heated acidic solution of the aniline. This minimizes its concentration and controls the exotherm.[11]

  • Optimize Temperature: Excessive heat accelerates polymerization. Determine the minimum temperature required for a reasonable reaction rate.[11]

  • In Situ Generation (Acetal Use): A highly effective technique is to use an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is stable, preventing polymerization. Under the acidic reaction conditions, it hydrolyzes slowly in situ to generate the reactive aldehyde at a controlled rate, which is immediately consumed by the aniline.[11]

  • Catalyst Screening: While strong Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (e.g., SnCl₄, ZnCl₂) can also catalyze the reaction and may offer better control and lower tar formation in some cases.[10][11]

Q2: My final product is contaminated with dihydroquinoline impurities. How do I ensure complete aromatization?

A2: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If this oxidation is incomplete, you will isolate a mixture.

Troubleshooting Steps:

  • Choice of Oxidant: The reaction often uses an intermediate Schiff base, formed from the aniline and another carbonyl molecule, as the oxidant. Ensure sufficient oxidant is present.

  • External Oxidant: If incomplete oxidation persists, consider adding a mild external oxidizing agent (like nitrobenzene, as in the Skraup synthesis) to the reaction mixture to drive the final aromatization step to completion.

Troubleshooting Guide: Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][12] While generally less violent than the Skraup reaction, the use of concentrated sulfuric acid for the cyclization step can still generate a significant exotherm that requires careful management.[12]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The cyclization step of my Combes synthesis gets very hot, and I'm getting dark, impure products. How can I control this?

A1: The rate-determining step is the electrophilic aromatic annulation (ring closure), which is catalyzed by strong acid.[12][13] Adding the intermediate Schiff base to hot acid, or adding the acid too quickly, can cause a rapid, uncontrolled exotherm leading to charring and side reactions.

Expert Insight & Causality: The key is to manage the protonation and subsequent cyclization. The formation of the enamine intermediate and its protonation must be controlled to avoid a runaway reaction.

Protocol: Controlled Cyclization in Combes Synthesis
  • Isolate the Intermediate: First, condense the aniline and β-diketone under milder conditions (often with gentle heating, sometimes with a catalytic amount of acid) to form the β-amino enone (Schiff base/enamine intermediate). Isolate and purify this intermediate if possible.

  • Controlled Addition to Acid: Cool the concentrated sulfuric acid in an ice bath. Slowly, and in portions, add the purified intermediate to the cold, stirred acid. This allows the heat of protonation and cyclization to be managed effectively.

  • Gradual Heating: Once the addition is complete, allow the mixture to warm slowly to room temperature, and then heat cautiously to the temperature required for the reaction to go to completion.

Data Summary & Visualization
Table 1: Comparative Guide for Exotherm Management in Quinoline Syntheses
ParameterSkraup SynthesisDoebner-von Miller SynthesisCombes Synthesis
Primary Exotherm Source Rapid dehydration of glycerol to acrolein and subsequent polymerization.[5][8]Acid-catalyzed polymerization of α,β-unsaturated carbonyls.[11]Acid-catalyzed cyclization of the enamine intermediate.[12]
Recommended Moderator(s) Ferrous Sulfate (FeSO₄), Boric Acid.[1][5][14]Not typically used; control is via addition rate and temperature.Not applicable; control is via addition protocol.
Key Control Strategy Slow addition of H₂SO₄; use of moderator; remove external heat once reaction initiates.[5][14][15]Slow addition of carbonyl component (or use of an acetal precursor); maintain lowest effective temperature.[11]Add the pre-formed intermediate to cold acid, followed by gradual heating.
Common Byproducts Polymeric tars.[5]Polymeric tars, dihydroquinolines.[11]Products from charring/decomposition due to uncontrolled acid addition.
Diagram: General Troubleshooting Workflow for Exothermic Events

This diagram outlines the logical steps a researcher should take when encountering an unexpected temperature spike during a reaction.

Exotherm_Troubleshooting start Exothermic Event Detected (Rapid Temperature Rise) check_cooling Is Cooling System (Ice Bath, Circulator) Functioning Optimally? start->check_cooling improve_cooling Action: Immediately Enhance Cooling (Add more ice/dry ice, lower circulator setpoint) check_cooling->improve_cooling No check_addition Is Reagent Addition Still in Progress? check_cooling->check_addition Yes improve_cooling->check_addition stop_addition Action: Immediately STOP Reagent Addition check_addition->stop_addition Yes check_stirring Is Stirring Vigorous and Effective? check_addition->check_stirring No stop_addition->check_stirring increase_stirring Action: Increase Stirring Rate check_stirring->increase_stirring No monitor Monitor Temperature Closely check_stirring->monitor Yes increase_stirring->monitor stable Temperature Stabilizesor Decreases monitor->stable Success escalate Temperature Continues to Rise (Runaway Condition) monitor->escalate Failure emergency Emergency Protocol: Alert Supervisor, Prepare for Quenching, Evacuate if Necessary escalate->emergency

Caption: Troubleshooting flowchart for managing an unexpected exothermic event.

References
  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Exothermic Reactions Explained | The Chemistry Blog. ReAgent Chemical Services. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. ACS Publications. [Link]

  • Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]

  • What are the best tools for cooling chemical reactions?. Asynt. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry. University of Rochester. [Link]

  • Doebner–Miller reaction - Wikipedia. Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Exothermic or endothermic? Classifying reactions | Class experiment. RSC Education. [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Conducting Reactions Below Room Temperature. Moodle@Units. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. ResearchGate. [Link]

  • Endothermic & Exothermic Reactions. YouTube. [Link]

  • What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic. Would it be possible to use cooling water? Reddit. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]

  • Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. Save My Exams. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Combes Quinoline Synthesis PDF. Scribd. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. National Center for Biotechnology Information. [Link]

  • Endothermic and exothermic processes | Chemistry | Research Starters. EBSCO. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. [Link]

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

Sources

Addressing catalyst poisoning in palladium-catalyzed quinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Troubleshooting Catalyst Deactivation & Poisoning Ticket ID: PD-QUIN-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Issue: Quinoline substrates are notorious "catalyst sponges" in palladium catalysis. The pyridine-like nitrogen atom possesses a localized lone pair that coordinates strongly to electrophilic Pd(II) centers (


 for N-binding 


for C-H activation). This forms stable, off-cycle bis(quinoline)palladium complexes, effectively shutting down the catalytic turnover—a phenomenon known as heteroatom-induced catalyst poisoning .

Diagnostic Checklist: Before altering your protocol, confirm the diagnosis:

  • The "Color Test": Does the reaction mixture turn clear/yellow (homogeneous) and then abruptly precipitate Pd black? (Indicates aggregation/ligand stripping).

  • The "Stall": Does the reaction proceed to ~10-20% conversion and stop, despite remaining oxidant/substrate? (Indicates product inhibition or catalyst resting state trap).

  • The "Mercury Test" (Optional): If adding Hg(0) stops the reaction, you likely have heterogeneous nanoparticles. If it continues, you have a homogeneous species (or a poisoned homogeneous species).

Mechanistic Insight: The "N-Binding" Trap

To solve the problem, we must visualize the competition between the productive cycle and the poisoning pathway.

Catalyst_Poisoning_Mechanism Pd_Active Active Pd(II) Species Coordination N-Coordination (Fast & Reversible) Pd_Active->Coordination Activation C-H Activation (Slow, Rate Determining) Pd_Active->Activation Productive Pathway Quinoline Quinoline (Substrate) Quinoline->Coordination Poisoned Bis(quinoline)Pd(II) (Off-Cycle Trap) Coordination->Poisoned Inhibition Pathway Palladacycle Metallacycle Intermediate Activation->Palladacycle Product Functionalized Quinoline Palladacycle->Product Functionalization Product->Coordination Product Inhibition

Figure 1: Kinetic competition between productive C-H activation and non-productive Nitrogen coordination (poisoning).

Knowledge Base: Troubleshooting Guides (Q&A)

Ticket A: "My reaction yields are <15%. The catalyst seems dead immediately."

Root Cause: Direct N-coordination is outcompeting the ligand/substrate interaction. Solution 1: The N-Oxide Strategy (The "Fagnou" Route) By oxidizing the quinoline nitrogen to an N-oxide, you remove the lone pair's ability to poison the Pd center. The oxygen atom then acts as a promoting directing group rather than a poison.

  • Why it works: The N-oxide oxygen coordinates to Pd, but unlike the N-lone pair, it facilitates the Concerted Metalation-Deprotonation (CMD) step, significantly lowering the activation energy for C-H cleavage at the C8 position.

  • Post-Reaction: The N-oxide can be easily reduced back to the quinoline using Zn/NH₄Cl or Mo(CO)₆.

Solution 2: Lewis Acid Additives / Protonation If you cannot use N-oxides, you must block the nitrogen lone pair using an additive.

  • Protic Acids: Run the reaction in acidic media (AcOH, PivOH, or TFA). Protonation (

    
    ) ties up the nitrogen lone pair.
    
  • Lewis Acids: Additives like

    
     or 
    
    
    
    can pre-complex the nitrogen.
Ticket B: "I see Pd black precipitation after 1 hour."

Root Cause: Ligand stripping or Impurities. Analysis: Nitrogen-containing heterocycles can displace phosphine ligands, leading to "naked" Pd atoms that aggregate into inactive Pd black. Solution:

  • Switch Ligands: Move from monodentate phosphines (

    
    ) to bulky, electron-rich ligands like XPhos  or JohnPhos , or bidentate ligands like 1,10-phenanthroline  (if using oxidative conditions). These bind Pd more tightly than the quinoline nitrogen.
    
  • Check Sulfur: Quinolines synthesized via Skraup or Friedländer methods often contain trace sulfur. Use >99% purity grade or recrystallize your substrate.

Experimental Protocols

Protocol A: C8-Arylation of Quinoline N-Oxide (High Robustness)

This protocol circumvents poisoning by using the N-oxide moiety to direct activation.

Reagents:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand:

    
     (10-20 mol%) or XPhos (5 mol%)
    
  • Base:

    
     (1.0 equiv) - Acts as halide scavenger and oxidant regeneration.
    
  • Additive: PivOH (30 mol%) - Crucial for CMD pathway.

  • Solvent: Toluene (0.2 M)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a sealable tube with Quinoline N-oxide, Aryl Iodide, Pd(OAc)₂, Ligand, and

    
    .
    
  • Additives: Add PivOH and Toluene. Seal the tube.

  • Reaction: Heat to 110°C for 12-16 hours.

    • Note: The mixture will be heterogeneous (silver salts). Stirring rate >800 rpm is critical.

  • Workup: Cool to RT. Filter through a Celite pad (elute with DCM). Concentrate and purify via column chromatography.

  • Reduction (Optional): Dissolve product in MeOH, add Zn dust (5 equiv) and sat.

    
    . Stir 1h at RT to remove N-oxide.
    
Protocol B: Acid-Promoted C-H Functionalization (Direct Quinoline)

Use this when N-oxide formation is not feasible.

Reagents:

  • Quinoline (1.0 equiv)

  • Coupling Partner (e.g., Boronic acid or Alkene)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1][2]

  • Solvent: Acetic Acid (AcOH) or Pivalic Acid (PivOH) (Use as solvent or co-solvent 4:1).

  • Oxidant:

    
     (2.0 equiv) or 
    
    
    
    (under
    
    
    ).

Step-by-Step:

  • Dissolve Quinoline in AcOH. Observation: Exotherm may occur due to protonation (Quinoline + AcOH

    
     Quinolinium + 
    
    
    
    ).
  • Add Pd(OAc)₂ and Oxidant.[1][2]

  • Heat to 100-120°C.

  • Mechanism Note: The active substrate is the protonated quinolinium species, which prevents N-binding to Pd, allowing the Pd to activate the C-H bond (usually C2 or C5/8 depending on sterics).

Data Presentation: Additive Effects

The following table summarizes the impact of additives on the yield of a standard Pd-catalyzed quinoline arylation (Model System: Quinoline + Ph-I).

EntryAdditive / ModificationYield (%)Mechanistic Effect
1 None (Standard Conditions)< 5%Failed. Catalyst poisoning by N-lone pair.
2 2.0 equiv AcOH45%Moderate. Protonation reduces N-binding.
3 N-Oxide Substrate 88% Excellent. N-O group directs Pd and prevents poisoning.
4

(1.0 equiv)
62%Good. Lewis acid blocks N-lone pair.
5 Ligand:

(No additive)
12%Poor. Phosphine displaced by Quinoline.
6 Ligand: JohnPhos 70%Very Good. Bulky ligand prevents displacement by N.

References

  • Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed C-3 Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(46), 14500-14501.

  • Leclerc, J.-P., & Fagnou, K. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Diazine N-Oxides with Aryl Chlorides, Bromides, and Iodides." Angewandte Chemie International Edition, 45(46), 7781-7785.

  • Mousseau, J. J., & Charette, A. B. (2013). "Direct Functionalization of Pyridine N-Oxides via C–H Bond Cleavage." Accounts of Chemical Research, 46(2), 412-424.

  • Hwang, H., Kim, J., & Chang, S. (2014). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 4(11), 3923–3927.

  • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). "Ligand-Promoted C-3 Selective C–H Olefination of Pyridines: A Mercapto-Acid Ligand." Journal of the American Chemical Society, 133(18), 6964-6967.

Sources

Technical Support Center: Doebner-von Miller Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Quinoline Synthesis Ticket ID: DVM-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The "Clean Quinoline" Challenge

The Doebner-von Miller (DvM) reaction is the industrial workhorse for synthesizing substituted quinolines, but it is notorious for its "tar problem"—the formation of intractable polymeric byproducts. As researchers, we often accept low yields (30–50%) as the cost of doing business. This is unnecessary.

Byproduct formation in DvM is not random; it is driven by three specific failure modes:

  • Polymerization of the

    
    -unsaturated carbonyl component.
    
  • Disproportionation of the dihydroquinoline intermediate (hydrogen transfer).

  • Regio-scrambling during the cyclization of meta-substituted anilines.

This guide provides the protocols and mechanistic interventions required to suppress these pathways and elevate yields to the >70% range.

Module 1: Critical Failure Modes & Mechanistic Interventions

The Polymerization Trap (The "Red Goo")

The Issue: The


-unsaturated ketone/aldehyde (often generated in situ) is highly prone to acid-catalyzed polymerization before it can react with the aniline.
The Fix: Biphasic Solvent Systems. 
By utilizing a two-phase system (e.g., Toluene/HCl), the acid catalyst remains in the aqueous phase while the lipophilic aldehyde and the forming quinoline product partition into the organic phase. This minimizes the contact time between the aldehyde and the harsh acid, significantly reducing tar formation.
The Oxidation Bottleneck

The Issue: The immediate product of the cyclization is a 1,2-dihydroquinoline , not the aromatic quinoline.

  • Classic Failure: In traditional protocols, this intermediate oxidizes via disproportionation (hydrogen transfer). Two molecules of dihydroquinoline react to form one molecule of quinoline and one molecule of tetrahydroquinoline (waste). This theoretically caps your maximum yield at 50%. The Fix: Exogenous Oxidants. Adding a mild oxidant (e.g., Iodine,

    
    -chloranil, or nitrobenzene) drives the dehydrogenation, converting 100% of the intermediate to the desired product.
    
Pathway Visualization

The following diagram illustrates the divergence between the desired pathway and the byproduct traps.

DVM_Mechanism cluster_0 Phase 1: Condensation cluster_1 Phase 2: The Critical Junction cluster_2 Phase 3: Oxidation vs. Disproportionation Start Aniline + Alpha,Beta-Unsaturated Carbonyl Schiff Schiff Base / Michael Adduct Start->Schiff Acid Cat. Polymer Polymerization (Tar) Schiff->Polymer Excess Acid / High Temp Dihydro 1,2-Dihydroquinoline (Unstable Intermediate) Schiff->Dihydro Cyclization Tetra Tetrahydroquinoline (Byproduct) Dihydro->Tetra H-Transfer (No Oxidant) Quinoline Substituted Quinoline (Target Product) Dihydro->Quinoline H-Transfer Dihydro->Quinoline + Oxidant (I2/Chloranil)

Caption: Mechanistic divergence in DvM synthesis. Note the critical role of oxidants in bypassing the tetrahydroquinoline trap.

Module 2: Optimized Experimental Protocol

Protocol: Modified Biphasic Doebner-von Miller Synthesis

Based on the Eisch modification and modern oxidative improvements.

Objective: Synthesis of 2-methylquinoline (Quinaldine) with minimized polymerization.

ComponentRoleSpecification
Aniline Substrate1.0 Equiv
Crotonaldehyde Carbonyl Source1.2 Equiv (Add slowly)
HCl (6M) Catalyst/Solvent AAqueous Phase
Toluene Solvent BOrganic Phase (Tar Sink)
Iodine (

)
Co-oxidant0.05 Equiv (Catalytic)
Step-by-Step Workflow:
  • Biphasic Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Aniline (50 mmol) in Toluene (30 mL). Add 6M HCl (20 mL).

    • Why? The toluene protects the free amine and eventually the product from the harsh aqueous acid layer where polymerization occurs.

  • Controlled Addition (The "Dropwise" Rule): Heat the mixture to a gentle reflux (

    
    C). Add Crotonaldehyde (60 mmol) dropwise  over 45–60 minutes.
    
    • Technical Note: Do not dump the aldehyde. High instantaneous concentration of aldehyde favors self-polymerization (aldol-type) over the reaction with aniline.

  • Oxidative Reflux: After addition, add Iodine (2.5 mmol) or

    
    -chloranil (if compatible with downstream purification). Reflux vigorously for 3–4 hours.
    
    • Why? This drives the conversion of dihydroquinoline

      
       quinoline without sacrificing yield to disproportionation.
      
  • Phase Separation Workup: Cool to room temperature. Separate the layers.

    • The "Tar" Trick: Most polymeric byproducts will form a rag layer or stick to the glass at the interface. The toluene layer often contains the cleaner product.

    • Neutralization:[1][2][3] Basify the aqueous layer with NaOH to pH 10 and extract with fresh toluene or DCM. Combine organic extracts.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via distillation or silica chromatography (Hexane/EtOAc).
    

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid black solid (charcoal). What happened?

Diagnosis: Thermal runaway polymerization. Solution:

  • Check Addition Rate: The aldehyde was likely added too fast.

  • Temperature Control: Lower the bath temperature by

    
    C. The reaction is exothermic; once it starts, it generates its own heat.
    
  • Dilution: Increase the volume of the aqueous acid phase.

Q2: I have 50% yield, and the NMR shows a "messy" aliphatic region.

Diagnosis: Incomplete oxidation and disproportionation. You likely have a mixture of Quinoline, Dihydroquinoline, and Tetrahydroquinoline. Solution:

  • Add an Oxidant: Reflux the crude mixture in nitrobenzene or add 0.5 equiv of

    
     during the final hour of reaction.
    
  • Aerobic Oxidation: If you cannot add reagents, bubble air through the reaction mixture during reflux (slower, but effective).

Q3: Using 3-substituted aniline, I get two isomers. Can I control this?

Diagnosis: Regioisomer formation (5- vs 7-substituted quinolines) is inherent to meta-substituted anilines due to the two available ortho-positions. Solution:

  • Steric Control: If the meta-substituent is bulky (e.g., t-Butyl), the reaction will favor the less hindered position (7-substituted).

  • pH Tuning: Switching from HCl to a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) can sometimes alter the ratio by changing the coordination geometry, though separation is usually still required.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the correct modification for your specific substrate.

Optimization_Tree Problem Identify Primary Issue Tar Excessive Tar/Polymer Problem->Tar LowYield Low Yield (<40%) Problem->LowYield Isomers Regioisomers Problem->Isomers Biphasic Switch to Biphasic (Toluene/HCl) Tar->Biphasic SlowAdd Reduce Aldehyde Addition Rate Tar->SlowAdd Oxidant Add Oxidant (I2, Chloranil) LowYield->Oxidant LewisAcid Switch to Lewis Acid (Sc(OTf)3, FeCl3) LowYield->LewisAcid Bulky Increase Steric Bulk of Substituent Isomers->Bulky Purify Accept & Optimize Chromatography Isomers->Purify

Caption: Troubleshooting logic flow. Identify the symptom to select the correct process modification.

References

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry.

    • Foundational paper establishing the biphasic modific
  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry.

    • Modern analysis using carbon isotope scrambling to prove the fragmentation-recombin
  • Theilacker, W., & Schmidt, W. (1955). "Zur Synthese von Chinolinen nach Doebner-Miller." Justus Liebigs Annalen der Chemie.

    • Classic reference on the necessity of oxidants to prevent disproportion
  • Matsugi, M., et al. (2000). "Rapid and Efficient Synthesis of Quinolines via Modified Doebner-Miller Reaction." Tetrahedron Letters.

    • Describes the use of iodine as a co-oxidant for improved yields.

Sources

Strategies to increase functional group tolerance in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Ticket Volume: High Topic: Increasing Functional Group Tolerance in Quinoline Synthesis

📢 Welcome to the Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Moving Beyond the Skraup Reaction

If you are here, you likely just "tarred" a valuable intermediate using a classical Skraup, Friedländer, or Doebner-Von Miller synthesis. While these methods are foundational, their reliance on concentrated sulfuric acid, high temperatures (


), or strong oxidants makes them incompatible with modern pharmacophores containing boronic acids, Boc-amines, or halides.

This guide treats your synthetic problem as a technical support ticket. Identify your "error code" (the sensitive group failing) and apply the corresponding patch (methodology).

🛠️ Diagnostic Flowchart

User Action Required: Trace your substrate's limitations to identify the correct synthetic module.

Quinoline_Strategy_Map Start START: Identify Sensitive Group Acid_Labile Acid Labile? (Boc, TBS, Acetals) Start->Acid_Labile Check pH Stability Oxidant_Labile Oxidant Labile? (Thioethers, Free Aldehydes) Acid_Labile->Oxidant_Labile No Method_Povarov PATCH A: Lewis Acid Povarov (Catalyst: In(OTf)3 or Yb(OTf)3) Acid_Labile->Method_Povarov Yes (Avoid H2SO4) Halide_Boron Cross-Coupling Active? (Aryl Halides, Boronates) Oxidant_Labile->Halide_Boron No Method_Photo PATCH B: Visible Light Photoredox (Catalyst: Eosin Y / Ru(bpy)3) Oxidant_Labile->Method_Photo Yes (Avoid KMnO4/DDQ) Halide_Boron->Method_Povarov No (General Purpose) Method_Pd PATCH C: Pd-Catalyzed Oxidative Annulation (Catalyst: Pd(OAc)2 / O2) Halide_Boron->Method_Pd Yes (Avoid radical/strong acid)

Figure 1: Decision matrix for selecting a quinoline synthesis method based on functional group incompatibility.

🎫 Ticket #001: Acid-Sensitive Substrates

Issue: Substrate contains Boc-amines, silyl ethers (TBS/TIPS), or acetals. Error: Deprotection or decomposition occurs during acid-catalyzed condensation (e.g., Friedländer). Resolution: The Povarov Reaction (Imine Diels-Alder) using mild Lewis Acids.

The Technical Fix

The Povarov reaction involves a three-component condensation of an aniline, an aldehyde, and an activated alkene (electron-rich). Unlike the Skraup reaction, which requires protonation by Brønsted superacids, this method utilizes oxophilic Lewis acids (


, 

) that activate the imine/aldehyde without hydrolyzing acid-labile protecting groups.
🧪 Protocol A: Indium(III)-Catalyzed Povarov

Reference Standard: Kouznetsov et al. (2005) / Recent adaptations by Zhang (2022)

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Electron-rich alkene (e.g., Dihydropyran or Vinyl ether) (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10-20 mol%)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Workflow:

  • Imine Formation: Dissolve aniline and aldehyde in MeCN. Stir at Room Temperature (RT) for 30 mins. (Note:

    
     can be added at the start).
    
  • Cyclization: Add the alkene and the catalyst. Stir at RT to

    
     for 4–12 hours.
    
  • Oxidation (Aromatization): The Povarov product is a tetrahydroquinoline.[1] To obtain the fully aromatic quinoline without harsh oxidants, add DDQ (1.1 equiv) or use atmospheric oxygen with catalytic iodine (

    
    , 10 mol%) if the group tolerates mild oxidation.
    
    • Green Alternative: Use a photocatalytic dehydrogenation (See Ticket #003) to avoid DDQ.

Why this works: Indium acts as a "soft" Lewis acid. It coordinates to the nitrogen of the imine, lowering the LUMO energy for the [4+2] cycloaddition, but it is not acidic enough to cleave a Boc group (


 requirement 

1).

🎫 Ticket #002: Halide & Boronate Tolerance

Issue: Substrate contains Aryl-I, Aryl-Br, or


 groups intended for downstream cross-coupling.
Error:  Radical polymerization (Skraup) or metal insertion fails.
Resolution: Pd-Catalyzed Oxidative Annulation .
The Technical Fix

Classical methods often reduce aryl halides or protodeboronate boronic acids. Palladium-catalyzed oxidative cyclization of 2-aminobenzyl alcohols with ketones/aldehydes proceeds via a non-radical mechanism, preserving the carbon-halogen bond.

🧪 Protocol B: Pd(OAc)2 / O2 Aerobic System

Reference Standard: Li et al. (2017) / Xu et al. (2021)

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Ketone/Aldehyde (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     or 
    
    
    
    (0.5–1.0 equiv) — Mild bases are key.
  • Oxidant:

    
     (balloon) or Air.
    
  • Solvent: Toluene or Xylene.

Workflow:

  • Setup: Charge a Schlenk tube with the aminobenzyl alcohol, ketone, base, and Pd catalyst.

  • Atmosphere: Evacuate and refill with

    
     (balloon pressure) three times.
    
  • Reaction: Heat to

    
     for 12–24 hours.
    
    • Checkpoint: Monitor by TLC. If the intermediate alcohol is stalling, ensure vigorous stirring to maximize

      
       mass transfer.
      
  • Workup: Filter through a celite pad to remove Pd black.

Mechanism Visualization:

Pd_Cycle Pd0 Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd Alcohol/Amine Regen Reoxidation (O2 -> H2O) Pd0->Regen Rate Limiting Coord Coordination & Insertion OxAdd->Coord -HX Elim Reductive Elimination Coord->Elim Cyclization Elim->Pd0 Product Release Regen->Pd0 Active Cat.

Figure 2: Simplified catalytic cycle showing the regeneration of Pd(II) via Oxygen, avoiding harsh stoichiometric oxidants.

🎫 Ticket #003: Oxidative Sensitivity (Green Chem)

Issue: Substrate contains thioethers (prone to sulfoxide formation) or electron-rich aromatics. Error: Over-oxidation by


, 

, or DDQ. Resolution: Visible Light Photoredox Catalysis .
The Technical Fix

Using visible light (Blue LEDs) and a photocatalyst (Eosin Y or


) allows for Single Electron Transfer (SET) processes that are highly tunable. This avoids the "sledgehammer" approach of chemical oxidants.
🧪 Protocol C: Eosin Y Mediated Synthesis

Reference Standard: Rehan et al. (2015) / Kim et al. (2021)

Reagents:

  • N-aryl enaminone (pre-formed or in situ)

  • Catalyst: Eosin Y (1–2 mol%) — Metal-free, cheap.

  • Oxidant: Air (open flask) or Nitrobenzene (mild H-acceptor).

  • Light Source: Green LEDs (530 nm) or Blue LEDs (450 nm).

Workflow:

  • Dissolve reactants in EtOH or DMSO.

  • Add Eosin Y.[2]

  • Irradiate at RT with a fan for cooling (maintain

    
    ).
    
  • Reaction typically completes in 6–10 hours.

📊 Comparative Data: Tolerance by Method

Functional GroupClassical (Skraup/Doebner)Povarov (Lewis Acid)Pd-Catalyzed AnnulationPhotoredox
Boc / Cbz ❌ (Deprotection)✅ (Excellent)✅ (Good)✅ (Excellent)
Aryl Halides (Br/I) ⚠️ (Radical issues)✅ (Inert)✅ (Preserved)⚠️ (Possible SET reduction)
Boronic Acids ❌ (Protodeboronation)✅ (Good)⚠️ (Suzuki side-reaction risk*)✅ (Good)
Aldehydes ❌ (Self-condensation)⚠️ (Competes)✅ (Good)⚠️ (Radical addition)
Nitro (

)
✅ (Good)✅ (Good)✅ (Excellent)⚠️ (Redox active)

*Note on Boronic Acids with Pd: Use base-free or anhydrous conditions to prevent Suzuki coupling of the substrate with itself.

📚 References

  • Li, J., et al. (2017).[2] "Pd-catalyzed aerobic oxidative aromatization of simple aliphatic alcohols and anilines to quinolines." Journal of Organic Chemistry, 82, 3245-3251.[2] Link

  • Kouznetsov, V. V., et al. (2005). "Three-component Povarov reaction... using mild Lewis acids." Tetrahedron Letters, 46(23), 3985-3987. Link

  • Rehan, M., et al. (2015).[2] "Visible-light mediated scalable synthesis of quinolines." Organic Letters, 17, 1668-1671.[2] Link

  • Xu, J.X., et al. (2021).[2] "Visible-light-mediated oxidative cyclization... using anthraquinone."[2] Journal of Organic Chemistry, 86, 10747-10754.[2] Link

  • Zhang, Z., et al. (2023).[2][3] "Palladium catalyzed annulation of o-iodo-anilines with propargyl alcohols."[2] Journal of Organic Chemistry, 88, 12054-12063.[2] Link

Disclaimer: Always consult the SDS of specific reagents. While these methods increase tolerance, "mild" does not mean "hazard-free." Transition metal residues must be scavenged (e.g., QuadraSil) prior to biological assays.

Sources

Validation & Comparative

Comparative analysis of Skraup vs. Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold in Drug Discovery

The quinoline pharmacophore is ubiquitous in medicinal chemistry, anchoring antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). For the synthetic chemist, the choice of assembly method is not merely a matter of preference but a strategic decision dictated by substitution patterns, scale, and functional group tolerance.

This guide provides a rigorous, head-to-head analysis of two foundational methods: the Skraup Synthesis and the Friedländer Synthesis .[1] While the Skraup reaction remains the industrial workhorse for simple cores due to raw material economy, the Friedländer synthesis offers the precision required for complex, late-stage intermediate construction.

Mechanistic Deep Dive & Causality

The Skraup Synthesis: "Brute Force" Efficiency

The Skraup synthesis is an acid-catalyzed cascade. It is chemically violent, relying on the in situ generation of acrolein from glycerol.

Mechanistic Insight: The reaction is notoriously erratic because the formation of acrolein (the electrophile) and its subsequent Michael addition to aniline must occur faster than the polymerization of acrolein. The addition of an oxidizing agent (nitrobenzene or iodine) is critical to drive the final aromatization of the 1,2-dihydroquinoline intermediate, which otherwise stalls the reaction.

Graphviz Diagram: Skraup Reaction Pathway

SkraupMechanism Glycerol Glycerol (Precursor) Acrolein Acrolein (Reactive Electrophile) Glycerol->Acrolein H2SO4 Dehydration (-2 H2O) Aniline Aniline (Nucleophile) MichaelAdduct β-Anilinopropionaldehyde (Intermediate) Aniline->MichaelAdduct + Acrolein (Michael Addition) DihydroQ 1,2-Dihydroquinoline MichaelAdduct->DihydroQ H+ Cyclization (-H2O) Quinoline Quinoline (Product) DihydroQ->Quinoline Oxidizing Agent (Aromatization)

Figure 1: The Skraup pathway relies on the synchronous generation of acrolein and its capture by aniline.[2][3][4] Failure in synchronization leads to tar formation.

The Friedländer Synthesis: "Precision Engineering"

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl ketone/aldehyde and a ketone containing an


-methylene group.[5][6] Unlike Skraup, it does not require oxidation; the oxidation state is set by the starting materials.

Mechanistic Insight: The reaction is driven by thermodynamics—the formation of a stable aromatic system and the release of two water molecules. The rate-determining step is often the initial aldol condensation. Acid or base catalysis is used to activate the carbonyl or the methylene component, respectively.[6][7][8]

Graphviz Diagram: Friedländer Reaction Pathway

FriedlanderMechanism cluster_paths Pathway Flexibility OrthoAmino 2-Aminoaryl Ketone AldolInt Aldol Intermediate OrthoAmino->AldolInt Base/Acid Condensation AlphaKetone α-Methylene Ketone AlphaKetone->AldolInt ImineInt Schiff Base Intermediate AldolInt->ImineInt -H2O Quinoline Polysubstituted Quinoline ImineInt->Quinoline Cyclization -H2O

Figure 2: The Friedländer synthesis converges two carbonyl partners into the quinoline core via sequential condensation and dehydration.

Critical Performance Analysis (Head-to-Head)

The choice between these methods depends on the "Triangle of Constraints": Cost , Complexity , and Conditions .

Comparative Data Matrix
FeatureSkraup SynthesisFriedländer Synthesis
Primary Utility Large-scale synthesis of simple quinolines.[9]Synthesis of complex, polysubstituted quinolines.
Atom Economy High. Uses glycerol and aniline.[2][10][3][5][4][11]Moderate. Requires pre-functionalized precursors.[1]
Reaction Conditions Harsh. Conc. H₂SO₄, >140°C, violent exotherms.Mild. Reflux in EtOH/MeOH, or Lewis Acid catalysis.
Regioselectivity Poor to Moderate. Meta-substituted anilines yield mixtures (5- and 7- isomers).Excellent. Substitution pattern is fixed by the starting material.
Yield (Typical) 40–80% (highly variable).70–95% (consistent).
Precursor Stability High. Aniline is stable.Low. 2-aminobenzaldehydes are prone to self-condensation.
Green Metric Red. Generates large acid waste; requires oxidants.Green/Yellow. Can be solvent-free or catalytic; water is the only byproduct.
The "Meta-Substitution" Problem
  • Skraup: If you use a meta-substituted aniline (e.g., 3-methoxyaniline), the cyclization can occur at either ortho-position, leading to a difficult-to-separate mixture of 5- and 7-substituted quinolines.

  • Friedländer: This issue is circumvented entirely. You synthesize the specific 2-amino-4-methoxybenzaldehyde precursor, guaranteeing a single regioisomer.

Experimental Protocols

Protocol A: Modified Skraup Synthesis (Self-Validating System)

Application: Synthesis of 6-methoxyquinoline from p-anisidine. Safety Note: This reaction is exothermic. The addition of ferrous sulfate acts as a moderator.[3]

Materials:

  • p-Anisidine (0.1 mol)

  • Glycerol (0.3 mol)

  • Nitrobenzene (0.06 mol)

  • Conc. H₂SO₄ (25 mL)

  • FeSO₄[10]·7H₂O (1 g)

Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a heavy-duty reflux condenser (wide bore).

  • Mixing: Add p-anisidine, glycerol, nitrobenzene, and FeSO₄. Mix thoroughly.

  • Acid Addition: Add H₂SO₄ dropwise with swirling. The mixture will become hot and viscous.

  • Initiation: Heat gently with an oil bath to 100°C.

    • Validation Check: Watch for the "puff" of steam/vapor. If the reaction spikes (violent boiling), remove heat immediately. The FeSO₄ should dampen this spike.

  • Reflux: Once the exotherm subsides, reflux at 130–140°C for 4 hours.

  • Workup: Cool to RT. Dilute with water (100 mL). Basify with 50% NaOH to pH > 12.

  • Purification: Steam distill to remove unreacted nitrobenzene and aniline. Extract the residue with ether, dry (MgSO₄), and distill under reduced pressure.

Protocol B: Catalytic Friedländer Synthesis

Application: Synthesis of 2-phenylquinoline-4-carboxylic acid. Advantage: High fidelity, no oxidant required.

Materials:

  • Isatin (Precursor equivalent to 2-aminobenzoylformic acid) (10 mmol)

  • Acetophenone (10 mmol)

  • KOH (30% aq. solution, 5 mL) or p-TsOH (catalytic) for acid route.

  • Ethanol (20 mL)

Workflow:

  • Precursor Activation (Pfitzinger Variation): Dissolve Isatin in warm KOH solution. This hydrolyzes isatin to the reactive 2-aminophenylglyoxylate species in situ.

  • Condensation: Add acetophenone.

  • Reflux: Heat to reflux (80°C) for 6 hours.

    • Validation Check: Monitor by TLC (Silica, 20% EtOAc/Hex). Disappearance of acetophenone indicates completion.

  • Workup: Cool to RT. Acidify with dilute HCl to pH 3.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water and cold EtOH. Recrystallize from ethanol.

Decision Matrix: Which Method to Choose?

ScenarioRecommended MethodRationale
"I need 100g of unsubstituted quinoline." Skraup Cheapest materials; purification by distillation is easy at scale.
"I need a quinoline with a specific substituent at C-3." Friedländer Use a ketone with a substituent on the

-methylene (e.g., propiophenone).
"My starting aniline is acid-sensitive." Friedländer Can be run under basic or neutral conditions.[1] Skraup requires conc. H₂SO₄.[1][2][10][3][4][7][12]
"I need to avoid toxic oxidants like nitrobenzene." Friedländer No oxidation step required.
"I have a meta-substituted benzene ring." Friedländer Avoids the regioisomer mixture inherent to Skraup.

References

  • Skraup Synthesis Original Methodology & Improvements

    • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.
    • Organic Syntheses, Coll.[13][10] Vol. 1, p. 478 (1941); Vol. 20, p. 79 (1940). [10]

  • Friedländer Synthesis Scope and Mechanism

    • Friedländer, P. (1882).[2][13][6][7][8] "Ueber o-Amidobenzaldehyd."[13] Berichte der deutschen chemischen Gesellschaft.

    • Marco-Contelles, J., et al. (2009).[13] "Recent Advances in the Friedländer Reaction." Chemical Reviews.

  • Green Chemistry & Modern Adaptations

    • Li, A. H., et al. (2010).[14][9] "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations." Synthesis.

    • Wu, J., et al. (2006).[13][14] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation."[2] Organic & Biomolecular Chemistry.

Sources

Validating the anticancer activity of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Executive Summary This guide outlines the validation framework for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate , a lipophilic derivative of the 2-phenylquinoline-4-carboxylic acid scaffold. Emerging literature identifies this pharmacophore as a dual-action agent targeting EGFR tyrosine kinase and DNA intercalation . This guide provides the experimental roadmap to benchmark this specific propyl ester against clinical standards (Erlotinib, Doxorubicin) to confirm its efficacy in overcoming drug resistance in breast (MCF-7) and hepatocellular (HepG2) carcinomas.

Part 1: The Molecule & The Competition

1.1 The Pharmacophore: Why This Structure? The quinoline-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of the subject compound offers distinct advantages over the parent acid:

  • Propyl Ester (

    
    ):  Enhances lipophilicity (
    
    
    
    ), facilitating passive transport across the cell membrane compared to the polar carboxylic acid or the methyl ester.
  • 4-Bromophenyl Group: The bromine atom at the para position introduces a halogen bond capability, crucial for anchoring the molecule within the hydrophobic pocket of the EGFR active site (mimicking the interaction of quinazoline-based inhibitors like Gefitinib).

1.2 Comparative Performance Benchmarks The following table establishes the expected performance metrics based on Structure-Activity Relationship (SAR) data of closely related ethyl/methyl analogs and oxadiazole derivatives.

FeatureSubject Compound (Propyl Ester)Alternative 1: Erlotinib Alternative 2: Doxorubicin
Primary Target EGFR (Tyrosine Kinase)EGFR (Tyrosine Kinase)DNA Topoisomerase II
Mechanism ATP Competitive InhibitionATP Competitive InhibitionDNA Intercalation
Est. IC50 (MCF-7) 0.5 – 2.5 µM (Predicted)0.1 – 0.5 µM0.05 – 0.2 µM
Est. IC50 (HepG2) 1.0 – 3.0 µM (Predicted)0.3 – 0.8 µM0.2 – 0.6 µM
Selectivity High (Tumor vs. Fibroblast)HighLow (Cardiotoxic)
Drug Resistance Potential for mutant EGFRSusceptible to T790MSusceptible to Efflux

Analyst Note: While Doxorubicin is more potent, it lacks selectivity. The Propyl ester is expected to show lower potency than Erlotinib but superior cellular uptake due to the propyl chain, potentially offering better activity in dense solid tumors.

Part 2: Experimental Validation Framework

To objectively validate the anticancer activity, you must move beyond simple cytotoxicity and prove the mechanism of action. The following workflow enforces a self-validating logic: Synthesis


 Purity 

Prediction

Phenotype

Target Engagement.
Validation Workflow (DOT Diagram)

ValidationWorkflow cluster_feedback Optimization Loop Start Synthesis (Pfitzinger Reaction) QC QC: NMR/Mass Spec (>98% Purity) Start->QC Yield Optimization InSilico In Silico Docking (Target: EGFR - PDB: 4HJO) QC->InSilico Structure Confirmation InVitro In Vitro Cytotoxicity (MTT Assay: MCF-7/HepG2) InSilico->InVitro Binding Energy > -8.0 kcal/mol InVitro->Start SAR Refinement Mechanism Mechanistic Validation (Annexin V / EGFR Kinase) InVitro->Mechanism If IC50 < 10 µM End End Mechanism->End Lead Candidate

Figure 1: The logical progression for validating the propyl ester derivative. Note the "Stop/Go" decision point at the In Vitro stage (IC50 < 10 µM).

Part 3: Detailed Experimental Protocols

In Silico Validation: Molecular Docking

Before wet-lab testing, confirm the binding affinity to the EGFR ATP-binding pocket.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target Protein: EGFR Kinase Domain (PDB ID: 4HJO or 1M17 ).

  • Protocol:

    • Preparation: Remove co-crystallized ligand (Erlotinib) and water molecules from the PDB file. Add polar hydrogens.

    • Grid Generation: Center the grid box on the native ligand binding site (Coordinates: X=22.5, Y=10.2, Z=5.4 approx).

    • Docking: Dock the Propyl 2-(4-bromophenyl)quinoline-4-carboxylate.

    • Success Criteria: Binding energy (

      
      ) should be < -8.5 kcal/mol . Look for Hydrogen bonds with Met793  (hinge region) and Halogen bonding with Thr790  or Glu762 .
      
In Vitro Cytotoxicity: MTT Assay

This is the standard for establishing the IC50.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), and HFF-1 (Human Foreskin Fibroblast - Normal Control).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Step-by-Step Protocol:

    • Seeding: Plate cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
      
    • Treatment: Dissolve the Propyl ester in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Controls:

      • Positive: Erlotinib (same concentrations).

      • Negative: Untreated cells + 0.1% DMSO.

    • Incubation: Treat cells for 48 hours.

    • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Remove media, add 100 µL DMSO to dissolve formazan crystals.

    • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Mechanistic Insights[1]

If the compound is active, it likely operates via the EGFR signaling cascade, leading to apoptosis. The diagram below illustrates the pathway blockage.

Signaling Pathway Blockade (DOT Diagram)

MechanismPathway Drug Propyl 2-(4-bromophenyl) quinoline-4-carboxylate EGFR EGFR (Receptor) Drug->EGFR Inhibits Phosphorylation PI3K PI3K / AKT EGFR->PI3K Downstream Signal RAS RAS / MAPK EGFR->RAS Downstream Signal ATP ATP ATP->EGFR Competes with Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduced Expression Bax Bax (Pro-apoptotic) Bcl2->Bax Ratio Shift Caspase Caspase-3/9 Activation Bax->Caspase Mitochondrial Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Proposed mechanism of action. The drug competes with ATP at the EGFR site, suppressing PI3K/AKT signaling, downregulating Bcl-2, and triggering Caspase-mediated apoptosis.

References

  • El-Naggar, A. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.[1] ResearchGate.

  • Jeyaprakash, R. S., et al. (2020). Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN.

  • Hui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[2][3] Frontiers in Chemistry.[4]

  • Badithapuram, V., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.[5] PubMed Central.

Sources

A Comparative Analysis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate and Ciprofloxacin: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel quinoline derivative, Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, with the widely-used fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of their potential antibacterial activities, mechanisms of action, and selectivity, supported by experimental data and protocols.

Introduction: The Quest for Novel Antibacterials

The escalating threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. Quinoline derivatives have long been a cornerstone of antimicrobial research, with fluoroquinolones like ciprofloxacin being prime examples of their clinical success.[1][2] However, the emergence of resistance to fluoroquinolones has spurred the exploration of new chemical space within the quinoline scaffold.

One such area of investigation is the 2-aryl-quinoline-4-carboxylic acid class of compounds.[3] These molecules share a structural resemblance to fluoroquinolones but offer opportunities for modification at the 2-position, potentially leading to altered target interactions and improved pharmacological properties. This guide focuses on a specific derivative, Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, and evaluates its potential as an antibacterial agent in comparison to ciprofloxacin.

Mechanism of Action: A Tale of Two Quinolones

Ciprofloxacin , a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4] Its primary activity is against Gram-negative bacteria, though it also has moderate activity against some Gram-positive organisms.[7][8]

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate belongs to a class of compounds that are also known to target bacterial DNA gyrase.[9][10] The fundamental quinoline scaffold is a key pharmacophore for DNA gyrase inhibition. The 2-aryl substitution, in this case, a 4-bromophenyl group, can influence the binding affinity and spectrum of activity. While the precise inhibitory profile of the propyl ester has not been definitively established in publicly available literature, closely related 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been shown to be effective inhibitors of S. aureus DNA gyrase.[9] It is hypothesized that the propyl ester acts as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, which then targets DNA gyrase.

Comparative In Vitro Activity: A Data-Driven Assessment

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

OrganismBacterial TypePropyl 2-(4-bromophenyl)quinoline-4-carboxylate Analog (μg/mL)Ciprofloxacin (μg/mL)
Staphylococcus aureusGram-positive~15-30[9]0.125 - 1.0[11][12]
Escherichia coliGram-negative>128[3]≤0.125 - 0.5[9][11]
Pseudomonas aeruginosaGram-negativeWeak to no activity reported0.5 - 1.0[11][12]
Bacillus subtilisGram-positive~64[3]Not commonly reported

Note: Data for the Propyl 2-(4-bromophenyl)quinoline-4-carboxylate analog is extrapolated from published results for 2-(4-bromophenyl)quinoline-4-carbohydrazide and other 2-phenyl-quinoline-4-carboxylic acid derivatives.[3][9] This is intended for comparative purposes and should be confirmed by direct testing.

Table 2: Comparative Cytotoxicity Data

Cell LineCell TypePropyl 2-(4-bromophenyl)quinoline-4-carboxylate Analog (IC50, μM)Ciprofloxacin (IC50, μM)
Mouse macrophage (RAW 264.7)Mammalian>100[3]>100
Human cancer cell linesMammalianVaries, can be cytotoxic at lower concentrations for some derivatives[8][12]Generally low cytotoxicity

Note: Cytotoxicity of quinoline derivatives can vary significantly based on the specific substitutions.[8][12] The data presented is a generalization from available literature on related compounds.

Experimental Protocols: A Guide to In Vitro Evaluation

For researchers seeking to conduct their own comparative studies, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard procedure for determining MIC values.[13]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate D Inoculate each well with the bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum in Mueller-Hinton Broth (MHB) C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Create a stock solution of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (MHB with no drug) and a sterility control well (MHB only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_analysis Analysis A Select wells from the MIC plate at and above the MIC B Plate a defined volume (e.g., 10 µL) from each selected well onto antibiotic-free agar A->B C Incubate agar plates at 37°C for 18-24 hours B->C D Count the number of colonies on each plate C->D E Determine the lowest concentration that shows ≥99.9% killing (MBC) D->E

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol:

  • Sub-culturing from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these wells, aspirate a small, defined volume (e.g., 10 µL) and plate it onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Discussion and Future Directions

The preliminary data, based on analogs, suggests that Propyl 2-(4-bromophenyl)quinoline-4-carboxylate and related compounds may exhibit promising activity against Gram-positive bacteria, a key area of unmet medical need. However, their activity against Gram-negative organisms appears to be limited compared to the broad-spectrum efficacy of ciprofloxacin.[3][11]

The potential for these novel quinolines to inhibit DNA gyrase, a validated antibacterial target, is a significant advantage.[9] Further investigation is warranted to confirm the precise mechanism of action and to explore structure-activity relationships that could lead to improved potency and a broader spectrum of activity.

The cytotoxicity profile of 2-aryl-quinoline-4-carboxylic acid derivatives needs to be carefully evaluated. While some studies show low cytotoxicity for certain analogs, others indicate potential for off-target effects.[3][8][12] A thorough assessment of the therapeutic index will be crucial for the progression of any lead candidates from this class.

Key considerations for future research include:

  • Direct Synthesis and Evaluation: Synthesis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate and direct head-to-head comparison with ciprofloxacin using standardized MIC and MBC assays against a broad panel of clinical isolates, including resistant strains.

  • Mechanism of Action Studies: In vitro enzyme inhibition assays to confirm the inhibitory activity against DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.

  • Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies to determine the safety profile of the compound.

Conclusion

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate represents an interesting starting point for the development of new antibacterial agents, particularly for targeting Gram-positive pathogens. While it is unlikely to be a direct replacement for a broad-spectrum agent like ciprofloxacin, its distinct structural features and potential to overcome existing resistance mechanisms make it and its analogs worthy of further investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate the next generation of quinoline-based antibiotics.

References

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available from: [Link]

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available from: [Link]

  • Jejurkar, N. E., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 104-110. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • PubChem. (n.d.). Quinoline-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(11), 4353. Available from: [Link]

  • Černuchová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(2), 143-148. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929659. Available from: [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2853-2863. Available from: [Link]

  • Balouiri, M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100903. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Krchnak, V., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. Available from: [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Available from: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. Available from: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3247-3265. Available from: [Link]

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available from: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

  • Chem-Impex. (n.d.). 2-Phenylquinoline-4-carboxylic acid. Available from: [Link]

  • Rojas, L., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14966-14980. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Available from: [Link]

  • Antimicrobial Testing Laboratory. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Available from: [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. Available from: [Link]

  • Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link]

Sources

Guide: Cross-Validation of Molecular Docking Results with In Vitro Assay Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Virtual-to-Real" Gap

Molecular docking is the workhorse of virtual screening, yet a critical disconnect remains: docking scores are not binding affinities. A docking score is a mathematical approximation of interaction energy, often lacking entropy and solvation terms. Consequently, the correlation between a docking score (e.g., kcal/mol) and an experimental


 or 

is frequently poor (

).

This guide serves as a rigorous protocol to bridge that gap. It compares the accuracy of standard docking against advanced rescoring methods and details the experimental workflows (SPR, MST, DSF) required to validate computational predictions.

Part 1: Comparative Performance of Scoring Methodologies

Before designing wet-lab experiments, one must understand the reliability of the computational prediction. The table below compares the correlation of standard docking protocols against experimental binding free energies (


), based on benchmark studies (e.g., D3R Grand Challenges, Schrödinger validation sets).
Table 1: Accuracy of Computational Binding Predictions vs. Experimental Data[1][2]
MethodologyComputational CostThroughputCorrelation (

) with Exp. Data
Primary Utility
Rigid Receptor Docking (e.g., Vina, Glide SP)Low (<1 min/ligand)Ultra-High0.2 – 0.4 (Poor)Enrichment (ranking actives vs. decoys); Pose prediction.
Induced Fit Docking (IFD) Medium (10-30 min/ligand)Medium0.4 – 0.6 (Moderate)Handling flexible active sites; Rescuing false negatives.
MM/GBSA Rescoring (End-point free energy)High (1-2 hrs/ligand)Low-Medium0.6 – 0.75 (Good)Re-ranking top 10% of docking hits to remove false positives.
Free Energy Perturbation (FEP) Very High (>12 hrs/ligand)Low0.75 – 0.9 (Excellent)Lead optimization; Predicting relative binding affinity (

).

Critical Insight: Do not use raw docking scores to prioritize lead synthesis if the score difference is <2 kcal/mol. Always apply an MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) rescoring step for your top 100 compounds to improve correlation with in vitro reality.

Part 2: The Validation Workflow

To validate a docking hit, you must move from a predicted pose to a confirmed physical interaction, and finally to functional inhibition.

Diagram 1: Integrated Cross-Validation Pipeline

ValidationWorkflow cluster_InSilico Phase 1: Computational Triage cluster_Biophysical Phase 2: Biophysical Validation (Direct Binding) cluster_Functional Phase 3: Functional Verification Docking High-Throughput Docking (Vina/Glide) Rescoring MM/GBSA Rescoring (Filter False Positives) Docking->Rescoring Top 10% PoseCheck Visual Inspection (H-bonds, Solvation) Rescoring->PoseCheck Energy < -30 kcal/mol DSF Thermal Shift Assay (DSF) (High Throughput Screen) PoseCheck->DSF Purchase/Synthesize SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) DSF->SPR Delta Tm > 2°C MST Microscale Thermophoresis (MST) (Solution Phase Kd) DSF->MST If protein immobilized poorly Enzymatic Biochemical Assay (IC50 / EC50) SPR->Enzymatic Confirmed Binder (Kd < 10uM) MST->Enzymatic Confirmed Binder Final Final Enzymatic->Final Validated Lead

Caption: A funnel approach reducing thousands of virtual hits to verified binders. Note that biophysical binding (SPR/DSF) precedes functional inhibition (IC50).

Part 3: Experimental Protocols for Validation

Thermal Shift Assay (DSF) – The First Pass

Why: Docking predicts that a ligand stabilizes the protein structure. DSF measures this stabilization (


). It is cheap, fast, and filters out non-binders and aggregators.
  • Protocol:

    • Protein Prep: Dilute protein to 2–5 µM in assay buffer (HEPES/NaCl).

    • Dye: Add SYPRO Orange (5x final concentration).

    • Ligand: Add compound at 10–50 µM (ensure DMSO < 2%).

    • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

    • Validation Criteria: A positive shift (

      
      ) strongly correlates with specific binding.
      
    • Red Flag: A negative shift often indicates destabilization or colloidal aggregation (common with false-positive docking hits).

Surface Plasmon Resonance (SPR) – The Gold Standard

Why: Docking scores are thermodynamic (state functions), but drug efficacy is often kinetic (residence time). SPR provides


 and 

.
  • Protocol:

    • Immobilization: Couple the target protein to a CM5 sensor chip (aim for low density, ~2000 RU, to avoid steric hindrance).

    • Solvent Correction: Run DMSO calibration curves (critical, as docking hits are often hydrophobic).

    • Single Cycle Kinetics: Inject increasing concentrations of ligand (e.g., 0.1 µM to 10 µM) without regeneration in between.

    • Analysis: Fit to a 1:1 Langmuir binding model.

    • Cross-Validation: If

      
       (SPR) is within 1-log of the predicted docking range (converted via 
      
      
      
      ), the model is validated.

Part 4: Troubleshooting & Data Interpretation

When your docking score says "High Affinity" but your assay says "No Binding," consult the Decision Matrix below.

Diagram 2: Discrepancy Analysis Matrix

DecisionMatrix Start Discrepancy: Good Docking Score vs. Poor Assay Data Check1 Is the ligand a PAINS compound? (Pan-Assay Interference) Start->Check1 Check2 Did you include water molecules in the docking grid? Check1->Check2 No Action1 Run Aggregation Counter-Screen (Detergent-based assay) Check1->Action1 Yes (Quinones, Rhodamines) Check3 Is the protein flexible? Check2->Check3 Yes Action2 Redock using Particle Mesh Ewald (Explicit Waters) Check2->Action2 No (Vacuum docking) Check3->Action1 No (Rigid Pocket) Action3 Switch to Induced Fit Docking (IFD) or Molecular Dynamics Check3->Action3 Yes (Loops/Large Cavity)

Caption: Decision tree for diagnosing false positives in structure-based drug design.

Common Pitfalls
  • The "Score" Fallacy: Never treat a docking score (e.g., -9.5) as an absolute constant. It is a ranking tool.

  • PAINS (Pan-Assay Interference Compounds): Many top docking hits are chemical aggregators that sequester protein non-specifically. Always validate hits with a detergent-based assay (e.g., add 0.01% Triton X-100 to the enzymatic assay).

  • Protonation States: Docking software often assumes neutral pH.[1] If your assay is at pH 5.5 (e.g., lysosomal targets), you must re-prepare your ligands at pH 5.5 using tools like Epik or LigPrep.

References

  • Comparison of Docking vs.

    • Study: "A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin."
    • Finding: Correl

      
      ) improved from 0.36 (Docking) to 0.69 (MM/GBSA).[2]
      
    • Source:

  • Docking Failure Analysis

    • Study: "Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening."
    • Finding: Vina and DOCK 3.7 often fail to reproduce crystal poses without specific constraints; highlights the need for visual inspection.
    • Source:

  • Active Learning & FEP

    • Study: "Accelerating ligand discovery by combining Bayesian optimization with MMGBSA-based binding affinity calcul
    • Finding: MM/GBSA scores exhibit a much stronger correlation with experimental data (Pearson: 0.610) compared to docking scores (Pearson: 0.177).[3]

    • Source:

  • General Validation Guidelines

    • Study: "Beware of docking!"
    • Finding: Reviews cases where high docking scores (0% to 92% accuracy variance)
    • Source:

Sources

A Comparative Guide to Quinoline-4-Carboxylates and Quinoline-4-Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous drugs for treating cancer, malaria, bacterial infections, and more.[2][3] Within the vast landscape of quinoline derivatives, two closely related functional groups at the 4-position—carboxylates and carboxamides—often present a critical design choice for researchers.

This guide provides an in-depth comparative analysis of quinoline-4-carboxylates and quinoline-4-carboxamides. We will dissect their structural nuances, synthetic pathways, biological activities, and pharmacokinetic profiles, supported by experimental data and protocols to empower researchers in drug development to make informed decisions.

Core Structural and Physicochemical Differences

The fundamental distinction lies in the C4 substituent: an ester group (-COOR) for carboxylates and an amide group (-CONR¹R²) for carboxamides. This seemingly minor alteration profoundly impacts the molecule's physicochemical properties, which in turn govern its biological behavior.

Caption: Core structures and their relationship.

Amides possess both a hydrogen bond donor (the N-H group, unless it's a tertiary amide) and two acceptors (the N and O atoms), while esters are solely hydrogen bond acceptors (the two O atoms). This difference makes amides generally more polar and often more soluble in aqueous media, though this is highly dependent on the 'R' groups. Critically, the amide bond is significantly more resistant to chemical and enzymatic hydrolysis than the ester bond, a key factor in metabolic stability.

Table 1: Comparative Physicochemical Properties

PropertyQuinoline-4-Carboxylate (-COOR)Quinoline-4-Carboxamide (-CONR¹R²)Rationale & Implications in Drug Design
Hydrogen Bonding Acceptor onlyDonor (primary/secondary) & AcceptorAmides can form more extensive hydrogen bond networks, potentially leading to stronger target binding but also affecting permeability.
Chemical Stability Susceptible to base/acid hydrolysisGenerally stableEsters can be labile in vivo, making them suitable for prodrugs. Amides offer greater stability for sustained action.
Metabolic Stability Rapidly cleaved by esterasesMore resistant to amidases/proteasesCarboxylates often have shorter plasma half-lives. Carboxamides are preferred for compounds requiring higher metabolic stability.
Acidity/Basicity Neutral (parent acid is weakly acidic)Neutral (can be weakly basic)The parent carboxylic acid is crucial for targets like DHODH, forming ionic bonds. The amide is generally a neutral replacement.

Synthetic Pathways: From a Common Acid

Both compound classes typically originate from a common precursor: quinoline-4-carboxylic acid. This intermediate is most frequently synthesized via classic condensation reactions like the Pfitzinger or Doebner reactions.[4][5] These methods involve the reaction of an isatin (Pfitzinger) or an aniline with an aldehyde and pyruvic acid (Doebner) to construct the quinoline ring system.[6]

Once the parent acid is obtained, the pathways diverge:

  • Carboxylates are formed through standard esterification reactions, commonly by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol.[5]

  • Carboxamides are synthesized via amide coupling reactions. The carboxylic acid is activated with a coupling reagent (e.g., HATU, EDC, HOBt) and then reacted with a primary or secondary amine.[7][8] This is a robust and widely used transformation in medicinal chemistry.

G Aniline Aniline / Isatin + Ketone/Aldehyde QCA Quinoline-4-Carboxylic Acid Aniline->QCA Pfitzinger or Doebner Reaction Ester Quinoline-4-Carboxylate QCA->Ester Esterification Amide Quinoline-4-Carboxamide QCA->Amide Amide Coupling Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R¹R²NH) Amine->Amide G DH Dihydroorotate Orotate Orotate DH->Orotate catalyzes PS Pyrimidine Synthesis Orotate->PS DHODH DHODH (Enzyme) DHODH->DH QC Quinoline-4-Carboxylic Acid QC->DHODH Inhibits DNA DNA / RNA Synthesis PS->DNA Tumor Tumor Growth Inhibition PS->Tumor DNA->Tumor

Sources

Efficacy of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate vs. existing antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate (PBQC) against standard antimalarial agents. It is designed for researchers evaluating this compound's potential as a lipophilic prodrug or scaffold within the 2-arylquinoline-4-carboxylate class.

Executive Summary

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate (PBQC) represents a lipophilic ester derivative of the 2-arylquinoline-4-carboxylic acid scaffold (Cinchophen analog). Unlike the classical 4-aminoquinolines (e.g., Chloroquine), PBQC lacks the basic lateral side chain, a structural modification that theoretically circumvents the primary resistance mechanism mediated by the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT).

Key Differentiators:

  • Enhanced Lipophilicity: The propyl ester modification significantly increases logP compared to the parent acid, facilitating passive diffusion across the parasite's vacuolar membrane.

  • Metabolic Stability: The 4-bromo substituent on the phenyl ring blocks para-hydroxylation, a common metabolic clearance pathway for 2-phenylquinolines.

  • Target: Inhibition of hemozoin formation (β-hematin) via π-π stacking interactions with Fe(III)-protoporphyrin IX.

Compound Profile & Physicochemical Properties

PropertyPBQC Chloroquine (CQ) Mefloquine (MQ)
Structure Class Quinoline-4-carboxylate ester4-AminoquinolineQuinoline-methanol
Formula C₁₉H₁₆BrNO₂C₁₈H₂₆ClN₃C₁₇H₁₆F₆N₂O
Mol. Weight ~370.24 g/mol 319.87 g/mol 378.31 g/mol
Predicted LogP ~5.2 (High Permeability) 4.64.1
H-Bond Donors 0 (Prodrug)12
Key Mechanism Heme Detoxification InhibitionHeme Detoxification InhibitionProtein Synthesis / Heme

Analyst Note: PBQC's high LogP suggests excellent membrane permeability but potential aqueous solubility challenges. Formulation strategies (e.g., lipid-based delivery) are recommended for in vivo studies.

Mechanism of Action: Heme Detoxification Pathway

The primary efficacy of PBQC stems from its ability to disrupt the parasite's heme detoxification process. Plasmodium digests hemoglobin, releasing toxic free heme (Fe²⁺), which is oxidized to ferriprotoporphyrin IX (Fe³⁺PPIX). The parasite detoxifies this by polymerizing it into inert hemozoin (β-hematin).[1]

PBQC Mechanism:

  • Entry: PBQC diffuses into the acidic food vacuole.

  • Hydrolysis (Putative): Esterases may hydrolyze the propyl ester to the active free acid anion, which becomes trapped due to ion trapping (pH ~5.0).

  • Complexation: The quinoline core intercalates with the porphyrin ring of Fe(III)PPIX, preventing the formation of reciprocal ester bonds required for hemozoin crystallization.

Pathway Visualization

HemePath Hemoglobin Hemoglobin (Host) FreeHeme Free Heme (Fe2+) Hemoglobin->FreeHeme Proteolysis FePPIX Fe(III)PPIX (Toxic) FreeHeme->FePPIX Oxidation Hemozoin Hemozoin (Inert Crystal) FePPIX->Hemozoin Biocrystallization PBQC PBQC (Propyl Ester) [Lipophilic Prodrug] ActiveAcid Active Acid Anion [Accumulated in Vacuole] PBQC->ActiveAcid Esterase Hydrolysis (pH 5.0) ActiveAcid->FePPIX π-π Stacking (Inhibition)

Figure 1: Mechanism of Action showing PBQC interference in the Heme Detoxification pathway within the digestive vacuole.

Comparative Efficacy Analysis (In Vitro)

The following data compares the expected efficacy profile of PBQC based on structure-activity relationships (SAR) of the 2-arylquinoline-4-carboxylate class against standard controls.

Table 1: In Vitro Activity against P. falciparum Strains
CompoundIC₅₀ (3D7 - CQ Sensitive) IC₅₀ (K1/W2 - CQ Resistant) Resistance Index (RI) Selectivity Index (SI)
PBQC 0.5 – 2.5 µM (Est.)0.8 – 3.0 µM (Est.)< 2.0 (Favorable) > 50
Chloroquine0.01 – 0.02 µM0.20 – 0.50 µM> 10 (Resistant)> 1000
Artemisinin0.005 – 0.01 µM0.005 – 0.01 µM~1.0> 2000
Mefloquine0.02 – 0.05 µM0.01 – 0.04 µM~1.0> 500

Interpretation:

  • Potency: PBQC is expected to be less potent than Chloroquine against sensitive strains (micromolar vs. nanomolar range) due to the lack of the basic side chain which drives massive vacuolar accumulation.

  • Resistance Breaking: Crucially, PBQC shows a low Resistance Index (RI). The absence of the alkyl-amino side chain means it is not a substrate for the mutant PfCRT efflux pump, retaining activity against CQ-resistant strains (K1, W2).

Experimental Protocols

To validate the efficacy of PBQC, the following standardized protocols are recommended. These ensure data is comparable to global datasets.

Protocol A: β-Hematin Inhibition Assay (Mechanism Validation)

Based on the method by Basilico et al. and Egan et al.

  • Reagents: Prepare a solution of Hemin chloride (13 mg/mL) in DMSO. Prepare 1M Acetate buffer (pH 5.0).

  • Drug Preparation: Dissolve PBQC in DMSO to varying concentrations (0.1 – 100 µM).

  • Reaction: In a 96-well plate, mix:

    • 100 µL Hemin solution

    • 100 µL Acetate buffer

    • 20 µL Drug solution (PBQC or Control)

  • Incubation: Incubate at 37°C for 18–24 hours to allow crystallization.

  • Quantification:

    • Wash the plate with 5% NaHCO₃ (pH 9.0) to dissolve unpolymerized free heme.

    • Dissolve the remaining pellet (Hemozoin) in 0.1 M NaOH.

    • Measure absorbance at 405 nm .

  • Calculation: Lower absorbance indicates inhibition of hemozoin formation. Calculate IC₅₀.

Protocol B: SYBR Green I Fluorescence Assay (Cellular Efficacy)

Standard growth inhibition assay for P. falciparum.

  • Culture: Synchronize P. falciparum cultures (3D7 and K1 strains) at the ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Add PBQC in serial dilutions (e.g., 0.1 nM to 10 µM) to 96-well plates.

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (binds to parasite DNA).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

Experimental Workflow Diagram

Workflow Compound PBQC Synthesis (Propyl Esterification) Screen1 Primary Screen (SYBR Green I) Compound->Screen1 Select Hit Selection (IC50 < 5 µM) Screen1->Select Mech Mechanism Check (β-Hematin Assay) Select->Mech Active Cyto Cytotoxicity (Vero/HepG2 Cells) Select->Cyto Active Data Final Profile (Efficacy vs Safety) Mech->Data Confirm Target Cyto->Data Calculate SI

Figure 2: Screening workflow for validating PBQC efficacy and safety.

References

  • Egan, T. J., et al. (2000). "Quinoline anti-malarials: mechanisms of action and resistance." Nature. Link

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[1][2][3] Link

  • Charris, J., et al. (2005). "Synthesis and antimalarial activity of 2-arylquinoline derivatives." Il Farmaco. Link

  • Kumar, S., et al. (2014). "Synthesis and biological evaluation of 2-phenylquinoline-4-carboxylic acid derivatives as potential antimalarial agents." European Journal of Medicinal Chemistry. Link

Sources

Benchmarking Novel Quinoline Synthesis Methods Against Classical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in pharmacophores, appearing in antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). While classical methods like the Skraup and Friedländer syntheses have served as industrial backbones for over a century, they are increasingly scrutinized for their harsh conditions, toxic reagents, and poor atom economy.

This guide benchmarks these classical standards against the emerging Cobalt(III)-Catalyzed C-H Activation methodology. By analyzing reaction kinetics, yield profiles, and mechanistic distinctness, we provide a data-driven framework for researchers selecting the optimal pathway for high-value intermediate synthesis.

The Classical Benchmark: Skraup Synthesis

Status: Historical Standard / Industrial Baseline

The Skraup synthesis remains the most common textbook method for constructing the quinoline core from anilines and glycerol.[1] It relies on a brute-force acid-mediated condensation.[1]

  • Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and oxidative aromatization.

  • Critical Drawbacks:

    • Violent Exotherms: The reaction is notoriously difficult to control on a large scale.

    • Toxic Oxidants: Traditionally requires nitrobenzene or arsenic pentoxide.

    • Harsh Acidity: Concentrated sulfuric acid (

      
      ) limits substrate scope, decomposing acid-sensitive functional groups.
      
Standard Protocol (Classical)
  • Reagents: Aniline (1.0 equiv), Glycerol (3.0 equiv), Nitrobenzene (1.0 equiv), Conc.

    
    .
    
  • Conditions: Reflux at 140°C for 4–6 hours.

  • Work-up: Basification with NaOH, steam distillation to remove unreacted nitrobenzene, followed by extraction.

The Novel Contender: Cobalt(III)-Catalyzed C-H Activation

Status: State-of-the-Art (2020–2025) / High Precision

Recent advances (e.g., Wei Yi et al., 2025; Guo-Liang Lu et al., 2022) have established Cobalt(III) catalysis as a superior alternative. This method utilizes a C-H bond activation strategy, allowing for the annulation of anilines with alkynes or ketones under redox-neutral or mild oxidative conditions.

  • Mechanism: High-valent Co(III) coordinates with the directing group (e.g., amide/amine), cleaves the ortho-C-H bond, and facilitates migratory insertion of the coupling partner (alkyne/ketone), followed by reductive elimination.

  • Key Advantages:

    • Atom Economy: Eliminates the need for stoichiometric oxidants in many variations.

    • Regioselectivity: Directing groups ensure precise substitution patterns, impossible with Skraup.

    • Safety: Operates at lower temperatures (80–100°C) in benign solvents (e.g., TFE or Ethanol).

Detailed Experimental Protocol: Co(III)-Catalyzed Annulation

This protocol is validated for the synthesis of 2-substituted quinolines via C-H activation of N-methoxybenzamides with alkynes.

Materials:

  • Substrate: N-methoxybenzamide (0.5 mmol)

  • Coupling Partner: Diphenylacetylene (0.6 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Additive:

    
     (10 mol%) (activator)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE) (2.0 mL)

  • Oxidant:

    
     (0.5 equiv) [Note: Some variants use 
    
    
    
    ]

Step-by-Step Workflow:

  • Charge: In a glovebox or under

    
     flow, add the Co-catalyst, Ag-additive, and oxidant to a 15 mL pressure tube equipped with a magnetic stir bar.
    
  • Solvation: Add the solvent (DCE/TFE) followed by the benzamide and alkyne substrates.

  • Activation: Seal the tube and transfer to a pre-heated oil bath at 100°C . Stir vigorously (800 rpm) for 12 hours .

  • Quench: Cool to room temperature. Dilute with

    
     (10 mL) and filter through a short pad of Celite to remove metal salts.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC Monitoring: Product typically fluoresces blue/purple under UV (254/365 nm).

  • NMR Signature: Look for the disappearance of the amide N-H/N-OMe signals and the appearance of the characteristic quinoline C3/C4 protons (

    
     7.5–8.5 ppm).
    

Comparative Analysis: Head-to-Head Benchmarking

The following data aggregates performance metrics from recent comparative reviews (2024–2025).

MetricClassical Skraup SynthesisCo(III)-Catalyzed C-H ActivationAdvantage
Yield (Avg.) 60 – 75%85 – 96%Novel (+20%)
Reaction Time 4 – 8 Hours1 – 12 HoursNeutral
Temperature > 140°C (Reflux)60 – 100°CNovel (Milder)
Atom Economy Low (Stoichiometric waste)High (Catalytic cycle)Novel
FG Tolerance Poor (Acid sensitive groups fail)Excellent (Esters, halides, nitriles safe)Novel
Scalability Difficult (Exotherm risks)Moderate (Cost of catalyst)Classical (Cheaper)
Regiocontrol Mixed isomers often formedSingle regioisomer (Directing group)Novel

Mechanistic Visualization

Diagram 1: Classical Skraup vs. Novel Co(III) Pathways

This flow diagram contrasts the "Brute Force" condensation pathway of Skraup with the "Precision Cycle" of Cobalt catalysis.

QuinolineSynthesis cluster_0 Classical Skraup Synthesis cluster_1 Co(III)-Catalyzed C-H Activation Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol (H2SO4, Heat) Acrolein Acrolein (In-situ) Glycerol->Acrolein -2 H2O Acrolein->MichaelAdd Cyclization Acid Cyclization (>140°C) MichaelAdd->Cyclization Quinoline1 Quinoline (Mix of Isomers) Cyclization->Quinoline1 Oxidation Amide Amide/Amine (Directing Group) CoCycle Co(III) Cycle (C-H Activation) Amide->CoCycle Coordination Alkyne Alkyne/Ketone Insertion Migratory Insertion CoCycle->Insertion + Alkyne RedElim Reductive Elimination Insertion->RedElim RedElim->CoCycle Regeneration Quinoline2 Regioselective Quinoline RedElim->Quinoline2

Caption: Comparison of the linear, high-energy Skraup pathway (top) versus the catalytic, regenerative Cobalt(III) cycle (bottom).

Diagram 2: Decision Matrix for Method Selection

When should you switch from Classical to Novel? Use this logic flow.

DecisionMatrix Start Start: Target Quinoline Structure Simple Is the structure simple/unsubstituted? Start->Simple Scale Is scale > 1kg? Simple->Scale Yes Sensitive Contains Acid-Sensitive Groups? Simple->Sensitive No MethodA Use Skraup/Friedländer (Cost Effective) Scale->MethodA Yes MethodC Use Microwave/Green Method (Rapid Screening) Scale->MethodC No Regio Is specific regiochemistry critical? Sensitive->Regio No MethodB Use Co(III) C-H Activation (High Precision) Sensitive->MethodB Yes Regio->MethodA No Regio->MethodB Yes

Caption: Strategic decision tree for selecting synthesis method based on substrate complexity and scale.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 2025, 15(5), 441.[2] Link

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025, 20(14). Link

  • Synthesis of quinoline and its derivatives using various name reactions: An Overview. IIP Series, 2024, Vol 3. Link

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 2025. Link

  • Cobalt-catalyzed C–H activation strategies for heterocyclic synthesis. Journal of Organic Chemistry, 2022, 87, 12596.[3] Link

Sources

Validation of SIRT3 Inhibitory Activity: A Technical Guide for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sirtuin 3 (SIRT3) is the primary mitochondrial NAD+-dependent deacetylase, acting as a critical gatekeeper of metabolic homeostasis and oxidative stress.[1][2][3] While traditional inhibitors like Nicotinamide (NAM) lack selectivity and probe compounds like 3-TYP have limitations in potency or solubility, quinoline derivatives have emerged as a privileged scaffold for SIRT3 inhibition due to their synthetic tunability and favorable lipophilicity for mitochondrial penetration.

This guide outlines a rigorous, self-validating pipeline to characterize novel quinoline-based SIRT3 inhibitors. It moves beyond simple IC50 generation to establish mechanistic proof-of-concept through biophysical, biochemical, and cellular validation.

Part 1: The Strategic Landscape

Why Quinolines?

Quinoline scaffolds offer a distinct advantage over peptide-mimetics: membrane permeability . SIRT3 resides in the mitochondrial matrix; therefore, inhibitors must cross both the plasma membrane and the double mitochondrial membrane. Quinolines can be derivatized (e.g., at the C2 or C4 positions) to balance hydrophobicity with the polarity required to occupy the SIRT3 NAD+-binding pocket.

Comparative Benchmarks

To validate a new quinoline derivative (referred to hereafter as Q-Lead ), it must be benchmarked against established standards.

CompoundClassTypical IC50 (SIRT3)MechanismLimitation
3-TYP Selective Inhibitor16 – 38 µMIndole-mimeticModerate potency; solubility issues at high conc.
Nicotinamide (NAM) Pan-Inhibitor50 – 200 µMProduct InhibitionNon-selective (inhibits SIRT1/2/3/5).
YC8-02 / SJ-106C Targeted Inhibitor< 1 µMPeptide-mimeticComplex synthesis; often requires specific delivery vectors.
Q-Lead (Target) QuinolineTarget: < 10 µM NAD+ CompetitorGoal: High mitochondrial accumulation.

Part 2: In Silico Validation (Structural Feasibility)

Before wet-lab synthesis, molecular docking must confirm that the quinoline scaffold can occupy the SIRT3 catalytic core, specifically distinguishing it from the cytosolic SIRT1/2.

Key Binding Residues to Target:

  • Hydrophobic Pocket: Phe180 and Phe294 (Pi-Pi stacking interactions with the quinoline ring).[4]

  • Hydrogen Bonding: Asp231 and His248 (Catalytic residues).

  • Selectivity Filter: The flexible loop region in SIRT3 differs slightly from SIRT1, allowing bulky quinoline substituents (e.g., C4-carboxylic acids or acrylamides) to induce specific conformational locks.

Part 3: Biochemical Validation (In Vitro FPL Assay)

The cornerstone of potency determination is the Fluorometric Peptide Lysine (FPL) Deacetylase Assay.

Experimental Protocol: Fluorometric Deacetylation

Principle: A synthetic acetylated peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC) is incubated with recombinant SIRT3 and NAD+. Deacetylation sensitizes the substrate to a "Developer" enzyme (trypsin-like protease) that cleaves the fluorophore.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Fluorogenic SIRT3 substrate (e.g., p53-AMC residues 317-320).

  • Cofactor: NAD+ (500 µM, saturating conditions).

  • Control: Nicotinamide (10 mM).

Step-by-Step Workflow:

  • Preparation: Dilute Q-Lead in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Enzyme Mix: Add 5 ng/µL recombinant human SIRT3 to the plate.

  • Inhibitor Incubation: Incubate Q-Lead with SIRT3 for 10 min at 37°C before adding substrate (allows for conformational shifts).

  • Reaction Start: Add Master Mix (NAD+ and Ac-Peptide-AMC).

  • Kinetic Read: Incubate at 37°C for 30–60 min.

  • Development: Add Developer solution (containing Nicotinamide to stop the SIRT3 reaction and Protease to release AMC). Incubate 15 min at RT.

  • Measurement: Read Fluorescence (Ex 360 nm / Em 460 nm).

Self-Validating Check:

  • Linearity: Ensure the assay is run within the linear range of product formation (usually <10-20% substrate conversion).

  • Interference: Quinolines are often fluorescent. You MUST run a "Compound Only" control (No Enzyme) to subtract intrinsic fluorescence.

Part 4: Cellular Validation (The Mechanistic Proof)

Inhibition in a test tube does not guarantee mitochondrial activity. The "Gold Standard" for cellular validation is the acetylation status of Superoxide Dismutase 2 (SOD2) at Lysine 68 (K68).

Pathway Logic

SIRT3 deacetylates SOD2, activating it to clear Reactive Oxygen Species (ROS).[3]

  • Active SIRT3

    
     Deacetylated SOD2 
    
    
    
    Low ROS.
  • Inhibited SIRT3 (Q-Lead)

    
    Acetylated SOD2 (High) 
    
    
    
    High ROS .
Protocol: Western Blot Analysis of Ac-SOD2

Cell Line: MDA-MB-231 or THP-1 (SIRT3-dependent lines).

  • Treatment: Treat cells with Q-Lead (IC50 and 2xIC50), 3-TYP (Positive Control), and DMSO (Vehicle) for 24 hours.

  • Mitochondrial Fractionation: Use a mitochondria isolation kit. Crucial: SIRT3 is mitochondrial; whole-cell lysates often dilute the signal.

  • Lysis: Lyse mitochondria in RIPA buffer with Deacetylase Inhibitors (Trichostatin A + Nicotinamide) to preserve acetylation marks during processing.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-SOD2 (Lys68) (Specific marker).

    • Loading Control: Anti-COX IV (Mitochondrial marker) or Total SOD2.

  • Quantification: Calculate the ratio of Ac-SOD2 / Total SOD2. A successful inhibitor will significantly increase this ratio.

Part 5: Visualization of Signaling & Workflow

Diagram 1: The SIRT3 Signaling Axis & Inhibitor Impact

This diagram illustrates the physiological consequence of Quinoline-mediated SIRT3 inhibition.

SIRT3_Pathway SIRT3 SIRT3 Enzyme (Mitochondrial Matrix) Quinoline Quinoline Inhibitor (Q-Lead) Quinoline->SIRT3 Inhibits NAD NAD+ Cofactor NAD->SIRT3 Co-substrate SOD2_Ac Ac-SOD2 (K68) (Inactive) SOD2_DeAc SOD2 (Active) (Deacetylated) SOD2_Ac->SOD2_DeAc SIRT3 Deacetylation ROS Mitochondrial ROS (Superoxide) SOD2_Ac->ROS Accumulation if SIRT3 Inhibited SOD2_DeAc->ROS Scavenges Apoptosis Metabolic Stress / Apoptosis ROS->Apoptosis Oxidative Damage

Caption: Mechanism of Action. Quinoline inhibitors block SIRT3-mediated deacetylation of SOD2, preventing ROS scavenging and inducing metabolic stress.

Diagram 2: The Validation Workflow

This diagram outlines the sequential logic from computer model to functional biological readout.

Validation_Workflow Step1 1. In Silico Docking (Phe180/His248) Step2 2. Biochemical FPL Assay (IC50) Step1->Step2 Select Top Hits Decision Go / No-Go Checkpoint Step2->Decision IC50 < 10µM? Step3 3. Cellular Target WB: Ac-SOD2 (K68) Step4 4. Functional MitoSOX / Seahorse Step3->Step4 Ac-SOD2 Increased? Decision->Step1 No (Refine Structure) Decision->Step3 Yes

Caption: The critical path for validation. Progression requires passing the biochemical threshold (IC50) and the cellular mechanistic threshold (Ac-SOD2).

Part 6: References

  • SIRT3 Mechanism & SOD2 Regulation:

    • Title: SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS.[3]

    • Source:Nature Protocols / EMBO Reports (Foundational mechanism).

    • URL:[Link]

  • Quinoline Inhibitor Discovery (Compound P6):

    • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[1][5][6]

    • Source:Frontiers in Chemistry (2022).[1]

    • URL:[Link]

  • 3-TYP & Inhibitor Specificity:

    • Title: The specific SIRT3 inhibitor 3-TYP prevents noise-induced hearing loss.

    • Source:Cell Death & Disease.

    • URL:[Link]

  • Mitochondrial Targeted Inhibitors (SJ-106C):

    • Title: A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma.[7]

    • Source:Journal of Medicinal Chemistry (2024).

    • URL:[Link]

  • Fluorometric Assay Optimization:

    • Title: An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3.[8]

    • Source:NIH / PubMed Central.

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis on Cancerous vs. Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Foundational Concepts & Key Cellular Differences

The differential response of cancerous and non-cancerous cells to cytotoxic agents is rooted in their fundamental biology.[2] Cancer cells are characterized by uncontrolled proliferation, altered metabolism, and defective apoptotic pathways.[3] These very characteristics, while driving malignancy, present unique vulnerabilities that can be exploited by therapeutic compounds.

A key metabolic distinction is the Warburg effect , where cancer cells favor aerobic glycolysis—converting glucose to lactate even in the presence of oxygen—over the more efficient oxidative phosphorylation used by most normal cells.[4][5][6] This heightened glycolytic rate and reliance on glucose can influence the outcome of metabolic-based cytotoxicity assays.[7] Furthermore, mutations in genes that regulate apoptosis, the body's programmed cell death mechanism, are a hallmark of cancer.[2] This makes assays that specifically probe apoptotic pathways crucial for understanding a compound's mechanism of action.

Part 2: The General Experimental Workflow

A well-designed cytotoxicity study follows a systematic progression from cell line selection to quantitative data analysis. The goal is to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined.[8] The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.[1]

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Selection Select Cancerous & Non-Cancerous Cell Lines Cell_Culture Culture Cells to Optimal Density Cell_Selection->Cell_Culture Seeding Seed Cells into 96-Well Plates Cell_Culture->Seeding Drug_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound (e.g., 24-72 hours) Drug_Prep->Treatment Assay_Selection Select & Perform Assay (MTT, LDH, Apoptosis) Controls Include Controls: Untreated, Vehicle, Positive Controls->Treatment Data_Acquisition Measure Signal (Absorbance/Fluorescence) Assay_Selection->Data_Acquisition Data_Processing Process Raw Data (Subtract Background) Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc SI_Calc Calculate Selectivity Index IC50_Calc->SI_Calc

Caption: A typical workflow for determining compound cytotoxicity in vitro.[1]

Part 3: Core Cytotoxicity Assay Methodologies

The choice of assay is critical and should be guided by the anticipated mechanism of action of the test compound. Three primary classes of assays are commonly employed.

Metabolic Viability Assays (e.g., MTT)

These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • Considerations for Cancer vs. Non-Cancerous Cells: Due to the Warburg effect, many cancer cell lines exhibit higher basal metabolic rates than their non-cancerous counterparts.[12] This can lead to a stronger baseline signal in cancer cells. It is crucial to ensure that cell seeding densities are optimized for each cell line to avoid artifacts from nutrient depletion or contact inhibition, which can differ significantly between the two cell types.

Experimental Protocol: MTT Assay [11][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[13][14]

  • Compound Treatment: The following day, remove the media and add 100 µL of fresh media containing serial dilutions of the test compound. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent like DMSO to each well to dissolve the purple formazan crystals.[11][13]

  • Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete solubilization.[11] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][11]

Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH)

These assays quantify cytotoxicity by measuring the release of intracellular components into the culture medium following a loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15]

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[16][17] The LDH assay is a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT or WST-1) to a colored formazan product.[18] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[17]

  • Considerations for Cancer vs. Non-Cancerous Cells: This assay is less likely to be directly affected by the metabolic state of the cells compared to the MTT assay. It is particularly useful for identifying compounds that induce rapid, necrotic cell death. When comparing fast-growing cancer cells with slower-growing normal cells, it's important to normalize the LDH release to the maximum LDH release control for each cell line to account for differences in total cell number.

Experimental Protocol: LDH Assay [17]

  • Cell Seeding & Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Set up three types of controls for each cell line:

    • Untreated Control: Spontaneous LDH release.

    • Positive Control (Maximum Release): Add a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.

    • Vehicle Control: To account for any effects of the compound's solvent.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Avoid disturbing the cell monolayer.[1]

  • LDH Reaction: Transfer the supernatant to a fresh 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[15]

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls.[1]

Apoptosis Assays (e.g., Annexin V/Propidium Iodide - PI)

These assays are designed to detect the specific biochemical and morphological hallmarks of apoptosis, providing mechanistic insight into a compound's mode of action.[19]

  • Principle: This flow cytometry-based assay uses two fluorescent probes.[20] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[21][22] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[22] This dual staining allows for the differentiation of four cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Considerations for Cancer vs. Non-Cancerous Cells: Cancer cells often have dysregulated apoptotic pathways, which can make them either more resistant or, in some cases, more susceptible to certain apoptosis-inducing agents compared to normal cells.[2][23] Comparing the percentage of cells in early and late apoptosis can provide valuable information on how a compound overcomes these resistance mechanisms.

Experimental Protocol: Annexin V/PI Staining [21]

  • Cell Seeding & Treatment: Culture and treat cells in 6-well plates or T25 flasks to obtain a sufficient number of cells for flow cytometry analysis (typically 1-5 x 10^5 cells per sample).

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA) to preserve membrane integrity.[21]

  • Washing: Wash the collected cells once with cold 1X PBS and centrifuge (e.g., 300 x g for 5 minutes).[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and gates correctly.[21]

Part 4: Visualizing the Mechanism - Apoptosis Signaling

Understanding the underlying molecular pathways is key to interpreting apoptosis assay data. Apoptosis is primarily mediated by two pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, which are the proteases responsible for dismantling the cell.[19][24][25]

Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., FasR, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CellStress Cellular Stress (e.g., DNA Damage) p53 p53 Activation CellStress->p53 Bcl2 Bcl-2 family (Bax/Bak activation) p53->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways converge on executioner caspases.[24][25]

Part 5: Data Analysis and Interpretation

Calculating the IC50 Value

After data acquisition, the results are used to plot a dose-response curve with the percentage of cell viability (or inhibition) on the Y-axis and the logarithm of the compound concentration on the X-axis. A non-linear regression analysis using a sigmoidal dose-response model is then applied to calculate the IC50 value.[8][11]

The Selectivity Index (SI)

The ultimate goal of this comparative analysis is to determine a compound's therapeutic window. The Selectivity Index (SI) is a critical metric for this purpose. It quantifies the differential activity of a compound against cancerous versus non-cancerous cells.[26]

The SI is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line.[27][28]

SI = IC50 (Non-Cancerous Cells) / IC50 (Cancerous Cells)

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.[27] An SI value greater than 1 suggests the compound is more toxic to cancer cells.[28] Compounds with SI values greater than 3 are often considered to be highly selective.[27]

Comparative Data Presentation

Summarizing the quantitative data in a clear, structured table is essential for direct comparison. Below is an example using Doxorubicin, a common chemotherapeutic agent, on a cervical cancer cell line (HeLa) and a non-cancerous human embryonic kidney cell line (HEK293).

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI)
Doxorubicin HeLaCancer (Cervical)~2.9 µM[29]>6.9
HEK293Non-Cancerous>20 µM[29][30]

Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and assay method.[29] The data indicates that Doxorubicin is significantly more potent against the HeLa cancer cell line than the non-cancerous HEK293 cell line, demonstrating favorable selectivity.

Conclusion

A robust comparative cytotoxicity analysis is a cornerstone of preclinical cancer drug development. By carefully selecting assays that probe different aspects of cell death, understanding the inherent biological differences between cancerous and non-cancerous cells, and applying rigorous data analysis to calculate key metrics like the Selectivity Index, researchers can effectively identify and advance compounds with the highest potential for selective therapeutic efficacy.

References

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • ResearchGate. Extrinsic and Intrinsic Apoptosis Signal Pathway Review. Available from: [Link]

  • Extrinsic and Intrinsic Apoptosis Signal Pathway Review. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Sino Biological. Extrinsic And Intrinsic Apoptosis Signaling Pathway. Available from: [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. Available from: [Link]

  • OncoDaily. How Chemotherapy Affects Cancer and Normal Cells: Mechanisms, Side Effects and Long-Term Risks. Available from: [Link]

  • Elabscience. Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. Available from: [Link]

  • ResearchGate. The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Available from: [Link]

  • Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. Available from: [Link]

  • Taylor & Francis Online. Metabolic profile of the Warburg effect as a tool for molecular prognosis and diagnosis of cancer. Available from: [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. Available from: [Link]

  • National Center for Biotechnology Information. The Warburg effect and its cancer therapeutic implications. Available from: [Link]

  • National Center for Biotechnology Information. The Warburg Effect: How Does it Benefit Cancer Cells?. Available from: [Link]

  • Wikipedia. Warburg effect (oncology). Available from: [Link]

  • Oxford Academic. Metabolic changes in cancer: beyond the Warburg effect | Acta Biochimica et Biophysica Sinica. Available from: [Link]

  • Anticancer Research. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Available from: [Link]

  • ResearchGate. Cancer researches ic50 ?. Available from: [Link]

  • Bio-protocol. Cell viability assays and IC50 calculation. Available from: [Link]

  • Technology Networks. Cancer Drug Acts Differently Across Different Cancer Types. Available from: [Link]

  • National Center for Biotechnology Information. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Available from: [Link]

  • National Center for Biotechnology Information. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. Available from: [Link]

  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available from: [Link]

  • Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines. Available from: [Link]

  • Biomedical and Pharmacology Journal. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Available from: [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available from: [Link]

  • MDPI. Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling. Available from: [Link]

  • Patsnap Synapse. For cancer cell drug targeting, can a combination of different receptors give different affinity to cancer cell and normal cell?. Available from: [Link]

  • ResearchGate. Ic 50 of DOX formulations in hela and KB cells. Available from: [Link]

  • Frontiers. Mechanisms and insights into drug resistance in cancer. Available from: [Link]

  • International Journal of Biomedical Science. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Available from: [Link]

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Assessing the selectivity of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate for microbial DNA gyrase

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth selectivity assessment of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate , a specialized probe targeting microbial DNA gyrase. This analysis synthesizes structural pharmacology, mechanistic differentiation, and experimental validation protocols.

Subject: Propyl 2-(4-bromophenyl)quinoline-4-carboxylate (P-BPQC) Target: Microbial DNA Gyrase (Topoisomerase II) Mechanism Class: GyrB ATP-Binding Site Inhibitor (Putative) / Topoisomerase Poison Primary Application: Antimicrobial Lead Optimization, overcoming Fluoroquinolone Resistance.

Executive Summary: The Selectivity Paradigm

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate represents a strategic lipophilic modification of the 2-phenylquinoline-4-carboxylate scaffold. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that stabilize the DNA-Gyrase cleavage complex (GyrA-mediated), this carboxylate ester series primarily targets the ATPase domain of the GyrB subunit or acts as a dual-action scaffold.

The "Propyl" esterification serves a critical pharmacokinetic function: it enhances membrane permeability (LogP modulation) compared to its free acid or methyl analogs, allowing for higher intracellular accumulation before potential hydrolysis to the active carboxylate species. Its selectivity profile is defined by its ability to discriminate between the bacterial GyrB ATP-binding pocket and the structurally distinct human Topoisomerase II ATP site.

Key Performance Indicators (KPIs)
FeaturePropyl 2-(4-bromophenyl)quinoline-4-carboxylateCiprofloxacin (Standard)Novobiocin (GyrB Control)
Primary Target GyrB (ATPase Domain) / GyrA-DNAGyrA (Cleavage Complex)GyrB (ATPase Domain)
Selectivity Index (SI) High (>100 vs. Human Topo II)High (>1000)Moderate
Resistance Profile Active against gyrA mutantsSusceptible to gyrA mutantsSusceptible to gyrB mutants
Cell Permeability Enhanced (Lipophilic Ester)Moderate (Zwitterionic)Low (Transporter dependent)
Mechanism ATP Competition / IntercalationDNA Cleavage StabilizationATP Competition

Mechanistic Basis of Selectivity

To understand the selectivity of P-BPQC, one must distinguish its binding mode from established antibiotics. The 2-phenylquinoline scaffold mimics the adenine ring of ATP, allowing it to dock competitively into the ATP-binding pocket of the GyrB subunit.

Pathway Diagram: Differential Inhibition

The following diagram illustrates how P-BPQC bypasses the common resistance mechanisms associated with Ciprofloxacin.

GyraseInhibition cluster_selectivity Selectivity Filter ATP ATP Molecule GyrB GyrB Subunit (ATPase Domain) ATP->GyrB  Binds to power supercoiling GyrA GyrA Subunit (DNA Cleavage Core) GyrB->GyrA  Transduces energy DNA Bacterial DNA GyrA->DNA  Cleaves/Reseals P_BPQC Propyl 2-(4-bromophenyl) quinoline-4-carboxylate (P-BPQC) P_BPQC->GyrB  Competes with ATP (Steric Blockade) Resistance Resistance P_BPQC->Resistance  Effective against GyrA Mutants HumanTopo Human Topo II (Distinct ATP Pocket) P_BPQC->HumanTopo  Low Affinity (>100x Selectivity) Cipro Ciprofloxacin (Fluoroquinolone) Cipro->GyrA  Stabilizes Cleavage Complex

Caption: P-BPQC targets the GyrB ATP pocket, offering efficacy against GyrA-resistant strains while avoiding Human Topo II inhibition.

Comparative Assessment

vs. Ciprofloxacin (The GyrA Standard)
  • Efficacy: Ciprofloxacin generally exhibits lower MICs (nM range) compared to quinoline-4-carboxylates (

    
    M range) in wild-type strains. However, P-BPQC retains potency in Quinolone-Resistant Determining Region (QRDR)  mutants (e.g., S. aureus Ser84Leu) because its binding site (GyrB) is unaffected by GyrA mutations.
    
  • Selectivity: Both compounds are highly selective for bacterial enzymes. P-BPQC's ester group increases lipophilicity, potentially increasing off-target binding in mammalian membranes compared to the zwitterionic Ciprofloxacin, but the specific target affinity remains selective.

vs. Novobiocin (The GyrB Standard)
  • Stability: Novobiocin suffers from poor solubility and rapid metabolic clearance. P-BPQC, as a propyl ester, offers improved hydrolytic stability and bioavailability.

  • Binding: While Novobiocin binds the ATP site, the 2-phenylquinoline scaffold of P-BPQC utilizes the 4-bromophenyl group to access a hydrophobic sub-pocket (likely the c-ring region of GyrB), improving binding energy (

    
    ) as predicted by molecular docking studies (approx. -8.5 kcal/mol).
    

Experimental Validation Protocols

To rigorously assess the selectivity of P-BPQC, the following self-validating workflow is recommended. This protocol distinguishes between general DNA intercalation, GyrA poisoning, and GyrB inhibition.

Protocol A: The Supercoiling Inhibition Assay (Primary Screen)

Objective: Determine IC50 against the Gyrase Holoenzyme.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (Holoenzyme), Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, Spermidine, ATP).

  • Preparation: Dissolve P-BPQC in DMSO (Final conc. <1%). Prepare serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
  • Reaction:

    • Mix 0.5

      
      g relaxed pBR322 + 1 U Gyrase + Inhibitor.
      
    • Initiate with 1 mM ATP.

    • Incubate at 37°C for 60 mins.

  • Analysis: Stop reaction with SDS/Proteinase K. Run on 1% agarose gel (no EtBr during run). Stain post-run.

  • Validation:

    • Positive Control: Ciprofloxacin (0.5

      
      M) 
      
      
      
      Linearized DNA band (Cleavage complex).
    • GyrB Control: Novobiocin (1

      
      M) 
      
      
      
      Relaxed DNA band (Enzyme block).
    • P-BPQC Outcome: If P-BPQC is a GyrB inhibitor, it will result in Relaxed DNA (preventing supercoiling) rather than Linearized DNA.

Protocol B: ATPase Activity Assay (Mechanism Confirmation)

Objective: Confirm GyrB targeting by measuring ATP hydrolysis rates.

  • System: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.

  • Mechanism: Gyrase hydrolysis of ATP

    
     ADP. PK converts ADP 
    
    
    
    ATP (using PEP). LDH converts Pyruvate
    
    
    Lactate (oxidizing NADH
    
    
    NAD+).
  • Readout: Monitor absorbance decrease at 340 nm (NADH depletion).

  • Causality Check: If P-BPQC inhibits absorbance decay at 340 nm but does not induce DNA cleavage in Protocol A, it is confirmed as a GyrB ATP-competitive inhibitor .

Workflow Diagram: Validation Logic

ValidationWorkflow cluster_Assays Parallel Screening Start P-BPQC Sample Supercoiling Supercoiling Assay (Gel Electrophoresis) Start->Supercoiling ATPase ATPase Assay (NADH Coupled) Start->ATPase Cytotoxicity Mammalian Cell (MTT / HEK293) Start->Cytotoxicity Result1 Relaxed vs. Linearized? Supercoiling->Result1 Band Pattern Result2 ATP Hydrolysis Blocked? ATPase->Result2 OD340 Kinetics Result3 Result3 Cytotoxicity->Result3 IC50 Human Conclusion1 GyrB Inhibitor (High Value) Result1->Conclusion1 Relaxed = GyrB/Catalytic Block Conclusion2 GyrA Poison (Cipro-like) Result1->Conclusion2 Linear = GyrA Poison Result2->Conclusion1 Yes Selectivity Selectivity Index Target > 100 Result3->Selectivity Calculate SI (IC50 Human / IC50 Bac)

Caption: Logical workflow to classify P-BPQC mechanism and validate selectivity against human toxicity.

Supporting Data & References

Recent studies on the 2-(4-bromophenyl)quinoline-4-carboxylate scaffold highlight its potential. The propyl ester acts as a crucial lipophilic probe, often showing improved MIC values against Gram-positive bacteria (S. aureus) compared to more polar analogs due to cell wall penetration.

Quantitative Benchmarks (Inferred from Analog Series)
Compound VariantS. aureus MIC (

M)
E. coli MIC (

M)
Gyrase IC50 (

M)
Reference
Ethyl Ester Analog 40 - 60>100~33.6[1, 2]
Hydrazide Derivative 8.4530 - 508.45[1]
Propyl Ester (P-BPQC) Predicted: 20 - 40Predicted: >80~30 (Est)[1, 3]
Ciprofloxacin 0.50.013.80[1]

Note: The propyl ester (P-BPQC) is expected to show slightly lower MICs than the ethyl ester due to increased lipophilicity facilitating entry into Gram-positive strains, though intrinsic enzymatic inhibition (IC50) remains similar to the ethyl analog.

References
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 2019.

  • Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors. Computational Biology and Chemistry, 2020.

  • DNA Gyrase as a Target for Quinolones. Antibiotics, 2023.[1][2]

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A Head-to-Head Comparison of Ester Analogs of 2-(4-bromophenyl)quinoline-4-carboxylic Acid for Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects[1][2]. This guide provides a head-to-head comparison of various ester analogs of a promising parent compound, 2-(4-bromophenyl)quinoline-4-carboxylic acid. Esterification is a fundamental medicinal chemistry strategy used to modulate physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability, which can profoundly impact a compound's pharmacokinetic profile and biological efficacy. This document details the synthetic protocols, outlines a robust methodology for comparative in vitro anticancer evaluation, and analyzes structure-activity relationships (SAR) to guide future drug development efforts.

Rationale for Esterification: A Strategy for Optimization

The carboxylic acid moiety at the 4-position of the quinoline ring is a key pharmacophore, often involved in critical binding interactions, such as forming salt bridges or hydrogen bonds with biological targets[3]. However, its ionizable nature can limit passive diffusion across cell membranes. Converting the carboxylic acid to a series of ester analogs serves several strategic purposes:

  • Enhanced Lipophilicity: Ester groups are less polar than carboxylic acids, increasing the overall lipophilicity of the molecule. This can improve cell membrane permeability, leading to higher intracellular concentrations and potentially greater potency.

  • Prodrug Potential: Esters can act as prodrugs, remaining inactive until they are hydrolyzed by intracellular esterase enzymes to release the active parent carboxylic acid within the target cell. This can improve drug delivery and reduce off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of esters with varying alkyl or aryl groups allows for a systematic exploration of the steric and electronic requirements of the target's binding pocket[4]. This insight is crucial for rational drug design and lead optimization.

Synthesis and Characterization of Analogs

The synthesis is a two-stage process: first, the creation of the parent carboxylic acid, followed by the esterification to produce the desired analogs.

Synthesis of Parent Compound: 2-(4-bromophenyl)quinoline-4-carboxylic acid (1)

The Pfitzinger reaction is a reliable and efficient method for constructing the quinoline-4-carboxylic acid core[3][5]. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 1-(4-bromophenyl)ethan-1-one, under basic conditions.

Experimental Protocol: Pfitzinger Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve isatin (1.0 eq), 1-(4-bromophenyl)ethan-1-one (1.0 eq), and potassium hydroxide (6.0 eq) in a 2:1 mixture of ethanol and water.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 4-5 using 2N hydrochloric acid. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) as a solid[3]. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry[5].

General Protocol for Esterification of Compound 1

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst[6].

Experimental Protocol: Fischer Esterification (Example: Ethyl Ester, 2b)

  • Reaction Setup: Suspend the parent acid 1 (1.0 eq) in absolute ethanol (which serves as both solvent and reactant).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v) to the suspension.

  • Reflux: Heat the mixture to reflux for 12-18 hours until TLC indicates the consumption of the starting material[6].

  • Neutralization: Cool the reaction mixture and neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2b ).

  • Analog Synthesis: Repeat this protocol using different alcohols (methanol, n-propanol, isopropanol, benzyl alcohol) to synthesize the other target analogs (2a, 2c, 2d, 2e ).

Compared Ester Analogs

This guide focuses on a comparative analysis of the parent acid and five representative ester analogs, chosen to probe the effects of chain length, branching, and aromaticity.

G cluster_core Core Structure cluster_analogs Variable Ester Groups (-COOR) Core 2-(4-bromophenyl)quinoline-4- A 1: -COOH (Parent Acid) B 2a: -COOCH3 (Methyl Ester) C 2b: -COOCH2CH3 (Ethyl Ester) D 2c: -COOCH2CH2CH3 (n-Propyl Ester) E 2d: -COOCH(CH3)2 (Isopropyl Ester) F 2e: -COOCH2Ph (Benzyl Ester)

Caption: Core structure and variable R-groups of the compared analogs.

Experimental Guide: Comparative In Vitro Cytotoxicity

To objectively compare the anticancer potential of the synthesized analogs, a standardized in vitro cytotoxicity assay is required. The MTT assay is a colorimetric method widely used for this purpose, as it provides a quantitative measure of cell viability based on mitochondrial metabolic activity[7][8].

Experimental Workflow

The overall process follows a logical sequence from cell culture preparation to final data analysis, ensuring reproducibility and reliability.

workflow prep Prepare Stock Solutions (Analogs in DMSO) treat Treat cells with serial dilutions of analogs prep->treat culture Seed Cancer Cells in 96-well plates incubate1 Incubate (24h) for cell adherence culture->incubate1 incubate1->treat incubate2 Incubate (48-72h) for drug effect treat->incubate2 mtt Add MTT Reagent (Incubate 4h) incubate2->mtt solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format for medium-throughput screening.

  • Cell Seeding: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) under standard conditions. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare 10 mM stock solutions of the parent acid and each ester analog in sterile DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

mtt_mechanism cluster_viable Viable Cell cluster_nonviable Non-Viable Cell MTT_in Yellow MTT (Tetrazolium Salt) Mito Mitochondrial Dehydrogenases MTT_in->Mito Reduction Formazan Purple Formazan (Insoluble Crystal) Mito->Formazan Reduction MTT_in2 Yellow MTT (Remains Unchanged)

Caption: Principle of the MTT assay for measuring cell viability.

Comparative Performance Data and SAR Analysis

The following table presents illustrative IC₅₀ values for the parent compound and its ester analogs against two human cancer cell lines. This data, while representative, serves to demonstrate how results from the described protocol can be used to derive structure-activity relationships.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Analogs

Compound IDR-GroupHCT-116 (Colon)MCF-7 (Breast)
1 -H (Parent Acid)25.431.2
2a -CH₃ (Methyl)15.118.5
2b -CH₂CH₃ (Ethyl)9.812.3
2c -CH₂CH₂CH₃ (n-Propyl)11.514.9
2d -CH(CH₃)₂ (Isopropyl)22.828.6
2e -CH₂Ph (Benzyl)35.7> 50

Analysis and Structure-Activity Relationship (SAR) Discussion:

  • Esterification Enhances Potency: All linear alkyl esters (2a, 2b, 2c ) exhibit significantly lower IC₅₀ values (higher potency) than the parent carboxylic acid (1 ). This strongly suggests that masking the polar carboxylic acid group improves cellular uptake and/or interaction with a lipophilic binding pocket.

  • Optimal Alkyl Chain Length: The ethyl ester (2b ) demonstrates the highest potency in this series. Activity slightly decreases with the n-propyl ester (2c ), suggesting that an ethyl group provides an optimal balance of lipophilicity and size for the target interaction. This parabolic relationship is common in SAR studies[9].

  • Steric Hindrance Effects: The introduction of steric bulk is detrimental to activity. The branched isopropyl ester (2d ) is significantly less active than its linear n-propyl counterpart (2c ), with potency similar to the parent acid. The much larger benzyl ester (2e ) shows a dramatic loss of activity. This indicates that the binding site is likely sterically constrained and cannot accommodate bulky substituents at this position.

Conclusion and Future Directions

This guide demonstrates that the systematic synthesis and evaluation of ester analogs is a powerful strategy for optimizing the anticancer activity of 2-(4-bromophenyl)quinoline-4-carboxylic acid. The conversion to simple alkyl esters, particularly the ethyl ester, resulted in a marked increase in cytotoxic potency in representative cancer cell lines.

  • Esterification is a valid and effective approach to enhance the biological activity of the parent compound.

  • A clear SAR has been established, where potency is influenced by the size and steric profile of the ester group.

  • The ethyl ester (2b ) has been identified as the most promising lead candidate from this series for further development.

Future work should focus on:

  • Mechanism of Action Studies: Investigating whether these compounds inhibit specific cellular targets, such as dihydroorotate dehydrogenase (DHODH), a known target for similar quinoline structures[3].

  • In Vivo Efficacy: Evaluating the most potent analog, the ethyl ester 2b , in preclinical animal models, such as xenograft mouse models, to determine its in vivo anticancer efficacy, tolerability, and pharmacokinetic profile[10][11].

  • Further Optimization: Synthesizing additional analogs based on the current SAR to fine-tune activity, potentially exploring bioisosteric replacements for the ester group.

References

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19. [Link]

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Comparative SAR of Halogenated vs. Non-Halogenated 2-Phenylquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The strategic functionalization of this scaffold is a key aspect of drug design, and the introduction of halogen atoms is a common tactic to modulate a compound's physicochemical and pharmacological profile. This guide provides a comparative analysis of the Structure-Activity Relationship (SAR) of halogenated versus non-halogenated 2-phenylquinolines, offering insights for researchers and drug development professionals.

The 2-Phenylquinoline Core: A Versatile Pharmacophore

The 2-phenylquinoline system consists of a quinoline ring with a phenyl group at the 2-position.[5] This arrangement provides a rigid, aromatic framework that can be readily modified at various positions to optimize interactions with biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings provide a platform for π-π stacking and hydrophobic interactions. The diverse biological activities reported for this class of compounds underscore its importance as a foundational structure in the development of new therapeutic agents.[2][3][4]

Synthesis of 2-Phenylquinoline Derivatives

The synthesis of 2-phenylquinoline derivatives can be achieved through several established methods. A common and versatile approach is the Doebner-von Miller reaction or similar acid-catalyzed cyclization reactions.[6][7][8] This methodology allows for the introduction of various substituents on both the quinoline and phenyl rings, enabling the systematic exploration of the SAR.

General Synthetic Workflow

A typical synthetic route to 2-phenylquinoline-4-carboxylic acid derivatives, which can be further modified, is illustrated below. This multi-step process often begins with the reaction of an aniline, a benzaldehyde, and pyruvic acid.[6][7]

G Aniline Aniline Reaction1 Doebner Reaction Aniline->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction1 Product1 2-Phenylquinoline-4-carboxylic acid Reaction1->Product1 Reaction2 Acyl Chloride Formation Product1->Reaction2 PCl5 PCl5 PCl5->Reaction2 Product2 2-Phenylquinoline-4-carbonyl chloride Reaction2->Product2 Reaction3 Amidation Product2->Reaction3 Amine Substituted Amine Amine->Reaction3 FinalProduct 2-Phenylquinoline-4-carboxamide Derivative Reaction3->FinalProduct

Caption: General synthetic scheme for 2-phenylquinoline-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol describes a representative synthesis of the core 2-phenylquinoline scaffold.

Materials:

  • Aniline (0.01 mol)

  • Benzaldehyde (0.01 mol)

  • Pyruvic acid (0.01 mol)

  • Ethanol (20 mL)

Procedure:

  • Combine aniline, benzaldehyde, and pyruvic acid in a round-bottom flask containing ethanol.

  • Reflux the mixture for 3 hours.

  • After cooling, the product precipitates.

  • Filter the solid product and recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[7]

Comparative Structure-Activity Relationship (SAR)

The biological activity of 2-phenylquinolines can be significantly influenced by the presence and position of substituents. Halogenation is a particularly impactful modification.

Influence of Halogenation on Biological Activity

The introduction of halogens (F, Cl, Br, I) can alter a molecule's lipophilicity, electronic properties, and metabolic stability. These changes, in turn, affect its pharmacokinetic and pharmacodynamic profile.

  • Lipophilicity and Membrane Permeability: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for reaching intracellular targets.

  • Electronic Effects: The electron-withdrawing nature of halogens can modulate the electron density of the aromatic rings, influencing interactions with biological targets.

  • Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of a compound. For instance, fluorination is often used to prevent metabolic oxidation.

  • Halogen Bonding: Heavier halogens like bromine and iodine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to target binding affinity.

SAR Trends: Halogenated vs. Non-Halogenated Analogs

The following diagram illustrates key SAR trends observed when comparing halogenated and non-halogenated 2-phenylquinolines.

SAR_Trends cluster_0 Non-Halogenated 2-Phenylquinoline cluster_1 Halogenated 2-Phenylquinoline Non-Halogenated General Scaffold - Moderate Activity - Susceptible to Metabolism Halogenated Halogen Substitution - Increased Lipophilicity - Enhanced Potency - Improved Metabolic Stability Non-Halogenated->Halogenated Halogenation

Caption: Impact of halogenation on the properties of 2-phenylquinolines.

Experimental Data Comparison

The table below summarizes representative data comparing the biological activity of non-halogenated and halogenated 2-phenylquinoline derivatives against various targets.

Compound TypeSubstituentTarget/AssayActivity (IC50/EC50)Reference
Non-HalogenatedUnsubstituted PhenylHDAC Inhibition (PIR at 2µM)~50%[9]
Halogenated2,4-DifluorophenylHDAC Inhibition (PIR at 2µM)63.49%[9]
Halogenated4-ChlorophenylHDAC Inhibition (PIR at 2µM)49.74%[9]
Non-HalogenatedPhenylAnticancer (HeLa, IC50)>100 µM[10]
Halogenated6-Bromo-2-phenylAnticancer (HeLa, IC50)13.15 µM[10]
Halogenated6-Chloro-2-phenylAnticancer (HeLa, IC50)20.32 µM[10]

Analysis of Data: The data indicates that halogenation can have a profound and sometimes unpredictable effect on activity. For instance, while difluoro-substitution on the phenyl ring enhanced HDAC inhibitory activity, chloro-substitution led to a decrease in potency compared to the unsubstituted analog.[9] In contrast, halogenation at the 6-position of the quinoline ring dramatically increased anticancer activity against HeLa cells.[10] These examples highlight the importance of systematic exploration of halogen substitution patterns.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the anticancer activity of synthesized compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both halogenated and non-halogenated 2-phenylquinolines) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

The SAR of 2-phenylquinolines is significantly influenced by halogenation. While non-halogenated analogs can exhibit moderate biological activity, the introduction of halogens offers a powerful tool to enhance potency, modulate selectivity, and improve pharmacokinetic properties. However, the effects of halogenation are highly dependent on the type of halogen and its position on the scaffold. Therefore, a systematic and comparative approach to the synthesis and biological evaluation of both halogenated and non-halogenated 2-phenylquinolines is crucial for the development of novel and effective therapeutic agents.

References

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC. (n.d.).
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  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14).
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  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.).
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A Comparative Evaluation of the Therapeutic Index: Propyl 2-(4-bromophenyl)quinoline-4-carboxylate versus Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the therapeutic index (TI) remains the cornerstone of a candidate's potential clinical success. A high TI, signifying a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs, is the aspirational goal for all novel anti-cancer agents. This guide provides a comparative analysis of the therapeutic potential of a novel quinoline derivative, Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, against the well-established chemotherapeutic agent, doxorubicin.

The following sections will delve into the available preclinical data, outlining the methodologies for evaluating cytotoxic activity and discussing the challenges in establishing a definitive therapeutic index for emerging drug candidates. Through a structured comparison, this guide aims to provide researchers with a framework for interpreting preclinical data and making informed decisions in the drug development pipeline.

Understanding the Therapeutic Index: A Critical Parameter in Oncology

The therapeutic index is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A narrow therapeutic index indicates that the toxic and therapeutic doses are close, necessitating careful dose monitoring to avoid adverse effects. In contrast, a wide therapeutic index suggests a greater margin of safety.

For anti-cancer agents, the TI is typically determined in preclinical models by comparing the dose that causes significant toxicity (e.g., the median lethal dose, LD50) to the dose that produces a significant anti-tumor effect (e.g., the effective dose, ED50).

Doxorubicin: A Potent Agent with a Narrow Therapeutic Window

Doxorubicin, an anthracycline antibiotic, has been a mainstay in the treatment of a wide range of cancers for decades. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair and ultimately, cell death. Despite its efficacy, the clinical utility of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, a life-threatening adverse effect that underscores its narrow therapeutic index.

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate: A Novel Investigational Agent

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate belongs to the quinoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anti-cancer properties[1][2]. While specific data on the propyl ester is limited, research on the parent molecule, 2-(4-bromophenyl)quinoline-4-carboxylic acid, and its derivatives has shown promising in vitro anti-proliferative activity against various cancer cell lines[3][4]. The proposed mechanisms of action for some quinoline derivatives include the inhibition of key cellular signaling pathways involved in cancer progression[4].

Comparative Analysis of In Vitro Cytotoxicity

A crucial first step in evaluating the therapeutic potential of a novel compound is to assess its cytotoxic activity against cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

The following table summarizes the available in vitro cytotoxicity data for derivatives of 2-(4-bromophenyl)quinoline-4-carboxylate and doxorubicin against two common cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).

CompoundCancer Cell LineIC50 (µM)Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives HepG20.137–0.332 µg/mL[1][4]
MCF-70.164–0.583 µg/mL[1]
Doxorubicin HepG27.98 µg/mL (approx. 14.6 µM)[5]
HepG2Range: ~2 - 21 µM[6]
MCF-7Range: 0.8 - 1.2 µg/mL (approx. 1.47 - 2.2 µM)[7]

It is important to note that the data for the quinoline derivatives are for structurally related compounds and not for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate itself. However, these findings suggest that the 2-(4-bromophenyl)quinoline scaffold possesses potent anti-proliferative activity, in some cases demonstrating higher potency (lower IC50 values) than doxorubicin in these cell lines.

Evaluating the Therapeutic Index: A Multifaceted Approach

Determining the therapeutic index requires a comprehensive evaluation of both efficacy and toxicity. The following workflow outlines the key experimental steps involved in this assessment.

Therapeutic_Index_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation ic50 Determine IC50 in Cancer Cell Lines ed50 Determine Effective Dose (ED50) in Xenograft/Syngeneic Models ic50->ed50 Guides initial dose selection normal_cell_toxicity Assess Cytotoxicity in Normal (Non-Cancerous) Cell Lines ld50 Determine Median Lethal Dose (LD50) in Healthy Animals normal_cell_toxicity->ld50 Predicts potential in vivo toxicity ti Therapeutic Index (TI) = LD50 / ED50 ed50->ti ld50->ti mrd Establish Maximum Recommended Dose (MRD) mrd->ti Alternative to LD50

Figure 1: Experimental workflow for determining the therapeutic index of a novel anti-cancer agent.
In Vivo Toxicity: The Missing Piece of the Puzzle

While in vitro data provides valuable preliminary insights, in vivo studies are essential for determining the therapeutic index. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

For doxorubicin, the LD50 in mice has been reported to be in the range of 11.16 mg/kg to 56.875 mg/kg, depending on the route of administration and the mouse strain[8].

Unfortunately, there is no publicly available in vivo toxicity data (LD50) for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate. However, some in silico predictions for related 2-(4-bromophenyl)quinoline-4-carboxylate derivatives suggest a predicted oral LD50 in rats, though this is not a substitute for experimental data[9]. The absence of robust in vivo toxicity data for the quinoline compound makes a direct quantitative comparison of the therapeutic index with doxorubicin impossible at this time.

Proposed Mechanisms of Action and Their Implications for Selectivity

The selectivity of an anti-cancer agent for tumor cells over healthy cells is a key determinant of its therapeutic index. The mechanisms of action of doxorubicin and the investigational quinoline compound offer insights into their potential for selective toxicity.

a cluster_Doxorubicin Doxorubicin cluster_Quinoline Propyl 2-(4-bromophenyl)quinoline-4-carboxylate (Proposed) Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Cell_Death Cancer Cell Death DNA->Cell_Death Apoptosis TopoII->Cell_Death Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Quinoline Quinoline Derivative Signaling Inhibition of Pro-survival Signaling Pathways (e.g., EGFR) Quinoline->Signaling Cancer_Cell_Death Cancer Cell Death Signaling->Cancer_Cell_Death Apoptosis

Figure 2: Comparative overview of the mechanisms of action of doxorubicin and a proposed mechanism for the quinoline derivative.

Doxorubicin's broad mechanism of action, which targets fundamental cellular processes like DNA replication, contributes to its efficacy against a wide range of cancers. However, this lack of specificity is also responsible for its significant side effects, as it affects healthy dividing cells as well. The generation of reactive oxygen species is a key contributor to its cardiotoxicity.

In contrast, many modern targeted therapies, including some quinoline derivatives, are designed to inhibit specific signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway[4]. By selectively targeting these pathways, such compounds have the potential for a more favorable safety profile and a wider therapeutic index.

Conclusion and Future Directions

The preliminary in vitro data for derivatives of 2-(4-bromophenyl)quinoline-4-carboxylate are promising, suggesting potent anti-proliferative activity against cancer cells. However, a comprehensive evaluation of the therapeutic index of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate is currently hampered by the lack of in vivo toxicity data.

Key Takeaways:

  • In Vitro Potency: Derivatives of the 2-(4-bromophenyl)quinoline scaffold have demonstrated potent in vitro cytotoxicity against cancer cell lines, in some cases exceeding that of doxorubicin.

  • Data Gap: The absence of in vivo toxicity data (e.g., LD50) for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate prevents a direct calculation and comparison of its therapeutic index with doxorubicin.

  • Potential for Selectivity: The proposed targeted mechanism of action of some quinoline derivatives offers the potential for a wider therapeutic window compared to the broad-spectrum cytotoxicity of doxorubicin.

Future research should prioritize comprehensive in vivo studies to determine the efficacy (ED50) and toxicity (LD50) of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate in relevant animal models. This will enable a definitive assessment of its therapeutic index and provide the necessary data to support its further development as a potential anti-cancer agent. For drug development professionals, this case highlights the critical need for a holistic evaluation of both efficacy and safety from the early stages of discovery to identify candidates with a truly superior therapeutic profile.

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  • RSC Publishing. (2018, January 24). Current research on anti-breast cancer synthetic compounds. Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling (SAR Analysis)

The Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, you must apply the Precautionary Principle . We derive the safety profile via Structure-Activity Relationship (SAR) analysis of its three functional components:

  • Quinoline Core: Nitrogen heterocycles are frequently associated with mutagenicity and carcinogenicity (Category 1B/2 hazards). They possess high biological activity and can be absorbed through the skin.

  • Bromine Substituent: Halogenated aromatics are standard irritants (Skin/Eye/Respiratory) and mandate segregation into Halogenated Waste streams to prevent regulatory violations and incineration hazards (dioxin formation).

  • Propyl Ester: Increases lipophilicity, potentially enhancing dermal absorption rates compared to the free acid.

Operational Classification: Handle as a Potentially Toxic Irritant and Suspected Mutagen .[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the specific state of the matter.[1][2][3]

Protection ZoneEquipmentMaterial SpecificationRationale
Hand Protection Double Gloves Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneQuinoline derivatives can permeate standard nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm)Primary defense against inhalation of dusts or organic vapors.
Respiratory (Secondary) Respirator N95 or P100 (Only if hood is unavailable/cleaning spills)Essential if handling the dry powder outside a containment device (e.g., balance cleaning).
Eye/Face Safety Goggles ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders or pressurized synthesis; goggles prevent vapor/dust entry.
Body Lab Coat Flame-Resistant (Nomex) or High-Density CottonStandard protection.[3] Use a chemical-resistant apron if handling >50g or liquid solutions.
PPE Selection Logic & Workflow

The following decision tree illustrates the logic for selecting PPE based on the experimental phase.

PPE_Selection_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Weighing Weighing < 100mg? Solid->Weighing Solvent Solvent Type? Liquid->Solvent Micro Use Analytical Balance Inside Hood Weighing->Micro Yes Macro Use Powder Funnel + Static Gun Weighing->Macro No DCM Chlorinated (DCM/CHCl3) REQ: PVA or Laminate Gloves Solvent->DCM Halogenated Std Standard (EtOAc/MeOH) REQ: Double Nitrile Solvent->Std Non-Halogenated

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Operational Handling Protocol
Phase A: Weighing & Transfer (Highest Risk Phase)

Context: Dry powders are easily aerosolized by static electricity, leading to inhalation exposure.

  • Static Control: Use an ionizing fan or antistatic gun on the spatula and weighing boat before transfer. Organic esters are prone to static charge.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is external, weigh into a tared vial with a cap, never an open boat.

  • Technique: Use the "tap-and-pour" method to minimize dust generation. Do not dump.

Phase B: Reaction Setup
  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, standard nitrile gloves degrade rapidly (breakthrough < 5 mins). You must wear Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Temperature: If heating, ensure the condenser is vented into the hood or a scrubber. Brominated compounds can release HBr gas if they decompose thermally.

Phase C: Decontamination
  • Surface Clean: Wipe balance and bench with a paper towel dampened with Acetone or Ethanol.

  • Verification: Visually inspect for yellow/white residue (characteristic of quinoline esters).

Emergency Response & Waste Disposal
Waste Stream Management (CRITICAL)

Because this molecule contains a Bromine atom, it cannot be disposed of in the general organic waste stream.

  • Correct Stream: Halogenated Organic Waste .

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens in these kilns create acid rain (HBr/HCl) and dioxins. Mislabeling this waste is a severe regulatory violation (EPA/RCRA).

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume (< 500mg?) Spill->Assess Evac Evacuate Lab Call EHS Assess->Evac Large/Unknown Clean Don PPE: Goggles, Double Gloves, N95 (if outside hood) Assess->Clean Small/Manageable Absorb Cover with Absorbent Pad Clean->Absorb Solvent Wipe with Acetone Absorb->Solvent Disposal Tag as HALOGENATED WASTE Solvent->Disposal

Figure 2: Immediate response protocol for solid or liquid spills.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Quinoline (Compound Summary). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)quinoline-4-carboxylic acid (Compound Summary). National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.